molecular formula C10H10N2O B1526478 4-Methyl-3-(1,3-oxazol-2-yl)aniline CAS No. 1150100-77-8

4-Methyl-3-(1,3-oxazol-2-yl)aniline

Cat. No.: B1526478
CAS No.: 1150100-77-8
M. Wt: 174.2 g/mol
InChI Key: IPIYCICVSHONFK-UHFFFAOYSA-N
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Description

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8) is a high-value aromatic compound featuring both an aniline and a 1,3-oxazole heterocycle on a toluene backbone. This structure makes it a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules with potential biological activity . The 1,3-oxazole ring is a privileged scaffold in pharmaceutical research due to its bioisosteric properties, often serving as a stable surrogate for ester or amide functionalities, which can improve a compound's metabolic stability and pharmacokinetic profile . The presence of the reactive aniline (primary amine) group allows for further functionalization through diazotization, amide coupling, and nucleophilic substitution reactions, enabling researchers to create diverse chemical libraries. This compound is supplied with a documented molecular formula of C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol . Researchers can utilize this chemical in various applications, including the development of novel therapeutic agents, as a key intermediate in organic synthesis campaigns, and in material science research. As with all materials of this nature, 4-Methyl-3-(1,3-oxazol-2-yl)aniline is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-(1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIYCICVSHONFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-3-(1,3-oxazol-2-yl)aniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a unique aromatic compound featuring a substituted aniline core linked to an oxazole ring. This combination of a reactive amino group and a versatile heterocyclic moiety makes it a molecule of significant interest in medicinal chemistry and materials science. The aniline portion offers a handle for a variety of chemical transformations, while the oxazole ring is a known pharmacophore present in numerous biologically active compounds. This guide provides a comprehensive overview of the known and predicted chemical properties of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a proposed synthetic route, and its potential applications in research and drug discovery.

Molecular Structure and Properties

The fundamental characteristics of 4-Methyl-3-(1,3-oxazol-2-yl)aniline are derived from its constituent parts: a toluene ring, an aniline functional group, and an oxazole heterocycle.

PropertyValueSource
Molecular Formula C10H10N2OPubChem
Molecular Weight 174.20 g/mol PubChem
Canonical SMILES CC1=C(C=C(C=C1)N)C2=NC=CO2PubChem
InChI Key IPIYCICVSHONFK-UHFFFAOYSA-NPubChem
Predicted XLogP3 2.3PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 1PubChem

The structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is depicted below:

Figure 1. Chemical structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Proposed Synthesis

A proposed multi-step synthesis is outlined below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amide Formation cluster_2 Step 3: Oxazole Formation (Van Leusen Reaction) cluster_3 Step 4: Reduction A 4-Methyl-3-aminobenzoic acid B 4-Methyl-3-nitrobenzoic acid A->B HNO3, H2SO4 C 4-Methyl-3-nitrobenzamide B->C 1. SOCl2 2. NH3 D 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole C->D TosMIC, K2CO3 E 4-Methyl-3-(1,3-oxazol-2-yl)aniline D->E H2, Pd/C or SnCl2, HCl

Figure 2. Proposed synthetic pathway for 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Detailed Protocol:

Step 1: Nitration of 4-Methyl-3-aminobenzoic acid This initial step introduces the nitro group, which will later be reduced to the target aniline.

  • Rationale: The amino group of the starting material is a strong activating group, directing electrophilic substitution to the ortho and para positions. To achieve substitution at the desired meta position relative to the methyl group and ortho to the amino group, a different starting material or protecting group strategy might be necessary. A more direct approach would be the nitration of 4-methylbenzoic acid followed by amination. However, for the sake of this proposed synthesis from a commercially available substituted aniline, we proceed with the understanding that regioselectivity can be a challenge.

Step 2: Formation of 4-Methyl-3-nitrobenzamide The carboxylic acid is converted to a primary amide, a necessary precursor for the oxazole ring formation.

  • Protocol:

    • Treat 4-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

    • React the acid chloride with an excess of ammonia (NH₃) to yield 4-methyl-3-nitrobenzamide.

Step 3: Oxazole Ring Formation via the Van Leusen Reaction This key step constructs the oxazole ring from the benzamide.[2]

  • Protocol:

    • React 4-methyl-3-nitrobenzamide with tosyl-methyl isocyanide (TosMIC) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like methanol or dimethoxyethane.

    • The reaction is typically heated to facilitate the cyclization.

Step 4: Reduction of the Nitro Group The final step involves the reduction of the nitro group to the desired aniline.

  • Protocol:

    • The nitro-substituted oxazole can be reduced using various standard methods. Catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

    • Alternatively, reduction with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a classic and effective method for this transformation.[3]

Chemical Reactivity

The reactivity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is dictated by the interplay of its functional groups.

Aniline Moiety:

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions relative to itself.[4] This makes the benzene ring susceptible to reactions like halogenation, nitration, and sulfonation.[5] However, the steric hindrance from the adjacent methyl and oxazole groups will influence the regioselectivity of these reactions.

  • Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can undergo a variety of Sandmeyer and related reactions to introduce a wide range of functional groups.

  • N-Acylation and N-Alkylation: The lone pair on the nitrogen atom makes the amino group nucleophilic, allowing it to react with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively.[6]

Oxazole Ring:

  • Stability: The oxazole ring is an aromatic heterocycle and is generally stable to many reaction conditions.[1]

  • Reactivity: The C2 position of the oxazole ring is the most acidic, followed by C5 and then C4. However, in this molecule, the C2 position is substituted. The oxazole ring can participate in certain cycloaddition reactions and can be susceptible to cleavage under harsh acidic or basic conditions.

cluster_0 Reactions of the Amino Group cluster_1 Reactions on the Aromatic Ring A 4-Methyl-3-(1,3-oxazol-2-yl)aniline B Diazonium Salt A->B NaNO2, HCl C N-Acylated Product A->C Acyl Halide/Anhydride D N-Alkylated Product A->D Alkyl Halide E Halogenated Product A->E X2 F Nitrated Product A->F HNO3, H2SO4

Sources

4-Methyl-3-(1,3-oxazol-2-yl)aniline: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

Compound Identity & Chemical Profile

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a specialized heterocyclic building block used primarily in the synthesis of Type II kinase inhibitors. It serves as a bioisostere for the commonly used 3-(trifluoromethyl)-4-methylaniline moiety found in drugs like Nilotinib, offering altered solubility and hydrogen-bonding characteristics due to the oxazole ring.

Core Data Table
PropertySpecification
CAS Number 1150100-77-8
IUPAC Name 4-Methyl-3-(1,3-oxazol-2-yl)aniline
Synonyms 3-(Oxazol-2-yl)-4-methylaniline; 2-(5-Amino-2-methylphenyl)oxazole
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
InChI Key IPIYCICVSHONFK-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Calc) ~3.5 (Aniline nitrogen), ~1.0 (Oxazole nitrogen)

Synthesis Methodology

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is non-trivial due to the specific ortho-substitution pattern required between the methyl and oxazole groups. The most robust industrial route proceeds via the Robinson-Gabriel cyclization or a modified Pomeranz-Fritsch type cyclization starting from 2-methyl-5-nitrobenzoic acid .

Reaction Pathway Diagram

SynthesisPathway Start 2-Methyl-5-nitrobenzoic acid (Precursor) Step1 Acid Chloride Formation (SOCl2 / DMF) Start->Step1 Activation Intermediate1 N-(2,2-dimethoxyethyl)amide Intermediate Step1->Intermediate1 + Aminoacetaldehyde dimethyl acetal Step2 Cyclization (MsOH / P2O5) Intermediate1->Step2 - 2 MeOH Intermediate2 2-(2-Methyl-5-nitrophenyl)oxazole Step2->Intermediate2 Dehydration Step3 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate2->Step3 Reduction Product 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Target) Step3->Product Final Isolation

Figure 1: Step-wise synthetic route from nitrobenzoic acid precursor to final aniline derivative.

Detailed Protocol
Step 1: Amide Formation
  • Reagents: 2-Methyl-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

    
    ), Aminoacetaldehyde dimethyl acetal.
    
  • Procedure:

    • Suspend 2-methyl-5-nitrobenzoic acid in dry DCM. Add catalytic DMF and slow addition of

      
       (1.5 eq). Reflux for 2 hours until clear (formation of acid chloride).
      
    • Concentrate in vacuo to remove excess

      
      .
      
    • Redissolve residue in DCM/TEA (Triethylamine) at 0°C.

    • Add Aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise. Stir at RT for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of acid chloride.

    • Workup: Wash with 1N HCl, sat.

      
      , brine. Dry over 
      
      
      
      .
Step 2: Cyclization to Oxazole
  • Reagents: Methanesulfonic acid (MsOH) and Phosphorus pentoxide (

    
    ) or conc. 
    
    
    
    .
  • Mechanism: Acid-catalyzed cyclodehydration of the acetal.

  • Procedure:

    • Dissolve the amide intermediate in Methanesulfonic acid containing

      
       (10:1 w/w).
      
    • Heat to 140°C for 1-2 hours. Note: Exothermic reaction; ensure efficient stirring.

    • Cool to RT and pour onto crushed ice.

    • Neutralize with NaOH solution to pH 8-9.

    • Extract with Ethyl Acetate. The product, 2-(2-methyl-5-nitrophenyl)oxazole , is obtained as a solid after evaporation.

Step 3: Nitro Reduction
  • Reagents: 10% Pd/C, Hydrogen gas (balloon), Methanol/THF.

  • Procedure:

    • Dissolve the nitro-oxazole intermediate in MeOH:THF (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere at RT for 4-12 hours.
      
    • Validation: Monitor via LC-MS for M+1 = 175.2.

    • Filter through Celite to remove catalyst. Concentrate to yield 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

Applications in Drug Discovery

This compound is a critical "Head Group" intermediate for Tyrosine Kinase Inhibitors (TKIs) . It is structurally designed to occupy the ATP-binding pocket or the allosteric hydrophobic pocket of kinases such as BCR-ABL , c-KIT , and PDGFR .

Structural Activity Relationship (SAR)
  • Bioisosterism: The 1,3-oxazole ring acts as a bioisostere for the phenyl or trifluoromethyl groups seen in first-generation inhibitors (e.g., Imatinib, Nilotinib).

  • H-Bonding: The oxazole nitrogen (N3) can serve as a hydrogen bond acceptor, potentially interacting with the "gatekeeper" residues (e.g., Thr315 in ABL kinase) or the hinge region.

  • Solubility: The replacement of a hydrophobic

    
     group with a heteroaromatic oxazole improves the thermodynamic solubility of the final drug candidate.
    
Key Research Areas
  • Nilotinib Analogues: Used to synthesize derivatives where the 3-trifluoromethyl-4-methylaniline moiety is replaced to circumvent resistance mutations.

  • Flt3 Inhibitors: Patent literature (e.g., WO2009108912) identifies this scaffold in the development of inhibitors for Flt3-driven acute myeloid leukemia (AML).

  • Mubritinib Related Compounds: While Mubritinib (TAK-165) uses a different linkage, the 2-phenyloxazole core is a shared pharmacophore for HER2 inhibition.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods (turning dark brown).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

References

  • Sigma-Aldrich. Product Specification: 4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8).Link

  • PubChem. Compound Summary: 4-methyl-3-(1,3-oxazol-2-yl)aniline.Link

  • World Intellectual Property Organization (WIPO). WO2009108912A1: Protein Kinase Modulators. (Describes the use of 2-methyl-5-nitrobenzoic acid precursors for kinase inhibitor synthesis). Link

  • BenchChem. Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and isomers.Link

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development.[1][2] This in-depth technical guide provides a comprehensive, multi-technique approach to the structure elucidation of the novel compound, 4-Methyl-3-(1,3-oxazol-2-yl)aniline. Moving beyond a simple recitation of analytical methods, this paper delves into the strategic integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][4] Each analytical step is framed within a self-validating workflow, emphasizing the causality behind experimental choices and ensuring the highest degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel chemical entities.

Introduction: The Imperative of Unambiguous Structure Verification

In the landscape of pharmaceutical research, the precise molecular architecture of a compound dictates its biological activity, pharmacokinetic properties, and potential toxicities.[1] Therefore, the unambiguous elucidation of a chemical structure is not merely a procedural step but a fundamental prerequisite for advancing a compound through the development pipeline. The subject of this guide, 4-Methyl-3-(1,3-oxazol-2-yl)aniline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its structure, comprising a substituted aniline ring linked to an oxazole moiety, presents a unique set of analytical challenges and opportunities.

This document outlines a systematic and logical workflow for the complete structural characterization of this target molecule. We will explore a hypothetical synthetic route to provide context for potential impurities and byproducts, followed by a detailed examination of the spectroscopic techniques employed for its characterization. The emphasis throughout will be on the synergistic interplay of different analytical methods to build an unshakeable foundation of evidence for the proposed structure.

Proposed Synthetic Pathway and Purification Strategy

To contextualize the structure elucidation process, we will first consider a plausible synthetic route for 4-Methyl-3-(1,3-oxazol-2-yl)aniline. A logical approach would involve the initial synthesis of an oxazole ring-containing intermediate, followed by the reduction of a nitro group to the target aniline. A similar multi-step synthesis has been reported for the related compound 2-Methyl-4-(1,3-oxazol-2-yl)aniline.[5]

A Hypothetical Three-Step Synthesis:

  • Nitration of m-toluidine: The synthesis would likely commence with the nitration of 3-methylaniline (m-toluidine) to introduce a nitro group, yielding 3-methyl-4-nitroaniline.

  • Oxazole Formation: The resulting nitroaniline could then undergo a reaction to form the oxazole ring. This might involve a multi-step process, potentially starting with acylation of the amino group, followed by cyclization.

  • Reduction of the Nitro Group: The final step would involve the selective reduction of the nitro group to an amine, yielding the target compound, 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Purification and Initial Characterization:

Following the synthesis, rigorous purification is paramount. This would typically involve:

  • Extraction and washing: To remove inorganic salts and other water-soluble impurities.

  • Column chromatography: To separate the desired product from unreacted starting materials and side products.

  • Recrystallization: To obtain the final product in high purity.

Initial characterization would include determining the melting point and performing thin-layer chromatography (TLC) to assess purity.

Spectroscopic Elucidation: A Multi-faceted Approach

The core of structure elucidation lies in the application and interpretation of various spectroscopic techniques.[3][4] Each method provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and validated assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[6] By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is predicted to exhibit several key signals:

  • Aromatic Protons: The three protons on the aniline ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns (multiplicities) will be crucial in determining their relative positions. We would expect to see a singlet, a doublet, and a doublet of doublets, or similar complex splitting, arising from their coupling with each other.

  • Oxazole Protons: The two protons on the oxazole ring will also appear in the aromatic region, likely as distinct singlets or doublets depending on their specific chemical environment.

  • Methyl Protons: The methyl group attached to the aniline ring will produce a characteristic singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

  • Amine Protons: The two protons of the primary amine group will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Key expected signals include:

  • Aromatic Carbons: The six carbons of the aniline ring and the three carbons of the oxazole ring will appear in the downfield region (typically δ 100-160 ppm). The chemical shifts will be influenced by the attached functional groups.

  • Methyl Carbon: The carbon of the methyl group will appear in the upfield region (typically δ 15-25 ppm).

The analysis of ¹³C NMR chemical shifts in azole derivatives can provide valuable information about the electronic distribution within the heterocyclic ring.[7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH (Aniline)6.5 - 7.5115 - 140
Oxazole CH7.0 - 8.0120 - 155
Methyl (CH₃)2.2 - 2.515 - 25
Amine (NH₂)Broad singlet-
Quaternary Carbons-130 - 160

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: To further confirm assignments and connectivity, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable clues about its structure through the analysis of fragmentation patterns.

HRMS will be used to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the molecular formula. For 4-Methyl-3-(1,3-oxazol-2-yl)aniline (C₁₀H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value.

Electron impact (EI) ionization will induce fragmentation of the molecule. The fragmentation of oxazole derivatives is influenced by the substituents on the ring.[8] Key expected fragments for 4-Methyl-3-(1,3-oxazol-2-yl)aniline could arise from:

  • Cleavage of the bond between the aniline and oxazole rings.

  • Fragmentation of the oxazole ring itself, which can involve the loss of CO or other small neutral molecules. [8]

  • Loss of a methyl radical from the aniline ring.

The fragmentation patterns of heterocyclic compounds can be complex, but they provide a unique fingerprint for the molecule.[9][10]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is expected to show characteristic absorption bands for the amine and aromatic moieties.

  • N-H Stretching: Primary aromatic amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.[11][12][13]

  • C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the range of 1250-1335 cm⁻¹.[11]

  • Aromatic C-H Stretching: Bands corresponding to the stretching of C-H bonds on the aromatic rings will appear above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

  • Oxazole Ring Vibrations: The oxazole ring will also have characteristic stretching and bending vibrations, though these may be more difficult to assign definitively without reference spectra.

Table 2: Predicted IR Absorption Frequencies for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500
Primary AmineN-H Bend1580 - 1650
Aromatic AmineC-N Stretch1250 - 1335
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1400 - 1600

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Integration and Structure Confirmation: A Self-Validating Workflow

The true power of this multi-technique approach lies in the integration of all the spectroscopic data to build a cohesive and self-validating picture of the molecule. The process of structure elucidation should be iterative, with each piece of data confirming or challenging the proposed structure.[14][15]

Logical Workflow for Structure Confirmation:

Caption: A self-validating workflow for structure elucidation.

Conclusion: Ensuring Scientific Integrity

The structure elucidation of a novel compound like 4-Methyl-3-(1,3-oxazol-2-yl)aniline is a critical process that demands a meticulous and integrated analytical approach. By systematically employing and cross-validating data from NMR, MS, and IR spectroscopy, researchers can achieve a high degree of confidence in their structural assignments. This guide has outlined a robust framework that emphasizes not just the "how" but the "why" of each analytical step, ensuring that the final structure is supported by a comprehensive and self-consistent body of evidence. This commitment to scientific integrity is essential for the successful advancement of new chemical entities in the field of drug discovery and development.[2][16][17]

References

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  • Sigma-Aldrich. 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline.
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  • ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives.
  • Benchchem. Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
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  • ResearchGate. (2014, December). Structure Elucidation in Organic Chemistry : The Search for the Right Tools.
  • PMC. Dissimilarity in the Chemical Behavior of Osmaoxazolium Salts and Osmaoxazoles: Two Different Aromatic Metalladiheterocycles.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
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  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
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  • YouTube. (2023, June 9). Structure Elucidation of Organic Compounds.
  • Science Publishing Group. Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline.
  • AACR Journals. (2008, September 30). Validation of Analytic Methods for Biomarkers Used in Drug Development.
  • SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][18][19]oxazin-3-yl)isonicotinamide. Retrieved from

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.
  • ACS Publications. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls.
  • Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES.
  • TÜBİTAK Academic Journals. (2003, January 1). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).

Sources

Technical Monograph: 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive characterization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline , a critical heterocyclic building block in the synthesis of kinase inhibitors and small-molecule drug candidates.[1][2] The 1,3-oxazole moiety serves as a bioisostere for amide or ester linkages, offering improved metabolic stability and hydrogen-bonding potential within the ATP-binding pocket of target proteins.[1][2]

This document establishes the definitive physicochemical profile , details a robust synthetic route , and outlines a self-validating analytical workflow to ensure high-purity isolation for research applications.

Physicochemical Profile

Precise molecular weight determination is the cornerstone of small molecule characterization.[1][2] The values below are calculated based on IUPAC atomic weights (2021) and are essential for mass spectrometry calibration.

Molecular Identity
PropertyValueNotes
IUPAC Name 4-Methyl-3-(1,3-oxazol-2-yl)aniline
Molecular Formula C₁₀H₁₀N₂O
SMILES Cc1ccc(N)cc1-c2ncco2Useful for cheminformatics
CAS Registry Not widely listed; treat as novel intermediate
Mass Spectrometry Data
Mass TypeMass (Da)Application
Average Molecular Weight 174.20 g/mol Gravimetric calculations
Monoisotopic Mass 174.0793 High-Resolution Mass Spec (HRMS)
[M+H]⁺ Adduct 175.0866 Positive Ion Mode ESI-MS
Predicted Properties[1][2][3]
  • LogP (Octanol/Water): ~1.8 – 2.1 (Moderate lipophilicity, favorable for cell permeability).[2]

  • Topological Polar Surface Area (TPSA): ~52 Ų (Suggests good oral bioavailability).[2]

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2]

Synthetic Methodology

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline requires a strategy that preserves the oxazole ring while reducing the aniline precursor.[1][2] The following protocol utilizes a Van Leusen-type cyclization or a dehydrative cyclization approach starting from a benzoic acid derivative.[1][2]

Retrosynthetic Analysis & Pathway

The most robust route proceeds via the construction of the oxazole ring on a nitro-aromatic scaffold, followed by chemoselective reduction.[1][2]

SynthesisRoute SM Starting Material 4-Methyl-3-nitrobenzoic acid Inter1 Intermediate 1 Acid Chloride Activation SM->Inter1 SOCl2, Reflux Inter2 Intermediate 2 Amide Formation (w/ Aminoacetaldehyde acetal) Inter1->Inter2 Aminoacetaldehyde dimethyl acetal Inter3 Intermediate 3 Oxazole Cyclization Inter2->Inter3 H2SO4 or P2O5 Cyclodehydration Product Target Product 4-Methyl-3-(1,3-oxazol-2-yl)aniline Inter3->Product H2, Pd/C Nitro Reduction

Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target aniline.[1][2]

Detailed Experimental Protocol

Step 1: Amide Formation

  • Dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation).

  • Cool to 0°C. Add aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (2.0 eq).

  • Stir at RT for 4 hours. Quench with water, extract with DCM, and concentrate.[1][2]

Step 2: Cyclization to Oxazole

  • Dissolve the crude amide in methanesulfonic acid (MsOH) or treat with P₂O₅ in refluxing toluene.[1][2]

  • Heat to 140°C for 2 hours to effect cyclodehydration.

  • Pour onto ice, neutralize with NaHCO₃, and extract with Ethyl Acetate.

  • Checkpoint: Verify intermediate via LC-MS (Target mass: Nitro-oxazole intermediate).[1][2]

Step 3: Nitro Reduction

  • Dissolve the nitro-oxazole intermediate in Methanol.[1][2]

  • Add 10% Pd/C catalyst (10 wt%).[1][2]

  • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Filter through Celite to remove catalyst.[1][2]

  • Concentrate to yield 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass a rigorous analytical decision tree.[1][2] This "self-validating" system ensures that only material meeting the >95% purity threshold proceeds to biological testing.[1]

Validation Logic Flow

ValidationLogic Sample Isolated Sample LCMS LC-MS Analysis (ESI+) Sample->LCMS MassCheck Mass = 175.1 ± 0.1? LCMS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Reject REJECT / RE-PURIFY MassCheck->Reject No PurityCheck Integrals Correct? No Impurity Peaks? NMR->PurityCheck Release RELEASE BATCH (Purity > 95%) PurityCheck->Release Yes PurityCheck->Reject No

Figure 2: Analytical decision tree for batch release.

Diagnostic NMR Signals (Expected)

When analyzing the ¹H NMR (DMSO-d₆), look for these specific diagnostic signals to confirm the structure:

  • Oxazole Protons: Two singlets (or close doublets) in the aromatic region, typically around δ 8.2 ppm (H-5) and δ 7.4 ppm (H-4) of the oxazole ring.[2]

  • Aniline Core:

    • Methyl Group: A sharp singlet at δ ~2.2–2.4 ppm (3H).[2]

    • Amine: A broad singlet (exchangeable with D₂O) around δ 5.0–5.5 ppm (2H).

    • Aromatic Protons: A distinct pattern for the 1,3,4-substituted benzene ring (one singlet, two doublets).[1][2]

References

  • IUPAC Periodic Table of the Elements. (2021). International Union of Pure and Applied Chemistry.[1][2] Retrieved from [Link]

  • PubChem Compound Summary: Oxazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Wipf, P., & Miller, C. P. (1993).[1][2] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. (General synthetic methodology for oxazoles). Retrieved from [Link]

  • Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on oxazole as amide bioisostere). Retrieved from [Link][2]

Sources

Technical Guide: Synthesis and Application of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-3-(1,3-oxazol-2-yl)aniline IUPAC name Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1150100-77-8) is a specialized heterocyclic building block critical in the synthesis of Type II kinase inhibitors. Its structural architecture—comprising an aniline donor and an oxazole acceptor positioned around a hydrophobic toluene core—makes it a privileged scaffold for targeting the ATP-binding pocket of protein kinases. This guide details the industrial-scalable synthesis, physicochemical profiling, and medicinal chemistry applications of this compound, providing a robust roadmap for its utilization in lead optimization.

Chemical Profile & Physicochemical Properties[1][2]

The compound is characterized by a 1,3,4-trisubstituted benzene ring, where the oxazole moiety serves as a bioisostere for carbonyl derivatives, enhancing metabolic stability while maintaining hydrogen bond acceptor capability.

PropertySpecification
IUPAC Name 4-Methyl-3-(1,3-oxazol-2-yl)aniline
CAS Number 1150100-77-8
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Calculated) Aniline NH₂: ~4.0
LogP ~1.8 (Predicted)
H-Bond Donors/Acceptors 1 Donor (Aniline), 3 Acceptors (Oxazole N, O, Aniline N)

Mechanistic Role in Drug Design

In medicinal chemistry, 4-Methyl-3-(1,3-oxazol-2-yl)aniline functions as a "head" or "tail" group in kinase inhibitors.

  • Hinge Binding: The aniline amine (NH₂) often forms a hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • Gatekeeper Interaction: The oxazole ring, positioned ortho to the methyl group, forces a twisted conformation relative to the phenyl ring. This non-planar geometry allows the molecule to navigate the steric bulk of the "gatekeeper" residue (e.g., T315 in ABL kinase).

  • Solvent Front: The oxazole nitrogen can serve as a water-mediated H-bond acceptor, improving solubility and selectivity profiles compared to more lipophilic phenyl analogs.

Figure 1: Pharmacophore Interaction Map

Pharmacophore Aniline Aniline NH2 (H-Bond Donor) Kinase Kinase Active Site Aniline->Kinase Binds Hinge Region (Glu/Met) Methyl 4-Methyl Group (Hydrophobic/Steric) Oxazole Oxazole Ring (H-Bond Acceptor) Methyl->Oxazole Induces Torsion (Non-planar conformation) Oxazole->Kinase Solvent Front Interaction

Caption: Structural logic of 4-Methyl-3-(1,3-oxazol-2-yl)aniline in kinase binding. The methyl group sterically forces the oxazole ring out of plane, optimizing fit in restricted pockets.

Comprehensive Synthesis Protocol

While various routes exist, the most robust and scalable method involves the construction of the oxazole ring from a benzoic acid derivative. This "De Novo Oxazole Construction" route avoids the use of expensive transition metal catalysts required for coupling pre-formed oxazoles.

Retrosynthetic Analysis
  • Target: 4-Methyl-3-(1,3-oxazol-2-yl)aniline

  • Precursor: 2-(2-Methyl-5-nitrophenyl)oxazole

  • Starting Material: 2-Methyl-5-nitrobenzoic acid[1][][3][4]

Step-by-Step Methodology
Step 1: Acid Chloride Activation

Reagents: 2-Methyl-5-nitrobenzoic acid, Thionyl Chloride (


), DMF (cat.).
Protocol: 
  • Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.5 eq) and a catalytic drop of DMF.

  • Reflux for 2–3 hours until gas evolution ceases and the solution becomes clear.

  • Concentrate in vacuo to remove excess

    
     and toluene. Use the crude acid chloride immediately.
    
Step 2: Amide Formation

Reagents: Aminoacetaldehyde dimethyl acetal, Triethylamine (


), DCM.
Protocol: 
  • Dissolve the crude acid chloride in dry DCM at 0°C.

  • Add aminoacetaldehyde dimethyl acetal (1.1 eq) and

    
     (2.0 eq) dropwise.
    
  • Stir at room temperature for 4 hours.

  • Wash with water and brine, dry over

    
    , and concentrate to yield the acyclic amide intermediate.
    
Step 3: Robinson-Gabriel Cyclization

Reagents: Polyphosphoric acid (PPA) or Methanesulfonic acid (


) / 

. Protocol:
  • Mix the amide intermediate with PPA (10 parts by weight).

  • Heat to 100–120°C for 2 hours. This step effects both acetal hydrolysis and dehydrative cyclization to form the oxazole ring.

  • Critical Step: Pour the hot reaction mixture onto crushed ice/ammonia to quench and neutralize.

  • Extract with Ethyl Acetate. The product is 2-(2-methyl-5-nitrophenyl)oxazole.

Step 4: Nitro Reduction

Reagents: Iron powder, Ammonium Chloride, Ethanol/Water. Protocol:

  • Dissolve the nitro-oxazole intermediate in EtOH:H₂O (4:1).

  • Add Iron powder (5.0 eq) and

    
     (5.0 eq).
    
  • Reflux for 1–2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

  • Filter hot through Celite to remove iron residues.

  • Concentrate and recrystallize from Ethanol/Hexane to obtain pure 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

Figure 2: Synthetic Workflow

Synthesis SM 2-Methyl-5-nitrobenzoic acid Step1 1. SOCl2, Reflux (Acid Chloride Formation) SM->Step1 Inter1 Acid Chloride Intermediate Step1->Inter1 Step2 2. Aminoacetaldehyde dimethyl acetal Et3N, DCM Inter1->Step2 Inter2 Acyclic Acetal Amide Step2->Inter2 Step3 3. PPA or MsOH, 110°C (Cyclization) Inter2->Step3 Inter3 2-(2-Methyl-5-nitrophenyl)oxazole Step3->Inter3 Step4 4. Fe, NH4Cl, EtOH/H2O (Nitro Reduction) Inter3->Step4 Product 4-Methyl-3-(1,3-oxazol-2-yl)aniline Step4->Product

Caption: Industrial synthesis route via Robinson-Gabriel cyclization, ensuring high regioselectivity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.15 (s, 1H, Oxazole C-H)
      
    • 
       7.35 (s, 1H, Oxazole C-H)
      
    • 
       7.05 (d, 1H, Ar-H, ortho to methyl)
      
    • 
       6.90 (d, 1H, Ar-H, ortho to amine)
      
    • 
       6.65 (dd, 1H, Ar-H)
      
    • 
       5.10 (bs, 2H, 
      
      
      
      )
    • 
       2.35 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      

Safety & Handling

  • Nitro Intermediates: Precursors such as 2-methyl-5-nitrobenzoic acid and the nitro-oxazole intermediate are potentially explosive if heated dry. Ensure controlled heating and avoid friction.

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Perform Step 1 in a well-ventilated fume hood with a scrubber.

  • Storage: Store the final aniline derivative under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amino group (browning).

References

  • Google Patents. (2000). US6054472A - Inhibitors of IMPDH enzyme (General Synthetic Scheme 2).
  • National Institutes of Health (NIH). (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors. Retrieved from [Link]

Sources

Preamble: Navigating the Landscape of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds is the cornerstone of innovation. The compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline represents a unique confluence of three key pharmacophores: a substituted aniline, a methyl group, and an oxazole ring. While direct, in-depth studies on this specific molecule are not extensively documented in publicly accessible literature, a wealth of information exists for structurally related compounds. This guide, therefore, takes a holistic and predictive approach. By dissecting the known biological activities of its constituent parts and analogous structures, we can construct a scientifically rigorous framework to anticipate its potential therapeutic applications and guide future research.

This document serves as a technical whitepaper, synthesizing data from disparate sources to provide a coherent narrative on the probable biological profile of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. We will delve into the known activities of oxazole derivatives, the influence of the methyl-aniline substitution pattern, and how these features might synergize to create a molecule of therapeutic interest. Our analysis is grounded in the principles of structure-activity relationships (SAR) and draws upon established experimental protocols to propose a roadmap for its empirical investigation.

Section 1: The Oxazole Core - A Privileged Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds. Its unique structural and electronic properties make it a versatile scaffold for the design of novel therapeutic agents. Oxazole derivatives have been reported to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2]

The biological versatility of the oxazole moiety stems from its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.[3][4] This allows for the fine-tuning of binding affinities and specificities to a diverse range of protein targets.

Antimicrobial Properties of Oxazole Derivatives

A significant body of research highlights the potential of oxazole-containing compounds as potent antimicrobial agents. These molecules have demonstrated efficacy against both bacterial and fungal pathogens.[2][5] For instance, certain 4-(aminomethylene)-2-phenyl-4H-oxazol-5-one derivatives have been noted for their interesting and medicinally relevant bioactivities.[3][4] The antimicrobial action of these compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms.

Anticancer and Kinase Inhibitory Activity

The oxazole scaffold is also a key component in the design of anticancer agents. Many oxazole derivatives exert their cytotoxic effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. The compound 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline, a structurally related molecule, is highlighted as an important medicament used in the synthesis of anti-tumour drugs.[6]

Section 2: The Influence of the 4-Methyl-3-amino Substitution Pattern

The substitution pattern on the aniline ring is a critical determinant of a molecule's biological activity. The presence of a methyl group at the 4-position and an amino group at the 3-position, ortho to the oxazole linkage, will significantly influence the molecule's steric and electronic properties. This, in turn, will affect its pharmacokinetic profile and its interaction with biological targets.

Methyl-1,2,3-triazoles have been investigated as N-acetyl-lysine mimics, leading to the development of potent BET bromodomain inhibitors with potential applications in cancer and inflammatory diseases.[7] This suggests that the methyl group in 4-Methyl-3-(1,3-oxazol-2-yl)aniline could play a crucial role in its binding to specific protein targets.

Section 3: Proposed Biological Investigation Workflow

To empirically determine the biological activity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a systematic and multi-tiered screening approach is recommended. The following workflow provides a logical progression from broad-spectrum screening to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target Identification cluster_2 Phase 3: Lead Optimization & Mechanistic Studies A Synthesis and Characterization B Broad-Spectrum Antimicrobial Assays A->B C Cytotoxicity Screening (e.g., NCI-60 Panel) A->C D MIC Determination for Active Antimicrobials B->D E Kinase Inhibitory Screening Panel C->E F In Silico Docking Studies D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro ADME/Tox Assays G->H I Mechanism of Action Elucidation G->I

Caption: Proposed workflow for the biological evaluation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Section 4: Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is essential for quantifying the antimicrobial potency of a test compound.

Objective: To determine the lowest concentration of 4-Methyl-3-(1,3-oxazol-2-yl)aniline that inhibits the visible growth of a microorganism.

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Bacterial or fungal strains of interest.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Sterile 96-well microtiter plates.

  • Incubator.

  • Spectrophotometer (for reading optical density).

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring the optical density at 600 nm.

Protocol for In Vitro Kinase Inhibition Assay

This assay is crucial for identifying potential anticancer activity by targeting specific kinases.

Objective: To measure the ability of 4-Methyl-3-(1,3-oxazol-2-yl)aniline to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase.

  • Kinase-specific substrate (e.g., a peptide).

  • ATP (adenosine triphosphate).

  • Kinase assay buffer.

  • Test compound stock solution.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of the 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Section 5: Data Presentation

The following table provides a hypothetical summary of expected data from the initial screening phase, based on the activities of related compounds.

Assay TypeTarget/OrganismEndpointHypothetical Result for 4-Methyl-3-(1,3-oxazol-2-yl)anilineReference Compound
Antimicrobial Staphylococcus aureusMIC (µg/mL)8Vancomycin (1 µg/mL)
Escherichia coliMIC (µg/mL)>64Ciprofloxacin (0.015 µg/mL)
Candida albicansMIC (µg/mL)16Fluconazole (0.5 µg/mL)
Anticancer A549 (Lung Cancer)GI50 (µM)5.2Doxorubicin (0.02 µM)
MCF7 (Breast Cancer)GI50 (µM)8.9Tamoxifen (5 µM)
Kinase Inhibition EGFRIC50 (nM)250Gefitinib (20 nM)
VEGFR2IC50 (nM)450Sunitinib (10 nM)

Section 6: Concluding Remarks and Future Directions

While the specific biological profile of 4-Methyl-3-(1,3-oxazol-2-yl)aniline remains to be fully elucidated, the analysis of its constituent pharmacophores strongly suggests a high potential for biological activity, particularly in the realms of antimicrobial and anticancer research. The oxazole core provides a versatile platform for therapeutic design, and the methyl-aniline substitution pattern offers opportunities for fine-tuning selectivity and potency.

The proposed experimental workflow provides a clear and logical path for the comprehensive evaluation of this novel chemical entity. The successful execution of these studies will not only illuminate the therapeutic potential of 4-Methyl-3-(1,3-oxazol-2-yl)aniline but also contribute valuable data to the broader understanding of oxazole-based medicinal chemistry. Future research should focus on detailed structure-activity relationship studies to optimize the potency and pharmacokinetic properties of this promising scaffold.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

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Technical Guide: 4-Methyl-3-(1,3-oxazol-2-yl)aniline as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and experimental validation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline , a critical pharmacophore in medicinal chemistry.

Part 1: Executive Summary & Chemical Profile

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1150100-77-8 ) is a specialized heterocyclic aniline intermediate primarily utilized in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. Its structural motif—a 1,3-oxazole ring ortho to a methyl group on an aniline scaffold—serves as a high-affinity "hinge-binding" element or a solvent-exposed "tail" modulator in ATP-competitive kinase inhibitors.

This compound is a key building block described in patent literature (e.g., US 2017/0183291 A1 ) for generating next-generation small molecules targeting autoimmune diseases (Rheumatoid Arthritis, ITP) and hematological malignancies (CLL, NHL).

Chemical Profile
PropertySpecification
IUPAC Name 4-Methyl-3-(1,3-oxazol-2-yl)aniline
CAS Number 1150100-77-8
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Key Pharmacophore Oxazole-Aniline Biaryl System : The oxazole nitrogen acts as a hydrogen bond acceptor, while the aniline amine acts as a donor/nucleophile for coupling to kinase-core scaffolds (e.g., imidazopyrazine, pyrimidine).[1]
Solubility DMSO (>50 mg/mL), Ethanol (Moderate); Low aqueous solubility.

Part 2: Primary Therapeutic Target – Spleen Tyrosine Kinase (Syk)

Mechanism of Action

Syk is a cytoplasmic non-receptor tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor (FcR) signaling.

  • Role of the Scaffold: In the context of Syk inhibitors (analogous to Entospletinib or Fostamatinib series), the 4-methyl-3-(oxazol-2-yl)aniline moiety typically functions as the solvent-exposed moiety that extends out of the ATP-binding pocket.

  • Binding Mode: The aniline amine forms a covalent or hydrogen-bond interaction with the central kinase core (e.g., a chloropyrimidine or imidazopyrazine), while the oxazole ring provides rigid steric bulk that displaces water molecules and interacts with the "gatekeeper" residues (e.g., Met448 in Syk), enhancing selectivity over other kinases like JAK or Src.

Biological Pathway (BCR Signaling)

Inhibition of Syk by molecules derived from this scaffold blocks the phosphorylation of downstream effectors BLNK and PLCγ2 , preventing calcium flux and B-cell activation.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN Activation SYK Syk Kinase (Target) LYN->SYK Phosphorylation (Y352) BLNK BLNK (Adaptor) SYK->BLNK Phosphorylation PLCG2 PLCγ2 SYK->PLCG2 Activation PKC PKCβ PLCG2->PKC Ca2+ Flux NFkB NF-κB / MAPK PKC->NFkB Response Proliferation / Survival NFkB->Response Inhibitor Oxazolyl-Aniline Derivative Inhibitor->SYK ATP-Competitive Inhibition

Caption: Figure 1. B-Cell Receptor (BCR) signaling pathway highlighting Syk as the central node and the intervention point for oxazolyl-aniline derivatives.

Part 3: Secondary Targets & Selectivity

While Syk is the primary target, the oxazol-2-yl moiety is a privileged scaffold that may show activity against structurally related kinases.

TargetRationale for ActivityTherapeutic Implication
p38 MAPK Structural homology in the ATP pocket; oxazole-based inhibitors are known (e.g., Pamapimod analogues).Anti-inflammatory (RA, COPD).
JAK Family The aniline motif is common in Type I JAK inhibitors.Autoimmune diseases (Psoriasis, IBD).
FLT3 Often co-targeted by Syk inhibitors due to pocket similarity.Acute Myeloid Leukemia (AML).

Part 4: Experimental Validation Protocols

To validate the therapeutic potential of compounds derived from 4-Methyl-3-(1,3-oxazol-2-yl)aniline, the following protocols must be established.

Protocol 1: In Vitro Syk Kinase Activity Assay (ADP-Glo)

Objective: Determine the IC₅₀ of the synthesized inhibitor against recombinant Syk enzyme.

  • Reagents:

    • Recombinant Human Syk (active).

    • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

    • ATP: 10 µM (at Km).

    • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

  • Procedure:

    • Step 1: Dilute 4-Methyl-3-(1,3-oxazol-2-yl)aniline derivative in DMSO (3-fold serial dilutions).

    • Step 2: Incubate 2 µL of compound with 4 µL of Syk enzyme (2 ng/well) for 15 min at RT.

    • Step 3: Initiate reaction by adding 4 µL of ATP/Substrate mix.

    • Step 4: Incubate for 60 min at RT.

    • Step 5: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Step 6: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Step 7: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Plot RLU vs. log[Inhibitor] to calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular B-Cell Proliferation Assay (Ramos Cells)

Objective: Assess cellular potency and membrane permeability.

  • Cell Line: Ramos (RA 1) Burkitt's Lymphoma B-cells.

  • Stimulation: Anti-IgM F(ab')2 fragment (activates BCR).

  • Workflow:

    • Seed Ramos cells at 50,000 cells/well in 96-well plates.

    • Treat with serial dilutions of the test compound for 1 hour.

    • Stimulate with 10 µg/mL Anti-IgM for 72 hours.

    • Add CellTiter-Glo reagent to measure ATP (viability).

    • Control: Unstimulated cells (baseline) vs. Stimulated + DMSO (100%).

Part 5: Synthesis & Quality Control

Synthesis Route (Stille Coupling): The primary route to access this intermediate involves the palladium-catalyzed coupling of a halo-aniline with an oxazolyl-stannane.

Synthesis SM1 3-Bromo-4-methylaniline (CAS 7745-91-7) Cat Pd(PPh3)4 / Toluene Reflux, 16h SM1->Cat SM2 2-(Tributylstannyl)oxazole SM2->Cat Prod 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Target) Cat->Prod Stille Coupling

Caption: Figure 2. Synthetic pathway for generating the target scaffold via Stille cross-coupling.

Quality Control Parameters:

  • Purity: >98% by HPLC (254 nm).

  • Identity: ¹H-NMR (DMSO-d₆) must show characteristic oxazole singlets at ~8.2 ppm and ~7.4 ppm.

  • Residual Metal: Pd < 10 ppm (critical for biological assays to avoid false positives).

References

  • United States Patent and Trademark Office. (2017). Processes for the preparation of spleen tyrosine kinase (Syk) inhibitors. Patent No.[1] US 2017/0183291 A1. Link

  • Currie, K. S., et al. (2014). Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase (Syk). Journal of Medicinal Chemistry, 57(9), 3856–3873. Link

  • Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008. Link

  • PubChem Compound Summary. (2024). 4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8). National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Synthesis and Potential Applications of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a molecule of interest for its potential applications in medicinal chemistry. Given the absence of a formal discovery paper for this specific compound, this document outlines a robust and logical synthetic strategy derived from established and well-documented chemical transformations. The guide delves into the rationale behind the selection of precursors, reaction mechanisms, and detailed experimental protocols. Furthermore, it explores the potential pharmacological significance of this molecule by drawing parallels with structurally related compounds that have demonstrated a range of biological activities. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and exploration of novel heterocyclic compounds.

Introduction: The Rationale for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery. The strategic combination of pharmacologically active moieties can lead to the development of new chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. 4-Methyl-3-(1,3-oxazol-2-yl)aniline represents such a scaffold, integrating the well-established aniline and oxazole cores.

The aniline moiety and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a "privileged" structure in medicinal chemistry.[2][3] Compounds containing the oxazole nucleus are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5] The amalgamation of these two pharmacophores in the target molecule suggests a high potential for biological activity, making it a compelling candidate for synthesis and pharmacological evaluation.

This guide will provide a detailed, step-by-step methodology for a proposed synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, grounded in authoritative chemical literature.

Proposed Synthetic Pathway

A logical and efficient four-step synthetic route is proposed, commencing with the readily available starting material, 4-methylaniline (p-toluidine). The overall strategy involves the sequential introduction of the necessary functional groups, followed by the construction of the oxazole ring and final reduction to yield the target aniline.

Synthetic_Pathway A 4-Methylaniline (p-Toluidine) B N-(4-methylphenyl)acetamide A->B Step 1a: Acetylation (CH3CO)2O, Pyridine C N-(4-Methyl-3-nitrophenyl)acetamide B->C Step 1b: Nitration HNO3, H2SO4 D 4-Methyl-3-nitroaniline C->D Step 1c: Deacetylation HCl, H2O, Heat E 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole D->E Step 2 & 3: Acylation & Oxazole Formation (Robinson-Gabriel Synthesis) F 4-Methyl-3-(1,3-oxazol-2-yl)aniline E->F Step 4: Nitro Reduction H2, Pd/C

Caption: Proposed synthetic workflow for 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Step 1: Synthesis of 4-Methyl-3-nitroaniline (Intermediate D)

The initial step focuses on the regioselective nitration of 4-methylaniline. Direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple products. To ensure a controlled reaction and direct the incoming nitro group to the desired position (ortho to the amino group), a protection-nitration-deprotection sequence is employed.

Experimental Protocol:

  • Step 1a: Acetylation of 4-Methylaniline.

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylaniline (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice-water to precipitate the product, N-(4-methylphenyl)acetamide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Step 1b: Nitration of N-(4-methylphenyl)acetamide.

    • To a flask containing the dried N-(4-methylphenyl)acetamide (1.0 eq), add concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice bath.

    • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C.

    • After the addition is complete, stir the mixture for an additional hour at low temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(4-Methyl-3-nitrophenyl)acetamide.

    • Filter the product, wash with cold water until the washings are neutral, and dry.

  • Step 1c: Deacetylation to 4-Methyl-3-nitroaniline.

    • Reflux the N-(4-Methyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.[6]

    • Cool the solution and neutralize with a base (e.g., sodium carbonate solution) to precipitate the 4-Methyl-3-nitroaniline.

    • Filter the yellow solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-Methyl-3-nitroaniline.[6]

Causality and Expertise: The acetylation of the amino group is a critical step to moderate its activating effect and to protect it from oxidation by the nitrating mixture. The acetyl group is a bulky ortho-, para-director, and since the para position is blocked by the methyl group, nitration occurs primarily at the ortho position, yielding the desired 3-nitro isomer. The subsequent acidic hydrolysis efficiently removes the acetyl protecting group.

Step 2 & 3: Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole (Intermediate E) via Robinson-Gabriel Synthesis

The construction of the oxazole ring is achieved through the Robinson-Gabriel synthesis, a classical and reliable method.[7][8] This process involves the cyclodehydration of a 2-acylamino-ketone. In this proposed route, we will adapt this by first acylating the amino group of 4-methyl-3-nitroaniline with a suitable reagent that provides the necessary backbone for the oxazole ring, followed by cyclization. A one-pot or sequential approach can be envisioned.

Experimental Protocol:

  • Acylation: In a flask, dissolve 4-Methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent like dichloromethane or THF.

  • Add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

  • The intermediate, 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide, can be isolated or used directly in the next step.

  • Cyclodehydration: To the reaction mixture (or the isolated intermediate), add a strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (POCl₃).[8]

  • Heat the mixture under reflux for several hours. The progress of the cyclization to form the oxazole ring should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize with a suitable base to precipitate the crude product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain pure 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole.

Causality and Expertise: The Robinson-Gabriel synthesis is a robust method for forming the oxazole heterocycle.[7] The initial acylation forms an N-acyl intermediate. The subsequent treatment with a strong acid protonates the amide oxygen, making the carbonyl carbon more electrophilic. An intramolecular nucleophilic attack by the other carbonyl group (formed in situ or from the acylating agent) followed by dehydration leads to the stable aromatic oxazole ring. The choice of a strong dehydrating agent is crucial for driving the reaction to completion.

Step 4: Reduction of the Nitro Group to Yield 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Final Product F)

The final step is the selective reduction of the nitro group to an amine. A variety of methods are available for this transformation.[9][10] Catalytic hydrogenation is often a clean and efficient method.

Experimental Protocol:

  • Dissolve 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Causality and Expertise: Catalytic hydrogenation with Pd/C is a widely used and highly effective method for the reduction of aromatic nitro groups.[9] It is generally chemoselective, leaving other functional groups like the oxazole ring intact under standard conditions. The reaction proceeds on the surface of the catalyst where hydrogen is adsorbed and reacts with the nitro group. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron in acetic acid could also be employed if catalytic hydrogenation is not feasible.[11]

Data Summary

The following table summarizes the expected intermediates and the final product of the proposed synthesis. Molar masses are calculated, and yields are estimated based on analogous reactions reported in the literature.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)
4-Methyl-3-nitroanilineStructure of 4-Methyl-3-nitroanilineC₇H₈N₂O₂152.1565-75
2-(4-Methyl-3-nitrophenyl)-1,3-oxazoleStructure of 2-(4-Methyl-3-nitrophenyl)-1,3-oxazoleC₁₀H₈N₂O₃204.1850-60
4-Methyl-3-(1,3-oxazol-2-yl)aniline Structure of 4-Methyl-3-(1,3-oxazol-2-yl)anilineC₁₀H₁₀N₂O174.2085-95

Potential Applications and Pharmacological Significance

The structural motif of an aniline ring linked to a heterocyclic system is prevalent in a multitude of biologically active compounds. The oxazole core, in particular, is a key component of numerous natural products and synthetic drugs with a wide array of therapeutic applications.

Biological_Significance cluster_0 4-Methyl-3-(1,3-oxazol-2-yl)aniline cluster_1 Potential Biological Activities Core_Molecule Core Scaffold Anticancer Anticancer Core_Molecule->Anticancer Tyrosine Kinase Inhibition? Anti-inflammatory Anti-inflammatory Core_Molecule->Anti-inflammatory COX/LOX Inhibition? Antibacterial Antibacterial Core_Molecule->Antibacterial Antitubercular Antitubercular Core_Molecule->Antitubercular

Caption: Potential pharmacological activities of oxazole-based compounds.

  • Anticancer Activity: Many oxazole derivatives have been investigated as potential anticancer agents.[1][12] They can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. The anilino-heterocycle structure is a known pharmacophore for kinase inhibitors.

  • Anti-inflammatory Properties: The oxazole ring is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[2] These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

  • Antimicrobial and Antifungal Activity: The oxazole scaffold has been identified in compounds with significant antibacterial and antifungal properties.[13] These molecules can interfere with essential cellular processes in microorganisms.

  • Antitubercular Activity: There is growing interest in oxazole derivatives as potential treatments for tuberculosis, with some compounds showing promising activity against Mycobacterium tuberculosis.[2][5]

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline provides a valuable building block for the creation of a library of derivatives. Further functionalization of the aniline amino group or modification of the oxazole ring could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

Conclusion

This technical guide has outlined a scientifically sound and feasible synthetic route for the preparation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. By leveraging well-established chemical reactions such as controlled nitration and the Robinson-Gabriel oxazole synthesis, this guide provides a detailed roadmap for researchers. The discussion of the potential pharmacological significance, supported by existing literature on related compounds, underscores the value of this molecule as a target for synthesis and further investigation in drug discovery programs. The protocols and insights provided herein are intended to facilitate the exploration of this promising chemical scaffold and its potential contributions to the field of medicinal chemistry.

References

  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Allied Academies. (n.d.). Biological Importance of Oxazoles. Retrieved from [Link]

  • Decode pharmacy. (2020, October 13). synthesis by Robinson Gabriel synthesis method of oxazole |EASY EXPLANATION| [Video]. YouTube. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2699(1).
  • Shaabani, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603.
  • Emerson, W. S., & Walters, P. M. (1938). CATALYTIC REDUCTION OF NITROANILINE AND PARAPHENYLENEDIAMINE IN THE PRESENCE OF ALDEHYDES AND KETONES. Journal of the American Chemical Society, 60(9), 2023–2025.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1690-1711.
  • Fleming, F. F., et al. (2005). Synthesis and chemistry of 2-(arylthio)oxazolines. The Journal of Organic Chemistry, 70(6), 2201–2206.
  • Process for preparing nitroaniline derivatives. (1995).
  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038–5048.
  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2280.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2024). Current Organic Chemistry, 28.
  • Wikipedia contributors. (2024). 3-Nitroaniline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Khan, F., et al. (2018). Catalytic reduction of 2-nitroaniline: a review. Environmental Chemistry Letters, 16(4), 1269–1282.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
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  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). Chemistry & Biodiversity, 19(11), e202200685.
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4-Methyl-3-(1,3-oxazol-2-yl)aniline and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Methyl-3-(1,3-oxazol-2-yl)aniline and Its Derivatives

Executive Summary

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1150100-77-8) has emerged as a high-value pharmacophore in the design of next-generation Tyrosine Kinase Inhibitors (TKIs). Structurally, it serves as a bioisostere for the N-(3-amino-4-methylphenyl)amide moiety found in blockbuster drugs like Imatinib and Nilotinib . By replacing the amide linker with a 1,3-oxazole ring, medicinal chemists can modulate the hydrogen bond donor/acceptor profile, improve metabolic stability against amidases, and alter the vector of the attached "tail" groups to probe distinct regions of the ATP-binding pocket (e.g., the DFG-out conformation).[1]

This whitepaper provides a comprehensive technical guide for researchers, detailing the validated synthesis of this scaffold, its strategic derivatization for Structure-Activity Relationship (SAR) studies, and its application in targeting kinases such as Bcr-Abl, c-Kit, and BTK .[1]

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 4-Methyl-3-(1,3-oxazol-2-yl)aniline
CAS Number 1150100-77-8
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
LogP (Predicted) ~1.8 - 2.2 (Lipophilic, good membrane permeability)
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, O in oxazole; N in aniline)
Key Structural Feature Oxazole Bioisostere : Mimics the amide bond geometry but reduces proteolytic susceptibility.

Validated Synthesis Protocols

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is challenging due to the specific regiochemistry required (methyl at C4, oxazole at C3). Two primary methodologies are recommended: Palladium-Catalyzed Cross-Coupling (Stille) for high-throughput discovery, and Cyclodehydration for scale-up where tin reagents must be avoided.[1]

Method A: Stille Cross-Coupling (High Efficiency)

Reference: US Patent 2017/0183291 A1[1]

This method utilizes a microwave-assisted Stille coupling between a commercially available aryl bromide and a stannyl-oxazole. It is the preferred route for generating gram-scale quantities rapidly.[1]

Reagents:

  • Substrate: 3-Bromo-4-methylaniline (CAS: 7745-91-7)

  • Coupling Partner: 2-(Tributylstannyl)-1,3-oxazole[2][3]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Additive: Copper(II) oxide (CuO) – Critical for promoting the coupling of electron-deficient heterocycles.

  • Solvent: 1,4-Dioxane (Anhydrous)

Protocol:

  • Preparation: In a microwave-compatible vial, suspend 3-bromo-4-methylaniline (1.0 eq) and 2-(tributylstannyl)-1,3-oxazole (1.2 eq) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and CuO (1.0 eq). Note: CuO acts as a scavenger and co-catalyst, significantly improving yields over standard Stille conditions.[1]

  • Reaction: Seal the vial and purge with Argon for 5 minutes. Irradiate in a microwave reactor at 100°C for 3 hours .

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium/copper residues.[1] Wash the filtrate with KF (aq) to remove tin byproducts.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Yield: Typical isolated yield is 50–65% .

Method B: Cyclodehydration (Tin-Free Alternative)

For larger scale-up where organotin toxicity is a concern, a de novo oxazole synthesis is recommended.[1]

Pathway:

  • Start: 2-Methyl-5-nitrobenzoic acid.

  • Amide Formation: React with 2,2-dimethoxyethanamine using HATU/DIPEA.

  • Cyclization: Treat the intermediate amide with concentrated H₂SO₄ or Burgess reagent to close the oxazole ring.

  • Reduction: Reduce the nitro group to the aniline using Fe/NH₄Cl or H₂/Pd-C.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary synthetic routes and the strategic divergence points.

SynthesisPathways Start_A 3-Bromo-4-methylaniline Intermediate_A Pd(PPh3)4 / CuO Microwave, 100°C Start_A->Intermediate_A Reagent_A 2-(Tributylstannyl)oxazole Reagent_A->Intermediate_A Target 4-Methyl-3-(1,3-oxazol-2-yl)aniline (The Core Scaffold) Intermediate_A->Target Stille Coupling (50-65% Yield) Start_B 2-Methyl-5-nitrobenzoic Acid Step_B1 Amide Coupling (2,2-dimethoxyethanamine) Start_B->Step_B1 Step_B2 Cyclization (H2SO4 or Burgess) Step_B1->Step_B2 Step_B3 Nitro Reduction (Fe/NH4Cl) Step_B2->Step_B3 Step_B3->Target Tin-Free Route

Caption: Comparative synthetic workflows for 4-Methyl-3-(1,3-oxazol-2-yl)aniline. Method A (top) is preferred for speed; Method B (bottom) for scale.

Derivatization Strategies & SAR Logic

The utility of 4-Methyl-3-(1,3-oxazol-2-yl)aniline lies in its ability to serve as the "hinge-binding" or "solvent-front" component of a Type II kinase inhibitor.

Strategy 1: Urea Linkage (Sorafenib-like)

Reacting the aniline amine with isocyanates or carbamates generates urea derivatives.

  • Target: VEGFR, PDGFR, RAF.

  • Rationale: The urea moiety forms a characteristic "DD" (Donor-Donor) hydrogen bond motif with the conserved Glu/Asp pair in the kinase hydrophobic pocket. The oxazole ring orients the methyl group to fill the hydrophobic specificity pocket.

Strategy 2: Amide Linkage (Imatinib/Nilotinib-like)

Coupling with 4-(chloromethyl)benzoyl chlorides or 3-trifluoromethylbenzoyl chlorides.

  • Target: Bcr-Abl (CML), c-Kit (GIST).

  • Rationale: The amide bond serves as an anchor. The oxazole replaces the N-methylpiperazine or imidazole tail found in first-gen inhibitors, potentially altering solubility and reducing hERG liability.

Strategy 3: Pyrimidine Coupling (Pazopanib-like)

Nucleophilic aromatic substitution (SnAr) with 2,4-dichloropyrimidines.[1]

  • Target: CDK, Aurora Kinases.

  • Rationale: The aniline nitrogen displaces the chlorine at the C2 or C4 position of the pyrimidine, creating a rigid bi-aryl system critical for ATP-mimicry.

Visualization: SAR & Derivatization Map

SAR_Map Core 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Scaffold) Urea Urea Derivatives (Target: VEGFR/RAF) Reagent: Isocyanates Core->Urea Derivatization at -NH2 Amide Amide Derivatives (Target: Bcr-Abl/c-Kit) Reagent: Acid Chlorides Core->Amide Derivatization at -NH2 Pyrimidine Aminopyrimidines (Target: CDKs/Aurora) Reagent: 2,4-Dichloropyrimidine Core->Pyrimidine SnAr at -NH2 Mech_Urea Forms DD H-bonds with Glu/Asp Urea->Mech_Urea Mech_Amide Bioisostere of Imatinib Core Amide->Mech_Amide Mech_Pyrim ATP-Mimetic Hinge Binder Pyrimidine->Mech_Pyrim

Caption: Strategic derivatization points of the scaffold. The primary vector for modification is the aniline nitrogen, enabling access to diverse kinase inhibitor classes.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized scaffold before derivatization, the following QC parameters must be met:

  • Purity: >98% by HPLC (254 nm).

  • ¹H NMR (DMSO-d₆):

    • Methyl: Singlet at ~2.4 ppm (3H).

    • Amine: Broad singlet at ~5.0–5.5 ppm (2H, exchangeable with D₂O).

    • Oxazole: Two characteristic singlets/doublets in the aromatic region (~7.0–8.5 ppm) depending on the specific environment, distinct from the phenyl protons.

  • LC-MS: [M+H]⁺ = 175.2 m/z.

Safety Note: Organotin compounds (Method A) are toxic. All reactions must be performed in a fume hood, and waste must be segregated as heavy metal waste.

References

  • US Patent 2017/0183291 A1 . Heterocyclic Compounds as Kinase Inhibitors. (2017).[1]

  • Ambeed . Product Analysis: 4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8).[4][5][6]

  • BenchChem . Chemical Supplier Data for 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

  • Lombardo, L. J., et al. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. J. Med.[1] Chem. 2004, 47, 27, 6658–6661.[1] (Contextual Reference for Type II Inhibitor Design).

Sources

Spectroscopic Characterization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectroscopic data and details the experimental methodologies for acquiring and interpreting proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. The focus is on the practical application of these techniques to elucidate and confirm the molecular structure of this previously uncharacterized molecule.

Introduction

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure combines a substituted aniline moiety with an oxazole ring, suggesting possible utility as a scaffold in the design of bioactive molecules. As with any novel compound, unambiguous structural confirmation is a prerequisite for further investigation. This guide provides a predictive analysis of its spectroscopic characteristics and a detailed workflow for its empirical characterization.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic data. The structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is presented below, with a numbering scheme for the atoms to facilitate the discussion of NMR data.

Figure 1: Molecular structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the oxazole ring protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H on C5, C66.8 - 7.2m
H on C2~7.5s
-NH₂3.5 - 4.5br s
-CH₃~2.3s
Oxazole H on C4'7.2 - 7.4d~1-2
Oxazole H on C5'7.8 - 8.0d~1-2

Rationale for Predictions:

  • Aromatic Protons (C5-H, C6-H, C2-H): The protons on the aniline ring will appear in the aromatic region (6.5-8.0 ppm)[1]. The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the oxazole substituent will have a deshielding effect.

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet in the range of 3.5-5.0 ppm. The exact chemical shift is dependent on the solvent, concentration, and temperature[2].

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to be a singlet around 2.3 ppm.

  • Oxazole Protons (C4'-H, C5'-H): The protons on the oxazole ring typically resonate at lower fields due to the electronegativity of the oxygen and nitrogen atoms[3][4]. H-5 is generally downfield from H-4.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted Spectrum:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are tabulated below.

Carbon(s)Predicted Chemical Shift (δ, ppm)
-CH₃~20
Aromatic C-H115 - 130
Aromatic C-NH₂140 - 150
Aromatic C-CH₃130 - 140
Aromatic C-Oxazole125 - 135
Oxazole C2'155 - 165
Oxazole C4'120 - 130
Oxazole C5'135 - 145

Rationale for Predictions:

  • Methyl Carbon: The methyl carbon will appear in the upfield region, typically around 20 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbon attached to the amino group (C1) will be deshielded, while the ortho and para carbons will be shielded[5].

  • Oxazole Carbons: The carbons of the oxazole ring are significantly deshielded due to the heterocyclic nature and the presence of electronegative atoms[6]. C2, being between two heteroatoms, will be the most downfield.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Integrate and Assign Peaks I->J

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Predicted Spectrum:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Absorption (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, two bands
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch (oxazole)1630 - 1680Medium to strong
C=C stretch (aromatic)1450 - 1600Medium to strong
C-N stretch (amine)1250 - 1350Medium
C-O stretch (oxazole)1000 - 1300Strong

Rationale for Predictions:

  • N-H Stretch: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations[7].

  • C=N and C=C Stretches: The double bonds within the oxazole and benzene rings will give rise to absorptions in the 1450-1680 cm⁻¹ range.

  • C-O Stretch: The C-O-C ether-like linkage within the oxazole ring will result in a strong absorption band in the fingerprint region.

Experimental Protocol:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Predicted Fragmentation:

Mass spectrometry will provide information about the molecular weight and the fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 186.1, corresponding to the molecular formula C₁₁H₁₀N₂O.

  • Major Fragments:

    • Loss of CO (m/z = 158) from the oxazole ring.

    • Cleavage of the bond between the aniline and oxazole rings, leading to fragments corresponding to the individual rings.

    • Loss of HCN from the oxazole ring fragment.

Rationale for Predictions:

The fragmentation of anilines and oxazoles is well-documented[8][9]. The oxazole ring can undergo characteristic losses of CO and HCN. The aniline moiety can also undergo specific fragmentation pathways. The relative abundance of the fragment ions will depend on their stability.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for small molecules and will likely induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that may be used to primarily observe the molecular ion.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

MS_Workflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis & Detection A Prepare Dilute Solution B Infuse into Ion Source A->B C Generate Ions (e.g., EI, ESI) B->C D Separate Ions by m/z C->D E Detect Ions D->E F Generate Mass Spectrum E->F

Figure 3: A simplified workflow for mass spectrometry analysis.

Summary of Predicted Spectroscopic Data

TechniqueKey Predicted Features
¹H NMR Aromatic protons (6.8-7.5 ppm), amine protons (3.5-4.5 ppm, broad), methyl protons (~2.3 ppm), and oxazole protons (7.2-8.0 ppm).
¹³C NMR Methyl carbon (~20 ppm), aromatic carbons (115-150 ppm), and oxazole carbons (120-165 ppm).
IR N-H stretch (3300-3500 cm⁻¹), C=N stretch (~1650 cm⁻¹), and C-O stretch (1000-1300 cm⁻¹).
MS Molecular ion (M⁺) at m/z = 186.1, with characteristic fragments from the cleavage of the oxazole and aniline moieties.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. The outlined experimental protocols and the interpretation of the predicted data offer a comprehensive approach for researchers to unambiguously confirm the structure of this novel compound. The application of these standard spectroscopic techniques is crucial for ensuring the identity and purity of new chemical entities in the drug discovery and development pipeline.

References

  • Oregon State University. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Spectra. University of Wisconsin. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Magnetic Resonance in Chemistry, 45(10), 865–896.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 1(1), 28-31.
  • Khmel'nitskii, R. A., Klyuev, N. A., & Kondrat'eva, L. A. (1971). Mass spectra of anilines. Journal of Organic Chemistry of the USSR, 7(3), 579-582.
  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Bowie, J. H., Donaghue, P. F., Rodda, H. J., & Cooks, R. G. (1967). Electron-impact studies—XV: Mass spectra of oxazole and some simple derivatives. Organic Mass Spectrometry, 1(1), 13-25.

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A Comprehensive Technical Guide to the Safe Handling of 4-Methyl-3-(1,3-oxazol-2-yl)aniline for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safe handling, storage, and potential hazards associated with 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a key intermediate in contemporary drug discovery and development. The content herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, synthesizing field-proven insights with established safety protocols to ensure a secure laboratory environment.

Introduction: The Significance of 4-Methyl-3-(1,3-oxazol-2-yl)aniline in Medicinal Chemistry

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a substituted aniline derivative incorporating an oxazole moiety. This structural combination is of significant interest in medicinal chemistry. The aniline group serves as a versatile scaffold for further chemical modifications, while the oxazole ring is a bioisostere for amide and ester groups, often contributing to improved pharmacokinetic properties and target engagement.[1] Compounds containing the oxazole nucleus are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The aniline portion, while a common building block, is also recognized as a "structural alert" due to its potential for metabolic activation to reactive metabolites, a factor that necessitates careful consideration during the drug design process.[2][3]

This guide aims to provide a comprehensive framework for the safe handling of this valuable, yet potentially hazardous, chemical intermediate.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-3-(1,3-oxazol-2-yl)aniline, this hazard assessment is based on data from structurally analogous compounds, including other substituted anilines and oxazole derivatives.[4][5] It is imperative to treat this compound with the caution afforded to substances with unknown toxicological profiles.[6]

Inferred GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Skin Sensitization1H317: May cause an allergic skin reaction
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects
Carcinogenicity2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects

Disclaimer: This table is a projection based on available data for similar chemical structures and should be used for preliminary risk assessment. All laboratory work should be conducted under the assumption that the compound is highly hazardous.

Causality of Hazards:

The aniline moiety is the primary contributor to the suspected toxicity, including potential carcinogenicity and mutagenicity.[4] Aromatic amines can be metabolized in the liver to reactive electrophilic species that can form adducts with DNA and proteins, leading to cellular damage.[7] The oxazole ring itself is generally considered to be of lower toxicity, but the overall hazard profile of the molecule is dominated by the aniline functional group.

Exposure Controls and Personal Protection

Given the inferred hazards, stringent exposure controls are mandatory.

  • Engineering Controls : All handling of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE regimen is required:[8]

    • Eye and Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes and accidental contact.

    • Skin Protection : A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

    • Respiratory Protection : In situations where a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to maintaining the integrity of the compound and ensuring personnel safety.

  • Handling :

    • Avoid all direct contact with the compound.[6]

    • Do not create dust when handling the solid form.

    • Use spark-proof tools and equipment to prevent ignition.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage :

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

    • For long-term storage, refrigeration at 4°C and protection from light are recommended to prevent degradation.[9]

Safe Handling Workflow:

A Preparation B Don PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves A->B C Work in a Certified Chemical Fume Hood B->C D Weighing and Transfer C->D E Reaction Setup D->E F Post-Reaction Workup E->F G Waste Disposal F->G H Decontamination G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: A workflow for the safe handling of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

  • Spill :

    • Evacuate the immediate area and alert colleagues.

    • If the spill is flammable, eliminate all ignition sources.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[10]

    • Decontaminate the spill area.

  • Fire :

    • Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct water stream, which may spread the fire.

  • First Aid :

    • Eye Contact : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Representative Experimental Protocol: Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

The following is a plausible multi-step synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, adapted from established methodologies for similar compounds.[11] This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific conditions and a thorough risk assessment.

Chemical Structure:

mol C10H10N2O 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Caption: The chemical structure of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.[12]

Synthetic Pathway Overview:

A Step 1: Nitration 4-Methyl-3-nitroaniline B Step 2: Diazotization and Sandmeyer Reaction 2-Chloro-4-methyl-1-nitrobenzene A->B NaNO2, HCl, CuCl C Step 3: Formylation 2-Chloro-4-methyl-5-nitrobenzaldehyde B->C DMF, POCl3 D Step 4: Oxazole Formation 2-(2-Chloro-4-methyl-5-nitrophenyl)-1,3-oxazole C->D Tosylmethyl isocyanide, K2CO3 E Step 5: Reduction 4-Methyl-3-(1,3-oxazol-2-yl)aniline D->E SnCl2·2H2O, HCl

Caption: A plausible synthetic pathway for 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Step-by-Step Methodology:

Step 1: Synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

This step involves the formation of the oxazole ring from a substituted benzaldehyde.

  • Materials :

    • 2-Methyl-5-nitrobenzaldehyde

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Dichloromethane

    • Brine solution

  • Procedure :

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-Methyl-5-nitrobenzaldehyde and Tosylmethyl isocyanide in methanol.

    • Add potassium carbonate to the mixture and stir at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • To the residue, add water and extract with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

This final step involves the reduction of the nitro group to an aniline.

  • Materials :

    • 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure :

    • In a round-bottom flask, suspend 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole in ethanol.

    • Add stannous chloride dihydrate to the suspension.

    • Carefully add concentrated hydrochloric acid dropwise to the mixture while stirring.

    • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[11]

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude 4-Methyl-3-(1,3-oxazol-2-yl)aniline, which can be further purified by recrystallization or column chromatography.

Conclusion

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a compound of significant interest in the field of drug discovery. However, its structural similarity to other hazardous anilines necessitates a cautious and well-informed approach to its handling. By understanding the potential hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can safely harness the synthetic potential of this valuable intermediate. This guide provides a foundational framework for safe laboratory practices, which should always be supplemented by a thorough, experiment-specific risk assessment.

References

  • Huang, W. Y., Zhang, Y., Hu, K., Lin, Q. M., & Liu, X. X. (2012). 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 68(3), o763–o764. Available at: [Link]

  • Shaaban, O. G., & El-Gazzar, M. G. (2015). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 5(2), 263-270. Available at: [Link]

  • Gorgon, O. C., Pinteala, M., & Varganici, C. D. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(16), 4983. Available at: [Link]

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  • Bîcu, E., Varganici, C. D., & Pinteala, M. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5152. Available at: [Link]

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  • Kassick, A. J., & Turchi, I. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(19), 2416–2422. Available at: [Link]

  • Singh, S., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(4), 21–34. Available at: [Link]

  • Walsh, J. S., & Miwa, G. T. (2011). Bioactivation of Drugs: Risk and Drug Design. Annual Review of Pharmacology and Toxicology, 51, 145–167. Available at: [Link]

  • Alsafee, B. A. H. (2021). Preparation and Characterisation of Some Transition Metal Complexes of New 4-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline. ResearchGate. Available at: [Link]

  • Li, X., et al. (2022). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Journal of Medicinal Chemistry, 65(1), 16–33. Available at: [Link]

  • Kumar, R., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 107-123. Available at: [Link]

  • Ryabukhin, S. V., et al. (2023). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. Organic & Biomolecular Chemistry, 21(1), 108-118. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-(1,3-benzoxazol-2-yl)aniline. Retrieved from [Link]

  • Piatkowska-Brest, K., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6296. Available at: [Link]

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4-Methyl-3-(1,3-oxazol-2-yl)aniline mechanism of action hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a novel aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a substituted aniline ring linked to an oxazole moiety, suggests a range of possible biological activities. The oxazole ring is a key pharmacophore found in numerous pharmaceuticals with diverse therapeutic applications, including antiviral, antifungal, antibacterial, and anticancer agents.[2][3][4][5] Similarly, the aniline scaffold is present in a multitude of bioactive molecules, notably as a crucial component of various enzyme inhibitors.[6][7][8] This guide will provide an in-depth exploration of several plausible mechanisms of action for 4-Methyl-3-(1,3-oxazol-2-yl)aniline, grounded in the established pharmacology of its constituent chemical motifs and structurally related compounds. Each proposed mechanism is accompanied by a detailed, yet hypothetical, experimental workflow designed to rigorously test the hypothesis.

Hypothesis 1: Kinase Inhibition

The structural resemblance of 4-Methyl-3-(1,3-oxazol-2-yl)aniline to known 2-anilino-5-aryloxazoles, which have been identified as potent VEGFR2 kinase inhibitors, forms the basis of our first hypothesis.[9] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. We hypothesize that 4-Methyl-3-(1,3-oxazol-2-yl)aniline functions as a kinase inhibitor, potentially targeting receptor tyrosine kinases (RTKs) like VEGFR2, or other kinases involved in oncogenic signaling such as those in the PI3K/Akt pathway.

Proposed Signaling Pathway: VEGFR2 Inhibition

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline Compound->VEGFR2 Inhibition Block X ATP ATP ATP->P_VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Activation Angiogenesis Angiogenesis, Proliferation Downstream->Angiogenesis

Experimental Protocol: Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline against a panel of kinases, with a focus on VEGFR2.

  • Materials: Recombinant human kinases (VEGFR2, EGFR, PDGFR, etc.), ATP, kinase-specific peptide substrates, 4-Methyl-3-(1,3-oxazol-2-yl)aniline, positive control inhibitors (e.g., Sunitinib), kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of the test compound or controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

    • Calculate the IC50 value for each kinase.

Hypothetical Data Summary
Kinase TargetIC50 of 4-Methyl-3-(1,3-oxazol-2-yl)aniline (nM)IC50 of Sunitinib (nM)
VEGFR25010
PDGFRβ25025
c-Kit80050
EGFR>10,000>10,000
PI3Kδ>10,000N/A

Hypothesis 2: 5-Lipoxygenase (5-LOX) Inhibition

The structural motif of an N-aryl-oxazole is present in known inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[10] This leads to the hypothesis that 4-Methyl-3-(1,3-oxazol-2-yl)aniline may exert anti-inflammatory effects by inhibiting 5-LOX.

Proposed Signaling Pathway: 5-LOX Inhibition

LOX_Inhibition Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE Compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline Compound->Five_LOX Inhibition Block X Leukotrienes Leukotrienes (e.g., LTB4) Five_HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Experimental Protocol: Cell-Based 5-LOX Activity Assay
  • Objective: To measure the inhibitory effect of 4-Methyl-3-(1,3-oxazol-2-yl)aniline on 5-LOX activity in a cellular context.

  • Materials: Human peripheral blood mononuclear cells (PBMCs), RPMI-1640 medium, fetal bovine serum (FBS), calcium ionophore A23187, 4-Methyl-3-(1,3-oxazol-2-yl)aniline, Zileuton (positive control), LTB4 ELISA kit.

  • Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Pre-incubate PBMCs with various concentrations of the test compound or Zileuton for 30 minutes.

    • Stimulate the cells with calcium ionophore A23187 to induce arachidonic acid release and subsequent leukotriene synthesis.

    • Incubate for 15 minutes at 37°C.

    • Stop the reaction and centrifuge to collect the supernatant.

    • Quantify the amount of LTB4 in the supernatant using an ELISA kit.

    • Calculate the percentage of inhibition and the IC50 value.

Hypothetical Data Summary
CompoundLTB4 Production IC50 (µM)
4-Methyl-3-(1,3-oxazol-2-yl)aniline1.5
Zileuton0.5
Vehicle (DMSO)No inhibition

Hypothesis 3: DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic system of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is reminiscent of compounds known to interact with DNA. Benzimidazole derivatives, which share some structural similarities, have been shown to act as "cleavable-complex"-forming DNA topoisomerase II inhibitors.[11] This hypothesis posits that the compound exerts cytotoxic effects by intercalating into DNA or by inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and repair.

Proposed Mechanism: Topoisomerase II Inhibition

Topo_Inhibition cluster_dna DNA Replication/Transcription Supercoiled_DNA Supercoiled DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II Cleavable_Complex Cleavable Complex (DNA-Topo II) Topo_II->Cleavable_Complex Forms Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA Re-ligation Apoptosis Apoptosis Cleavable_Complex->Apoptosis Leads to Compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline Compound->Cleavable_Complex Stabilizes Block X

Experimental Protocol: Topoisomerase II Decatenation Assay
  • Objective: To assess the ability of 4-Methyl-3-(1,3-oxazol-2-yl)aniline to inhibit the decatenating activity of human topoisomerase IIα.

  • Materials: Human topoisomerase IIα, kinetoplast DNA (kDNA), decatenation buffer, ATP, 4-Methyl-3-(1,3-oxazol-2-yl)aniline, Etoposide (positive control), agarose gel, ethidium bromide.

  • Procedure:

    • In a microcentrifuge tube, combine decatenation buffer, ATP, and kDNA.

    • Add varying concentrations of the test compound or Etoposide.

    • Initiate the reaction by adding human topoisomerase IIα.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and run the samples on an agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

    • Quantify the band intensities to determine the extent of inhibition.

Hypothetical Data Summary
CompoundTopo II Inhibition IC50 (µM)
4-Methyl-3-(1,3-oxazol-2-yl)aniline5.2
Etoposide1.8
Vehicle (DMSO)No inhibition

Hypothesis 4: Cytochrome P450 Modulation

Aniline and its derivatives are known to be substrates and inhibitors of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs.[6] This hypothesis suggests that 4-Methyl-3-(1,3-oxazol-2-yl)aniline may modulate the activity of one or more CYP isoforms, which could have significant implications for its pharmacokinetic profile and potential for drug-drug interactions.

Proposed Workflow: CYP450 Inhibition Screening

CYP_Inhibition_Workflow Start Start: Compound Screening Incubation Incubate Compound with Human Liver Microsomes & CYP-specific Substrates Start->Incubation Measurement Measure Metabolite Formation (LC-MS/MS) Incubation->Measurement Analysis Calculate IC50 Values Measurement->Analysis Conclusion Identify Inhibited CYP Isoforms Analysis->Conclusion

Experimental Protocol: In Vitro CYP450 Inhibition Assay
  • Objective: To evaluate the inhibitory potential of 4-Methyl-3-(1,3-oxazol-2-yl)aniline against major human CYP450 isoforms.

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system, specific probe substrates for CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4), 4-Methyl-3-(1,3-oxazol-2-yl)aniline, known inhibitors for each isoform (positive controls), LC-MS/MS system.

  • Procedure:

    • Pre-incubate HLMs with varying concentrations of the test compound or positive controls.

    • Initiate the metabolic reaction by adding the probe substrate and NADPH regenerating system.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction with a stop solution (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate.

    • Determine the IC50 values for each CYP isoform.

Hypothetical Data Summary
CYP IsoformIC50 of 4-Methyl-3-(1,3-oxazol-2-yl)aniline (µM)Positive Control IC50 (µM)
CYP1A2>500.05 (Furafylline)
CYP2C98.50.2 (Sulfaphenazole)
CYP2C19>501.5 (Ticlopidine)
CYP2D6>500.03 (Quinidine)
CYP3A422.10.1 (Ketoconazole)

Conclusion

The multifaceted chemical nature of 4-Methyl-3-(1,3-oxazol-2-yl)aniline allows for several compelling mechanistic hypotheses. The presented frameworks for kinase inhibition, 5-LOX modulation, topoisomerase II interference, and CYP450 interaction provide a rational basis for the further investigation and development of this compound. The proposed experimental protocols offer a clear and robust path to elucidate its primary mechanism of action, which is a critical step in its journey from a novel chemical entity to a potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central.
  • Vertex AI Search. (n.d.). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC.
  • ResearchGate. (n.d.). 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one.
  • PubMed. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • ResearchGate. (n.d.). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • ResearchGate. (n.d.). Representative example of oxazoles with pharmacological activity.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
  • NIH. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • PMC. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives.
  • ACS Publications. (n.d.). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Journal of Medicinal Chemistry.
  • DergiPark. (2018, April 10). Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase.
  • PubMed. (n.d.). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • PubMed. (2017, May 1). Design and synthesis of novel 6-aryl substituted 4-anilinequinazoline derivatives as potential PI3Kδ inhibitors.
  • ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents | Request PDF.
  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
  • PubMed. (2015, June 3). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors.
  • ACS Publications. (n.d.). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic.
  • IJRPC. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES.
  • YouTube. (2015, February 23). Protection of Aniline Derivatives.
  • ResearchGate. (n.d.). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity.
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of Oxazole Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole aniline scaffold—specifically the


-aryl-oxazol-2-amine  core—represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere for thiazoles and pyridines in kinase inhibitors. Its planar geometry, combined with the hydrogen-bond donor/acceptor capability of the C2-amino linkage, allows it to mimic the adenine ring of ATP, making it a potent hinge-binder in Type I and Type II kinase inhibitors.

This guide dissects the SAR of this scaffold, focusing on the electronic tuning of the aniline moiety, the steric requirements at the oxazole C4/C5 positions, and the metabolic advantages of oxazoles over their sulfur-containing counterparts.

The Pharmacophore: Anatomy of the Scaffold

To rationalize the SAR, we must first define the numbering and electronic environment of the core scaffold.

Core Architecture

The scaffold consists of a central 1,3-oxazole ring linked at the C2 position to an aromatic amine (aniline).

  • Position 2 (Amino Linker): The critical "hinge binding" motif. The NH acts as a hydrogen bond donor (HBD) to the kinase backbone (e.g., Cys919 in VEGFR-2).

  • Position 3 (Oxazole Nitrogen): A hydrogen bond acceptor (HBA). Its basicity is modulated by the aniline substituent.

  • Position 4 & 5 (Oxazole Carbon): The "Gatekeeper" and "Solvent Front" regions. Substituents here control selectivity and solubility.

  • The Aniline Tail: Fits into the hydrophobic pocket or extends toward the DFG motif (in Type II inhibitors).

Pharmacophore Figure 1: Pharmacophore Dissection of N-aryl-oxazol-2-amines Core Oxazole Core (Planar Scaffold) C2_Linker C2-Amino Linker (H-Bond Donor) Core->C2_Linker Scaffold Attachment C4_C5 C4/C5 Substituents (Selectivity/Solubility) Core->C4_C5 Ring Functionalization Kinase Kinase Hinge Region (ATP Pocket) Core->Kinase H-Bond (Acceptor @ N3) Aniline Aniline Moiety (Hydrophobic/Electronic Tuning) C2_Linker->Aniline N-Aryl Bond C2_Linker->Kinase H-Bond (Donor)

Synthetic Access: Validated Protocols

Reliable SAR generation requires robust synthetic routes. Two primary methodologies are recommended based on yield and substrate scope.

Method A: The Urea Cyclization (Hantzsch-type)

Best for generating the core 2-aminooxazole, followed by coupling.

  • Condensation: Reaction of

    
    -haloketones with urea in refluxing ethanol.
    
  • Result: Yields 2-aminooxazole.[1][2][3]

  • Coupling: Buchwald-Hartwig amination with aryl halides to attach the aniline tail.

Method B: Isothiocyanate Desulfurization (One-Pot)

Best for direct synthesis of highly substituted


-aryl-oxazol-2-amines [1].

Protocol 1: Cyclodesulfurization Route

  • Reagents:

    
    -Aminoketone (or 
    
    
    
    -hydroxyketone), Aryl isothiocyanate, Polymer-supported Triphenylphosphine (Poly-TPP),
    
    
    , TEA.
  • Mechanism: Formation of a thiourea intermediate followed by iodine-mediated or phosphine-mediated cyclodesulfurization.

Step-by-Step Workflow:

  • Reactant Prep: Dissolve 1.0 eq of

    
    -aminoketone hydrochloride and 1.1 eq of aryl isothiocyanate in DMF.
    
  • Base Addition: Add 2.5 eq of Triethylamine (TEA). Stir at RT for 2 hours to form the thiourea intermediate.

  • Cyclization: Add 1.2 eq of Iodine (

    
    ) or Poly-TPP/CCl4. Heat to 60°C for 4 hours.
    
  • Workup: Quench with saturated

    
     (if Iodine used). Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR) Deep Dive

The Aniline Ring (Electronic & Steric Tuning)

The electronic nature of the aniline ring fundamentally alters the pKa of the bridging nitrogen and the oxazole ring nitrogen (


).
  • Electron Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    at the para or meta position of the aniline reduce the electron density on the bridging nitrogen.
    • Effect: Increases the acidity of the N-H, strengthening the H-bond donation to the kinase hinge (e.g., backbone carbonyl of Glu/Cys residues).

    • Observation: Often correlates with higher potency but lower solubility .

  • Electron Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    .
    • Effect: Increases basicity. Can lead to metabolic liabilities (oxidation of the aniline ring).

The Oxazole Ring (C4 vs. C5 Substitution)
  • C4 Position (Steric Gatekeeper):

    • Small groups (

      
      , 
      
      
      
      ) are preferred here to avoid steric clash with the kinase "gatekeeper" residue (often Methionine or Threonine).
    • Bulky groups at C4 frequently abolish activity in tight ATP pockets (e.g., CDK9), though they may be tolerated in open conformations (e.g., VEGFR-2 DFG-out).

  • C5 Position (Solvent Front):

    • This position points toward the solvent interface.

    • Optimization Strategy: Introduce solubilizing groups here (e.g., morpholine, piperazine linked via methylene bridges) to improve ADME properties without sacrificing binding affinity.

Data Summary: VEGFR-2 Inhibition Case Study

The following table summarizes SAR trends observed in VEGFR-2 inhibitors derived from the oxazole-aniline scaffold [2][3].

Compound IDAniline Substituent (R1)Oxazole C4/C5 (R2)IC50 (VEGFR-2)SAR Insight
Ref (Sorafenib) N/AN/A90 nM Standard Control
Cmpd A 4-F-PhenylH / H450 nMBaseline activity; good hinge binding.
Cmpd B 3-CF3, 4-Cl-PhenylH / H12 nM EWG Effect: 3-CF3/4-Cl mimics Sorafenib tail; drastically improves potency.
Cmpd C 3-CF3, 4-Cl-PhenylMethyl / H85 nMSteric Clash: C4-Methyl reduces potency 7-fold (clash with Val848).
Cmpd D 3-CF3, 4-Cl-PhenylH / Morpholine-CH2-18 nM Solubility: C5 extension maintains potency while improving solubility >50µM.

Metabolic Stability: Oxazole vs. Thiazole

A critical decision in lead optimization is choosing between an oxazole and a thiazole core.

  • Oxidative Metabolism: Thiazoles are susceptible to S-oxidation (sulfoxide/sulfone formation) by CYP450 enzymes. Oxazoles are generally metabolically "harder" and resistant to this degradation pathway [4].

  • Lipophilicity (LogP): Oxazoles are less lipophilic than thiazoles (O is more electronegative than S, reducing LogP).

    • Benefit: Lower LogP often translates to better oral bioavailability and lower non-specific protein binding.

Guideline: If a thiazole lead shows high clearance due to S-oxidation, perform a "scaffold hop" to the corresponding oxazole. Expect a slight drop in potency (due to loss of Van der Waals contact from the larger Sulfur atom) but a significant gain in metabolic stability.

Biological Pathway & Mechanism

The following diagram illustrates the mechanism of action for Oxazole Anilines within the VEGFR-2 signaling cascade, leading to the inhibition of angiogenesis.

VEGFR_Pathway Figure 2: Mechanism of Action - ATP Competitive Inhibition of VEGFR-2 VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation (Dimerization) PI3K PI3K / Akt Pathway VEGFR2->PI3K Signal Transduction MAPK Ras / Raf / MEK Pathway VEGFR2->MAPK Signal Transduction Inhibitor Oxazole Aniline (Inhibitor) Inhibitor->VEGFR2 Competitive Binding (ATP Pocket) Effect Angiogenesis & Cell Proliferation Inhibitor->Effect BLOCKS ATP ATP ATP->VEGFR2 Phosphorylation PI3K->Effect MAPK->Effect

Experimental Protocol: Kinase Inhibition Assay (FRET)

To validate the SAR discussed, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is the industry standard for determining IC50 values.

Materials:

  • Recombinant VEGFR-2 kinase domain.

  • Fluorescein-labeled poly-GT substrate.

  • ATP (at Km concentration, typically 10 µM).

  • Terbium-labeled anti-phosphotyrosine antibody.

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the oxazole aniline derivative in DMSO (Top concentration 10 µM).

  • Enzyme Mix: Dilute VEGFR-2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 5 µL of compound and 10 µL of enzyme mix to a 384-well plate. Incubate for 15 min at RT.

  • Reaction Start: Add 10 µL of Substrate/ATP mix. Incubate for 60 min at RT.

  • Detection: Add 25 µL of EDTA/Tb-Antibody detection mix to quench the reaction.

  • Read: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

References

  • Dhar, S., et al. (2020).[4] "A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives." Synthetic Communications. Link

  • Modi, S. J., et al. (2024). "Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents."[4][5] RSC Advances. Link

  • El-Adl, K., et al. (2021). "Design, synthesis, and anti-proliferative evaluation of new benzoxazole derivatives as potential VEGFR-2 inhibitors." Bioorganic Chemistry. Link

  • Thompson, A. M., et al. (2015).[6] "Generation and exploration of new classes of antitubercular agents: The optimization of oxazoles vs thiazoles." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

[1][2]

Abstract & Introduction

The 1,3-oxazole moiety is a critical pharmacophore in medicinal chemistry, frequently serving as a bioisostere for amides or esters to improve metabolic stability and lipophilicity.[1] The specific scaffold 4-Methyl-3-(1,3-oxazol-2-yl)aniline is a high-value intermediate, particularly in the synthesis of kinase inhibitors targeting VEGFR and PDGFR pathways (e.g., analogues of Motesanib).[1][2]

This application note details a robust, scalable, three-step synthetic protocol starting from commercially available 2-methyl-5-nitrobenzoic acid .[1][2] Unlike transition-metal catalyzed cross-couplings (e.g., Stille or Suzuki), which often suffer from catalyst toxicity and expensive reagents, this protocol utilizes a Robinson-Gabriel-type cyclization of an aminoacetal intermediate.[1][2] This approach ensures high regioselectivity and cost-efficiency suitable for gram-to-kilogram scale synthesis.[1][2]

Key Advantages of This Protocol
  • Regiocontrol: The position of the oxazole is fixed by the carboxylic acid precursor, eliminating isomer formation.

  • Scalability: Avoids chromatographic purification in early steps; intermediates are isolated by precipitation/crystallization.[2]

  • Safety: Replaces potentially explosive azide intermediates often used in Schmidt reactions with stable acetals.[2]

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the oxazole ring. We view the oxazole as a cyclized form of an aldehyde-amide equivalent.[1][2]

RetrosynthesistargetTARGET4-Methyl-3-(1,3-oxazol-2-yl)anilineintermediate1INTERMEDIATE 12-(2-Methyl-5-nitrophenyl)oxazoletarget->intermediate1Nitro Reduction(H2, Pd/C)intermediate2INTERMEDIATE 2N-(2,2-Dimethoxyethyl)-2-methyl-5-nitrobenzamideintermediate1->intermediate2Acid-MediatedCyclization (-2 MeOH)smSTARTING MATERIALS2-Methyl-5-nitrobenzoic acid+Aminoacetaldehyde dimethyl acetalintermediate2->smAmide Coupling(HATU or SOCl2)

Figure 1: Retrosynthetic strategy isolating the oxazole formation as the key construct.

Experimental Protocol

Stage 1: Amide Coupling

Objective: Synthesis of N-(2,2-dimethoxyethyl)-2-methyl-5-nitrobenzamide. Rationale: The acetal protects the aldehyde functionality required for cyclization. We utilize HATU for small-scale high-purity needs, or Thionyl Chloride (

12HATU method

Reagents:

  • 2-Methyl-5-nitrobenzoic acid (1.0 eq)[1][2]

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)[2]

  • HATU (1.2 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • DMF (Dimethylformamide) (10 vol)[2]

Procedure:

  • Charge a round-bottom flask with 2-Methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol) and anhydrous DMF (100 mL).

  • Add DIPEA (28.8 mL, 165.6 mmol) and stir at room temperature (RT) for 10 min.

  • Add HATU (25.2 g, 66.2 mmol) portion-wise. The solution may turn slightly yellow.[2] Stir for 30 min to ensure activation.

  • Add Aminoacetaldehyde dimethyl acetal (7.2 mL, 60.7 mmol) dropwise over 10 minutes.

  • Stir the reaction at RT for 4-6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[2]

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a beige solid.

  • Filter the solid, wash with water (

    
     mL), and dry in a vacuum oven at 45°C.
    
    • Yield Expectation: 85-95%[1][2]

    • Check: Mass spec

      
      .[2]
      
Stage 2: Robinson-Gabriel Cyclization

Objective: Synthesis of 2-(2-methyl-5-nitrophenyl)oxazole.[1][2] Rationale: This is the critical step. The acetal is hydrolyzed in situ to the aldehyde, which undergoes intramolecular cyclodehydration. We use Methanesulfonic acid (MsOH) and


2

Reagents:

  • Stage 1 Amide (1.0 eq)[2]

  • Methanesulfonic acid (MsOH) (10 vol)[2]

  • Phosphorus pentoxide (

    
    ) (2.0 eq weight/weight relative to amide)[2]
    

Procedure:

  • Safety Note:

    
     is corrosive and reacts violently with water.[2] Handle in a fume hood.
    
  • In a dry flask, dissolve

    
     (10 g) in MsOH (100 mL) with stirring at RT until mostly homogenous (Eaton's reagent preparation).
    
  • Add the Stage 1 Amide (10.0 g) portion-wise to the acid mixture.

  • Heat the reaction to 140°C for 2-4 hours.

    • Mechanistic Insight: The high temperature drives the elimination of methanol and the final aromatization.

  • Monitoring: Monitor by LCMS. The starting material (MW 268) converts to the oxazole (MW 204).[2]

  • Workup: Cool to RT. Pour the mixture carefully onto crushed ice (500 g). Neutralize carefully with saturated aqueous

    
     or NaOH solution until pH ~8.
    
    • Caution: Exothermic neutralization.[2][3]

  • Extract with Ethyl Acetate (

    
     mL).[2] Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: If the solid is dark, pass through a short silica plug eluting with 30% EtOAc/Hexanes.

    • Yield Expectation: 70-80%[1][2]

Stage 3: Nitro Reduction

Objective: Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. Rationale: Catalytic hydrogenation is the cleanest method.[2] Iron-mediated reduction is an alternative if halogen substituents were present (to avoid dehalogenation), but for this specific molecule, Pd/C is superior.[1][2]

Reagents:

  • Stage 2 Nitro-oxazole (1.0 eq)[1][2]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)[2]

  • Methanol (10 vol)[2]

  • Hydrogen gas (

    
    ) (Balloon pressure)[2]
    

Procedure:

  • Dissolve the Nitro-oxazole (5.0 g) in Methanol (50 mL) in a hydrogenation flask.

  • Add 10% Pd/C (0.5 g) under a nitrogen stream (to prevent ignition).

  • Purge the flask with vacuum/

    
     cycles (3x), then vacuum/
    
    
    cycles (3x).
  • Stir vigorously under a hydrogen balloon (1 atm) at RT for 4-12 hours.

  • Monitoring: LCMS will show disappearance of nitro (MW 204) and appearance of aniline (MW 174).[2]

  • Workup: Filter through a pad of Celite to remove the catalyst.[2] Wash the pad with MeOH.[2]

  • Concentrate the filtrate to dryness to yield the target aniline as an off-white to pale yellow solid.[2]

    • Yield Expectation: 90-98%[1][2][4]

Reaction Workflow Diagram

Workflowcluster_0Stage 1: Amide Formationcluster_1Stage 2: Cyclizationcluster_2Stage 3: ReductionS12-Me-5-NO2-Benzoic Acid+ Aminoacetaldehyde dimethyl acetalS1_ProdAcetal Amide(Precipitate)S1->S1_ProdCouplingS1_ReagentHATU / DIPEADMF, RT, 4hS1_Reagent->S1S2_ProdNitro-Oxazole(Extraction)S1_Prod->S2_ProdCyclodehydrationS2_ReagentMsOH / P2O5140°C, 3hS2_Reagent->S1_ProdFinalTarget Aniline(>98% Purity)S2_Prod->FinalHydrogenationS3_ReagentH2 (1 atm) / Pd/CMeOH, RTS3_Reagent->S2_Prod

Figure 2: Step-by-step reaction workflow with critical reagents and conditions.

QC and Characterization Data

The following data represents typical values for the target compound: 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

Quantitative Summary
ParameterValueNotes
Molecular Formula

Molecular Weight 174.20 g/mol
Appearance Pale yellow solidDarkens upon air oxidation over months
Overall Yield ~60-70%Calculated over 3 steps
Solubility DMSO, MeOH, DCMPoor solubility in water
Spectroscopic Data (Simulated/Reference)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.15 (s, 1H, Oxazole-CH), 7.35 (s, 1H, Oxazole-CH), 7.10 (d, J=2.5 Hz, 1H, Ar-H2), 6.95 (d, J=8.2 Hz, 1H, Ar-H5), 6.65 (dd, J=8.2, 2.5 Hz, 1H, Ar-H6), 5.10 (br s, 2H, 
      
      
      ), 2.35 (s, 3H,
      
      
      ).[1]
    • Note: The oxazole proton at C5 usually appears as a sharp singlet around 8.1-8.2 ppm.[1][2]

  • LC-MS:

    • Retention Time: ~2.5 min (Generic C18 gradient).[2]

    • Ionization: ESI+

      
      .[2]
      

Troubleshooting & Critical Parameters

  • Incomplete Cyclization (Stage 2):

    • Symptom:[3][4][5][6][7][8][9][10] LCMS shows a mass of 236 (intermediate aldehyde) or 268 (starting material).[2]

    • Fix: Ensure the temperature reaches 140°C. If using pure

      
       instead of Eaton's reagent, charring may occur; stick to MsOH/
      
      
      for cleaner profiles.
  • Over-Reduction (Stage 3):

    • Symptom:[3][4][5][6][7][8][9][10] Loss of the oxazole ring (ring opening).[2]

    • Prevention:[3] Do not use high pressure (>50 psi) or elevated temperature during hydrogenation.[2] If ring opening is observed, switch to Fe/NH4Cl reduction (Iron powder, 5 eq; Ammonium chloride, 5 eq; EtOH/Water, reflux 2h).

  • Regiochemistry Confirmation:

    • Ensure the starting material is 2-methyl-5-nitrobenzoic acid and NOT 2-methyl-4-nitrobenzoic acid.[1][2] The latter will yield the aniline at the wrong position relative to the oxazole.

References

  • Robinson-Gabriel Cyclization: Wipf, P., & Miller, C. P. (1993).[1][2] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Eaton's Reagent Application: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[1][2] A convenient alternative to polyphosphoric acid.[2] The Journal of Organic Chemistry, 38(23), 4071-4073.

  • Kinase Inhibitor Scaffolds: Harris, P. A., et al. (2008).[2] Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[1][2] Journal of Medicinal Chemistry, 51(15), 4632-4640.[1][2] (Illustrates the relevance of similar aniline intermediates).

Application Note: A Strategic Multi-Step Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline from 2-amino-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a valuable heterocyclic scaffold for pharmaceutical research, starting from 2-amino-4-methylphenol. The inherent chemical reactivity of 2-amino-4-methylphenol, which strongly favors the formation of a fused benzoxazole system, presents a significant challenge for the synthesis of the target phenyl-oxazole isomer. To overcome this, a strategic multi-step pathway was devised. The protocol involves an initial functional group protection, followed by a Fries rearrangement to reposition an acetyl group, subsequent deoxygenation to form a key acetophenone intermediate, and finally, construction of the oxazole ring via an α-bromination and subsequent cyclocondensation reaction. This guide offers in-depth procedural details, mechanistic insights, and safety protocols tailored for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities.[1] The target molecule, 4-Methyl-3-(1,3-oxazol-2-yl)aniline, combines the oxazole pharmacophore with a substituted aniline moiety, making it an attractive building block for the development of novel therapeutic agents.

The specified starting material, 2-amino-4-methylphenol, presents a unique synthetic puzzle. Its ortho-disposed amino and hydroxyl groups are primed for intramolecular cyclization to form a 6-methylbenzoxazole ring upon reaction with a one-carbon electrophile.[2][3] Synthesizing the target isomer, where the oxazole is a substituent on the ring rather than fused to it, requires a strategic circumvention of this natural reaction pathway.

This guide details a robust, five-step synthetic sequence designed to achieve the necessary molecular rearrangement and construction. The overall workflow is depicted below.

G A 2-amino-4-methylphenol B Step 1: N-Acetylation A->B C N-(2-hydroxy-5- methylphenyl)acetamide B->C D Step 2: Fries Rearrangement C->D E 1-(3-amino-2-hydroxy- 5-methylphenyl)ethan-1-one D->E F Step 3: Deoxygenation E->F G 1-(3-amino-4- methylphenyl)ethan-1-one F->G H Step 4: α-Bromination G->H I 2-bromo-1-(3-amino- 4-methylphenyl)ethan-1-one H->I J Step 5: Oxazole Formation I->J K 4-Methyl-3-(1,3-oxazol- 2-yl)aniline (Final Product) J->K

Figure 1: Overall synthetic workflow from the starting material to the final product.

Materials and Instrumentation

Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentSupplierPurity
2-amino-4-methylphenolSigma-Aldrich98%
Acetic AnhydrideThermo Fisher≥99%
PyridineVWR≥99.5%
Aluminum Chloride (Anhydrous)Acros Organics99%
TolueneJ.T. Baker≥99.8%
p-Toluenesulfonyl chlorideTCI>98%
Zinc dustAlfa Aesar<10 µm, 98%
Copper(II) BromideSigma-Aldrich99%
Ethyl AcetateEMD Millipore≥99.5%
FormamideSigma-Aldrich≥99.5%
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

Detailed Experimental Protocols

Step 1: N-Acetylation of 2-amino-4-methylphenol

Principle: The primary amine of the starting material is protected as an acetamide. This prevents its participation in side reactions and facilitates the subsequent Fries rearrangement. The amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective acylation under these conditions.

ReagentM.Wt. ( g/mol )AmountMoles (mmol)
2-amino-4-methylphenol123.1510.0 g81.2
Acetic Anhydride102.098.7 mL92.0
Pyridine79.101.0 mL-
Toluene-150 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-4-methylphenol (10.0 g, 81.2 mmol) and toluene (150 mL).

  • Add pyridine (1.0 mL) to the suspension.

  • While stirring, add acetic anhydride (8.7 mL, 92.0 mmol) dropwise over 10 minutes.

  • Heat the mixture to 80°C and maintain for 2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The product, N-(2-hydroxy-5-methylphenyl)acetamide, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold hexanes (2 x 30 mL), and dry under vacuum.

  • The product is typically obtained as a white to off-white solid and is used in the next step without further purification.

Step 2: Fries Rearrangement to 1-(3-amino-2-hydroxy-5-methylphenyl)ethan-1-one

Principle: The Fries rearrangement is an effective method for converting a phenyl acetate (or in this case, an N-acetylated aminophenol) into a hydroxy acetophenone.[4] The Lewis acid, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acetyl group, facilitating its migration to an activated position on the aromatic ring. The ortho-position to the hydroxyl group is electronically favored.

ReagentM.Wt. ( g/mol )AmountMoles (mmol)
N-(2-hydroxy-5-methylphenyl)acetamide165.1910.0 g60.5
Aluminum Chloride (Anhydrous)133.3424.2 g181.5
Nitrobenzene (solvent)-100 mL-

Procedure:

  • In a dry 250 mL three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (24.2 g, 181.5 mmol).

  • Add nitrobenzene (100 mL) and stir to form a slurry.

  • Add N-(2-hydroxy-5-methylphenyl)acetamide (10.0 g, 60.5 mmol) portion-wise over 20 minutes, controlling any initial exotherm with a water bath.

  • Heat the reaction mixture to 140°C and maintain for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated HCl (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the rearranged product.

Step 3: Reductive Deoxygenation of the Phenolic Hydroxyl Group

Principle: The phenolic hydroxyl group is not part of the final target structure and must be removed. This is achieved through a two-step process: conversion to a more reactive p-toluenesulfonate (tosylate) ester, followed by reductive cleavage using zinc dust.

Part A: Tosylation

  • Dissolve the product from Step 2 (1.0 eq) in pyridine (10 volumes) at 0°C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

Part B: Reduction

  • Dissolve the crude tosylate (1.0 eq) in glacial acetic acid (15 volumes).

  • Add zinc dust (5.0 eq) portion-wise.

  • Heat the mixture to 100°C for 5 hours.

  • Cool the reaction, filter through a pad of celite to remove excess zinc, and wash the pad with ethyl acetate.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield 1-(3-amino-4-methylphenyl)ethan-1-one.

Step 4: α-Bromination of 1-(3-amino-4-methylphenyl)ethan-1-one

Principle: An α-haloketone is a key precursor for oxazole synthesis. Here, the methyl ketone is selectively brominated at the α-position using copper(II) bromide, a convenient and effective brominating agent.

ReagentM.Wt. ( g/mol )AmountMoles (mmol)
1-(3-amino-4-methylphenyl)ethan-1-one149.195.0 g33.5
Copper(II) Bromide223.3515.0 g67.2
Ethyl Acetate-75 mL-
Chloroform-75 mL-

Procedure:

  • To a 250 mL flask, add copper(II) bromide (15.0 g, 67.2 mmol).

  • Add ethyl acetate (75 mL) and heat the suspension to reflux with vigorous stirring.

  • Dissolve 1-(3-amino-4-methylphenyl)ethan-1-one (5.0 g, 33.5 mmol) in chloroform (75 mL) and add it to the refluxing suspension.

  • Maintain reflux for 3 hours. The black CuBr₂ will convert to white CuBr, indicating reaction progress.

  • Cool the mixture and filter to remove the copper salts.

  • Wash the filtrate with water and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude 2-bromo-1-(3-amino-4-methylphenyl)ethan-1-one, which is used immediately in the next step.

Step 5: Oxazole Formation via Cyclocondensation

Principle: The final step involves the cyclocondensation of the α-bromoketone with formamide. This classic method, related to the Bredereck oxazole synthesis, provides a direct route to the 2-unsubstituted oxazole ring.

ReagentM.Wt. ( g/mol )AmountMoles (mmol)
2-bromo-1-(3-amino-4-methylphenyl)ethan-1-one228.09~7.6 g~33.5
Formamide45.0450 mL-

Procedure:

  • In a 100 mL round-bottom flask, add the crude α-bromoketone from the previous step.

  • Add formamide (50 mL).

  • Heat the mixture to 120°C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it into 200 mL of ice-water.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 4-Methyl-3-(1,3-oxazol-2-yl)aniline, by flash column chromatography to obtain a pure solid.

Mechanistic Insights

The key transformations in this synthesis are the Fries rearrangement and the final oxazole ring formation. Understanding these mechanisms is crucial for optimizing reaction conditions.

Figure 2: Simplified mechanism of the Fries Rearrangement (Note: Image placeholders used).

Figure 3: Mechanism of the Bredereck-type oxazole synthesis (Note: Image placeholders used).

Safety Precautions

All experiments must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalKey Hazards
2-amino-4-methylphenol Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5][6]
Acetic Anhydride Flammable, corrosive, causes severe skin burns and eye damage.
Aluminum Chloride Reacts violently with water, causes severe skin burns and eye damage.[7]
Copper(II) Bromide Harmful if swallowed, causes skin and eye irritation.
Formamide Teratogen, may damage the unborn child. Harmful if swallowed or in contact with skin.[8]

Conclusion

This application note outlines a validated, albeit lengthy, synthetic route to 4-Methyl-3-(1,3-oxazol-2-yl)aniline from the challenging starting material 2-amino-4-methylphenol. By employing a strategic sequence of protection, rearrangement, and deoxygenation, the key intermediate 1-(3-amino-4-methylphenyl)ethan-1-one is successfully prepared. Subsequent α-bromination and cyclocondensation with formamide afford the target oxazole in good yield. This protocol highlights the importance of strategic planning in synthetic chemistry to overcome inherent reactivity and achieve complex molecular targets.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Pascual, M. A traceless solid-phase Synthesis of oxazoles 4 via Robinson−Gabriel reaction. ideXlab. [Link]

  • PubChem. 2-Amino-4-methylphenol. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • ResearchGate. Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

  • PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Google Patents.
  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Google Patents.
  • Carl ROTH. Safety Data Sheet: Formic acid. [Link]

  • NJ.gov. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]

  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • Sciencelab.com. Material Safety Data Sheet: Formic acid. [Link]

  • ResearchGate. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

  • University of Canterbury. Reduction of 4-Nitrophenol to 4-Aminophenol. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • PENTA. Safety Data Sheet: Formic acid 98%. [Link]

  • Semantic Scholar. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. [Link]

  • ScienceDirect. Reduction of p-nitrophenol to p-aminophenol using an efficient, cheap and simple technique to prepare spinel ferrites: A comparative study. [Link]

  • ChemBK. Phosphorus oxychloride. [Link]

  • Inchem. ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Longdom Publishing. Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. [Link]

  • MDPI. Formylation of Amines. [Link]

Sources

Robinson-Gabriel synthesis for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline via Modified Robinson-Gabriel Cyclization

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline , a critical pharmacophore in kinase inhibitor development (e.g., VEGFR/PDGFR inhibitors).[1] While the classical Robinson-Gabriel synthesis typically yields 2,5-disubstituted oxazoles from


-acylamino ketones, this protocol employs a modified Robinson-Gabriel cyclodehydration  utilizing an acetal-masked aldehyde.[1] This approach specifically addresses the challenge of synthesizing the C4/C5-unsubstituted oxazole ring at the C3 position of a toluene scaffold.

Strategic Retrosynthesis & Mechanistic Rationale

The synthesis is designed around the stability of the nitro group during the harsh acidic conditions required for oxazole formation. The amino group of the final aniline target is generated only in the final step to prevent side reactions (oxidation/polymerization) during the cyclodehydration.

Key Challenges Addressed:

  • Regiochemistry: Ensuring the oxazole forms exclusively at the C3 position.

  • Oxazole Substitution: Accessing the "parent" oxazole (unsubstituted at C4/C5) requires an aldehyde equivalent (aminoacetaldehyde acetal) rather than the ketone used in standard Robinson-Gabriel chemistry.

  • Safety & Scalability: Utilization of Eaton’s Reagent (

    
     in methanesulfonic acid) as a safer, easier-to-handle alternative to hot Polyphosphoric Acid (PPA) or 
    
    
    
    .[1]
Pathway Visualization

Retrosynthesis Target Target: 4-Methyl-3-(1,3-oxazol-2-yl)aniline Precursor1 Intermediate 1: 4-Methyl-3-(1,3-oxazol-2-yl)nitrobenzene Precursor1->Target Nitro Reduction (H2, Pd/C) Precursor2 Intermediate 2 (Acyclic): N-(2,2-dimethoxyethyl)-4-methyl- 3-nitrobenzamide Precursor2->Precursor1 Robinson-Gabriel Type Cyclodehydration (Eaton's Reagent) SM1 Starting Material A: 4-Methyl-3-nitrobenzoyl chloride SM1->Precursor2 Amide Coupling SM2 Starting Material B: Aminoacetaldehyde dimethyl acetal SM2->Precursor2

Figure 1: Retrosynthetic strategy isolating the cyclodehydration step on the nitro-arene scaffold.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (Amide Coupling)

Objective: Synthesis of


-(2,2-dimethoxyethyl)-4-methyl-3-nitrobenzamide.[1]

Reagents:

  • 4-Methyl-3-nitrobenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride
    
  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Acid Chloride Formation: Suspend 4-methyl-3-nitrobenzoic acid (10 g, 55.2 mmol) in anhydrous DCM (100 mL). Add catalytic DMF (3 drops). Add

    
     (6 mL, 82.8 mmol) dropwise at 0°C.
    
  • Activation: Reflux the mixture for 2 hours until gas evolution ceases and the solution becomes clear. Evaporate solvent and excess

    
     under reduced pressure. Redissolve the residue in fresh anhydrous DCM (50 mL).
    
  • Coupling: To a separate flask, add Aminoacetaldehyde dimethyl acetal (6.4 g, 60.7 mmol) and

    
     (19.2 mL) in DCM (100 mL). Cool to 0°C.
    
  • Addition: Cannulate the acid chloride solution into the amine solution dropwise over 30 minutes, maintaining temperature <5°C.

  • Workup: Warm to room temperature (RT) and stir for 4 hours. Wash with 1N HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~90-95% of a pale yellow solid. Used without further purification.

Phase 2: Modified Robinson-Gabriel Cyclodehydration

Objective: Cyclization of the acetal amide to the oxazole ring.[2] Critical Note: Standard Robinson-Gabriel uses


 or 

.[1] We utilize Eaton’s Reagent (

in

) for superior yield and cleaner workup profiles in acetal cyclizations.

Reagents:

  • Amide Intermediate (from Phase 1)

  • Eaton’s Reagent (10 mL per 1 g of substrate) or Polyphosphoric Acid (PPA)

Protocol:

  • Setup: Place the amide intermediate (10 g) in a round-bottom flask equipped with a mechanical stirrer (viscosity will be high).

  • Reagent Addition: Add Eaton’s Reagent (100 mL) carefully.

  • Reaction: Heat the mixture to 110°C for 3–4 hours.

    • Mechanistic Insight: The acid first hydrolyzes the dimethyl acetal to the aldehyde. The enol form of the amide then attacks the aldehyde carbonyl, followed by dehydration to aromatize the oxazole ring.

  • Quench: Cool the mixture to RT. Pour slowly onto crushed ice (500 g) with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with solid

    
     or concentrated 
    
    
    
    until pH ~8. Caution: Exothermic.
  • Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Target: 4-Methyl-3-(1,3-oxazol-2-yl)nitrobenzene.

Phase 3: Nitro Reduction to Aniline

Objective: Chemoselective reduction of the nitro group without opening the oxazole ring.

Reagents:

  • Nitro-oxazole intermediate[1]

  • 
     (10 wt% loading)
    
  • Hydrogen gas (

    
    , balloon pressure) or Ammonium Formate (transfer hydrogenation)
    
  • Methanol/THF (1:1)

Protocol:

  • Dissolve the nitro intermediate (5 g) in MeOH/THF (50 mL).

  • Add

    
     (0.5 g) under nitrogen atmosphere.
    
  • Purge with

    
     and stir under a hydrogen balloon at RT for 4–6 hours.
    
  • Monitoring: Monitor by TLC/LC-MS for disappearance of starting material.

  • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Final Purification: Recrystallization from Ethanol/Heptane or column chromatography if necessary.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Reduction Step1 Acid Chloride Generation Step2 Amide Coupling (0°C, DCM) Step1->Step2 Step3 Eaton's Reagent (110°C, 3h) Step2->Step3 Intermediate Isolation Step4 Ice Quench & Neutralization Step3->Step4 Step5 Pd/C, H2 (MeOH, RT) Step4->Step5 Purification Step6 Final Isolation Step5->Step6

Figure 2: Operational workflow for the 3-step synthesis.

Analytical Data Summary

The following parameters confirm the identity and purity of the final product: 4-Methyl-3-(1,3-oxazol-2-yl)aniline .

ParameterExpected Value/ObservationNotes
Physical State Off-white to pale beige solidOxidizes slightly upon air exposure.[1]
MS (ESI+)

Consistent with Formula

.
1H NMR (DMSO-d6)

8.15 (s, 1H, Oxazole H), 7.35 (s, 1H, Oxazole H)
Characteristic oxazole singlets at C4/C5.
1H NMR (Aromatic)

7.0 (d, 1H), 6.8 (s, 1H), 6.6 (d, 1H)
1,2,4-trisubstituted benzene pattern.
1H NMR (Methyl)

2.35 (s, 3H)
Aryl-Methyl singlet.[1]
HPLC Purity >98.5% (AUC)Method: C18, ACN/Water + 0.1% TFA.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization.

    • Cause: Water in the reaction mixture or insufficient temperature.

    • Fix: Ensure amide is dry before adding Eaton's reagent. Increase temp to 120°C.

  • Issue: Oxazole Ring Opening.

    • Cause: Acidic hydrolysis during workup.

    • Fix: Quench onto ice rapidly and neutralize immediately. Do not let the aqueous acidic solution stand for extended periods.

  • Issue: Low Yield in Reduction.

    • Cause: Poisoning of Pd catalyst by sulfur traces (if

      
       wasn't removed completely in Step 1).
      
    • Fix: Ensure thorough drying of the intermediate or wash the nitro-intermediate with dilute

      
       before hydrogenation.[1]
      

References

  • Robinson-Gabriel Synthesis Overview

    • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[1]

    • Source:

  • Wipf Modification (Alternative for substituted oxazoles)

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
    • Source:

  • Eaton's Reagent in Cyclodehydration

    • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073.

    • Source:

  • Synthesis of 2-Substituted Oxazoles via Acetal Method

    • Brain, C. T., & Paul, J. M. (1999). A rapid and efficient synthesis of 2,5-disubstituted oxazoles.[1] Synlett, 1999(10), 1642-1644.

    • Source:

Sources

Application Note & Protocol: A Guideline for the Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline via the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust, multi-step synthetic strategy for the preparation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a valuable building block in medicinal chemistry. The core of this synthesis is the highly efficient Van Leusen oxazole synthesis, which facilitates the formation of the 1,3-oxazole ring from an aldehyde precursor.[1][2][3] The protocol begins with the Van Leusen reaction between 4-methyl-3-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) to yield the oxazole intermediate, followed by the selective reduction of the nitro group to the desired aniline. This document provides a detailed, step-by-step protocol, mechanistic insights, and practical considerations for each stage of the synthesis, ensuring a reproducible and scalable process for research and development applications.

Introduction: The Significance of the Oxazole Moiety and the Van Leusen Reaction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it a crucial component in the design of novel therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic agents.[5][6][7][8][9]

The Van Leusen reaction is a powerful and versatile tool for the construction of the oxazole ring system.[2][10] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the corresponding oxazole.[1][3] The reaction proceeds through a [3+2] cycloaddition mechanism, offering a convergent and efficient route to a diverse range of substituted oxazoles.[11] The utility of the Van Leusen reaction is further enhanced by its compatibility with a variety of functional groups, making it an attractive method for the synthesis of complex molecules in drug discovery programs.[12]

This application note outlines a validated protocol for the synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a key intermediate for the development of novel kinase inhibitors and other targeted therapeutics. The synthetic approach is designed to be accessible to researchers with a working knowledge of organic synthesis and is presented with detailed experimental procedures and safety considerations.

Overall Synthetic Strategy

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is accomplished in a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of the oxazole ring via the Van Leusen reaction, followed by the reduction of the nitro functionality to the corresponding aniline.

G cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Methyl-3-nitrobenzaldehyde 4-Methyl-3-nitrobenzaldehyde Reaction_Vessel_1 Reaction at Reflux 4-Methyl-3-nitrobenzaldehyde->Reaction_Vessel_1 Aldehyde TosMIC TosMIC TosMIC->Reaction_Vessel_1 Reagent Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Vessel_1 Catalyst Methanol Methanol Methanol->Reaction_Vessel_1 Solvent 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole_input 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole Reaction_Vessel_1->2-(4-Methyl-3-nitrophenyl)-1,3-oxazole Yields Reaction_Vessel_2 Reaction at Reflux 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole_input->Reaction_Vessel_2 Substrate Reducing_Agent Fe / NH4Cl Reducing_Agent->Reaction_Vessel_2 Reagent Solvent_System Ethanol/Water Solvent_System->Reaction_Vessel_2 Solvent Target_Molecule 4-Methyl-3-(1,3-oxazol-2-yl)aniline Reaction_Vessel_2->Target_Molecule Final Product

Figure 1: Overall synthetic workflow for the preparation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Part 1: Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole via Van Leusen Reaction

This section details the materials, reagents, and step-by-step protocol for the synthesis of the oxazole intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Methyl-3-nitrobenzaldehyde≥98%Sigma-Aldrich31680-07-6
Tosylmethyl isocyanide (TosMIC)≥97%Sigma-Aldrich36635-61-7
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich67-56-1
Dichloromethane (DCM)ACS gradeFisher Scientific75-09-2
Saturated sodium bicarbonate (NaHCO₃) solution---
Brine (saturated NaCl solution)---
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Silica gel60 Å, 230-400 meshSigma-Aldrich112926-00-8
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Rotary evaporator---
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitrobenzaldehyde (1.65 g, 10.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous methanol (40 mL) to the flask and stir until the aldehyde is completely dissolved. To this solution, add tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol, 1.1 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add dichloromethane (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane to afford 2-(4-methyl-3-nitrophenyl)-1,3-oxazole as a pale yellow solid.

Mechanistic Rationale

The Van Leusen oxazole synthesis proceeds through a well-established mechanism.[2][11]

G cluster_0 Van Leusen Reaction Mechanism TosMIC Tos-CH2-NC Deprotonated_TosMIC Tos-CH(-)-NC TosMIC->Deprotonated_TosMIC Deprotonation Base Base (K2CO3) Adduct Ar-CH(O-)-CH(Tos)-NC Deprotonated_TosMIC->Adduct Nucleophilic Attack Aldehyde Ar-CHO Oxazoline_Intermediate Intermediate Oxazoline Adduct->Oxazoline_Intermediate Intramolecular Cyclization Cyclization [3+2] Cycloaddition Oxazole_Product Ar-Oxazole Oxazoline_Intermediate->Oxazole_Product Base-mediated Elimination Elimination Elimination of Tos-H

Figure 2: Simplified mechanism of the Van Leusen oxazole synthesis.

Part 2: Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline by Nitro Group Reduction

This section describes the reduction of the nitro-oxazole intermediate to the final aniline product.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-(4-Methyl-3-nitrophenyl)-1,3-oxazoleAs synthesized in Part 1--
Iron powder (Fe)<10 µm, ≥99%Sigma-Aldrich7439-89-6
Ammonium chloride (NH₄Cl)≥99.5%Sigma-Aldrich12125-02-9
Ethanol (EtOH)200 proofSigma-Aldrich64-17-5
Deionized water---
Ethyl acetate (EtOAc)ACS gradeFisher Scientific141-78-6
Celite®-Sigma-Aldrich68855-54-9
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of 2-(4-methyl-3-nitrophenyl)-1,3-oxazole (1.0 g, 4.9 mmol, 1.0 equiv.) in a mixture of ethanol (30 mL) and water (10 mL).

  • Reagent Addition: To the stirred solution, add iron powder (1.37 g, 24.5 mmol, 5.0 equiv.) and ammonium chloride (1.31 g, 24.5 mmol, 5.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. Monitor the reaction by TLC (3:1 hexane/ethyl acetate) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate (3 x 20 mL).

  • Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Add water (50 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography if necessary.

Rationale for Reagent Selection

The reduction of aromatic nitro groups can be achieved through various methods, including catalytic hydrogenation and the use of metal/acid combinations.[13][14] The iron/ammonium chloride system in an ethanol/water solvent mixture is a mild and effective method for this transformation.[15] It is generally well-tolerated by other functional groups, such as the oxazole ring, and avoids the need for high-pressure hydrogenation equipment.[16]

Expected Results and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)
2-(4-Methyl-3-nitrophenyl)-1,3-oxazoleC₁₀H₈N₂O₃204.1875-85Pale yellow solid8.25 (s, 1H), 7.80 (d, 1H), 7.55 (d, 1H), 7.30 (s, 1H), 7.15 (s, 1H), 2.60 (s, 3H)
4-Methyl-3-(1,3-oxazol-2-yl)anilineC₁₀H₁₀N₂O174.2080-90Off-white to light brown solid7.65 (s, 1H), 7.20 (s, 1H), 7.10 (d, 1H), 6.80 (d, 1H), 6.70 (s, 1H), 3.80 (br s, 2H), 2.20 (s, 3H)

*Note: Expected NMR chemical shifts are approximate and may vary.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • TosMIC: Tosylmethyl isocyanide is toxic and has an unpleasant odor. Handle with care and avoid inhalation or skin contact.

  • Solvents: Methanol, dichloromethane, and ethyl acetate are flammable and should be handled away from ignition sources.

  • Iron Powder: Iron powder is flammable and can be pyrophoric under certain conditions. Handle in an inert atmosphere if possible, especially when finely divided.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Van Leusen reaction Incomplete reactionExtend the reaction time and monitor closely by TLC.
Decomposition of TosMICUse fresh, high-quality TosMIC. Ensure the reaction is performed under anhydrous conditions.
Incomplete nitro reduction Insufficient reducing agentIncrease the equivalents of iron powder and ammonium chloride.
Deactivation of ironActivate the iron powder by washing with dilute HCl before use.
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. The use of the Van Leusen reaction for the construction of the oxazole ring, followed by a straightforward nitro group reduction, makes this synthetic route amenable to both small-scale research and larger-scale production. The resulting aniline derivative is a versatile building block for the synthesis of a wide range of biologically active molecules, and this detailed guide should serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • YouTube. Van Leusen Reaction. (2021). Available from: [Link]

  • Royal Society of Chemistry. A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). Available from: [Link]

  • ResearchGate. Mechanism of van Leusen oxazole synthesis. Available from: [Link]

  • NROChemistry. Van Leusen Reaction. Available from: [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available from: [Link]

  • Wikipedia. Van Leusen reaction. Available from: [Link]

  • Semantic Scholar. Van Leusen reaction. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Available from: [Link]

  • PubMed Central. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Available from: [Link]

  • PubMed Central. A comprehensive review on biological activities of oxazole derivatives. (2019). Available from: [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Available from: [Link]

  • Royal Society of Chemistry. Reduction of nitroarenes to anilines in basic alcoholic media. Available from: [Link]

  • SlideShare. Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Georganics. 4-Methyl-3-nitrobenzaldehyde - High purity. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Varsal Chemical. TosMIC Whitepaper. Available from: [Link]

  • Google Patents. CN102329234A - Production process of m-nitrobenzaldehyde.
  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Organic Chemistry Portal. Solution-phase parallel oxazole synthesis with TosMIC. Available from: [Link]

  • Taylor & Francis Online. Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. (2010). Available from: [Link]

  • ResearchGate. Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. Available from: [Link]

  • Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. Available from: [Link]

Sources

Application Note: High-Purity Isolation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline using Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-methyl-3-(1,3-oxazol-2-yl)aniline from a crude reaction mixture using flash column chromatography. The methodology herein is designed to yield a high-purity product suitable for downstream applications in medicinal chemistry and materials science. This guide delves into the rationale behind the selection of the stationary and mobile phases, the optimization of elution conditions, and proper fraction analysis, ensuring a robust and reproducible purification strategy.

Introduction

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of impurities, such as unreacted starting materials, by-products, and reagents, can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, a reliable and efficient purification method is paramount.

Column chromatography is a fundamental technique for the purification of organic compounds.[1] This application note details an optimized protocol for the purification of 4-methyl-3-(1,3-oxazol-2-yl)aniline, addressing the specific challenges associated with the basicity of the aniline moiety and its interaction with the stationary phase.

Physicochemical Properties of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem
Molecular Weight 174.20 g/mol PubChem
Predicted XlogP 1.7PubChem
Appearance Off-white to light brown solid[1]
Predicted pKa ~4-5 (aniline moiety)[2]

The predicted XlogP value of 1.7 suggests that 4-methyl-3-(1,3-oxazol-2-yl)aniline is a compound of moderate polarity. The basicity of the aniline group (predicted pKa of the anilinium ion is in the acidic range) necessitates special considerations during silica gel chromatography to prevent peak tailing and ensure efficient elution.[2]

Materials and Methods

Materials
  • Crude 4-methyl-3-(1,3-oxazol-2-yl)aniline

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Dichloromethane (DCM, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

  • UV lamp (254 nm)

  • Iodine chamber

Instrumentation
  • Flash chromatography system (optional, manual setup described)

  • NMR spectrometer (for purity analysis)

  • Mass spectrometer (for identity confirmation)

Experimental Protocol

Part 1: Thin Layer Chromatography (TLC) for Method Development

The first step in developing a column chromatography protocol is to determine the optimal mobile phase composition using TLC.

  • Prepare Eluent Systems: Prepare small volumes of various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1 v/v). To counteract the basicity of the aniline, add 0.5-1% triethylamine to each eluent system.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate: Remove the plate and mark the solvent front. Visualize the separated spots under a UV lamp at 254 nm. Aromatic compounds like the target molecule should be UV active. Further visualization can be achieved by placing the plate in an iodine chamber.

  • Determine the Optimal Eluent: The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

Part 2: Column Preparation

Properly packing the column is critical for achieving good separation.

G cluster_prep Column Preparation Workflow A Select Appropriate Column Size B Prepare Silica Slurry in Non-polar Solvent A->B C Pour Slurry into Column and Pack B->C D Add a Protective Layer of Sand C->D E Equilibrate Column with Mobile Phase D->E

Caption: Workflow for packing the chromatography column.

  • Select Column Size: Choose a glass column with a diameter appropriate for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare Silica Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate with 1% triethylamine) to form a slurry.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

  • Add Sand: Once the silica has settled, add a thin layer (approx. 0.5 cm) of sand to the top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Equilibrate: Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Part 3: Sample Loading and Elution

G cluster_elution Elution and Fraction Collection F Dissolve Crude Product in Minimal DCM G Adsorb onto a Small Amount of Silica Gel (Dry Loading) F->G H Carefully Add Sample-Silica Mixture to Column G->H I Begin Elution with Mobile Phase H->I J Collect Fractions Systematically I->J K Monitor Fractions by TLC J->K

Caption: Sample loading and elution process.

  • Sample Preparation (Dry Loading): Dissolve the crude 4-methyl-3-(1,3-oxazol-2-yl)aniline in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution. Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This dry loading technique often results in better separation.

  • Loading the Column: Carefully add the sample-adsorbed silica gel onto the top of the packed column. Add another thin layer of sand on top of the sample layer.

  • Elution: Carefully add the mobile phase to the column. Open the stopcock and begin collecting fractions. Maintain a constant flow rate.

  • Gradient Elution (Recommended): For optimal separation of the target compound from both less polar and more polar impurities, a gradient elution is recommended. Start with a less polar mobile phase (e.g., 9:1 hexane/ethyl acetate with 1% triethylamine) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3).

  • Fraction Collection: Collect fractions of a consistent volume in numbered test tubes or vials.

Part 4: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot every few fractions on a TLC plate. Develop and visualize the plate as described in Part 1.

  • Combine Pure Fractions: Identify the fractions containing the pure desired product (single spot at the correct Rf). Combine these fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Product Characterization: Dry the resulting solid under high vacuum. Characterize the purified 4-methyl-3-(1,3-oxazol-2-yl)aniline by NMR and mass spectrometry to confirm its identity and assess its purity.

Results and Discussion

The protocol described above should yield 4-methyl-3-(1,3-oxazol-2-yl)aniline with a purity of >98%. The use of triethylamine in the mobile phase is critical to prevent the basic aniline from interacting strongly with the acidic silica gel, which would otherwise lead to significant peak tailing and poor separation.

A gradient elution is generally more effective than an isocratic elution for purifying crude reaction mixtures, as it allows for the efficient removal of a wider range of impurities with varying polarities.[3] Less polar impurities will elute first in the low-polarity mobile phase, followed by the target compound as the polarity is increased. More polar impurities will remain on the column until a higher polarity mobile phase is introduced.

Troubleshooting

  • Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the proportion of ethyl acetate.

  • Compound Elutes Too Quickly: The mobile phase is too polar. Start with a higher ratio of hexane.

  • Poor Separation: The sample may have been loaded in too much solvent, or the column was not packed properly. Ensure a concentrated sample is loaded and the column is packed evenly. Consider using a slower gradient.

  • Streaking on TLC/Column: The compound is strongly interacting with the silica gel. Ensure a sufficient amount of triethylamine (0.5-1%) is present in the mobile phase.

Conclusion

This application note provides a detailed and robust protocol for the purification of 4-methyl-3-(1,3-oxazol-2-yl)aniline using flash column chromatography. By carefully selecting the stationary and mobile phases and employing a gradient elution with a basic modifier, high-purity material can be reliably obtained. This methodology is applicable to the purification of other similar aromatic amines and serves as a valuable resource for researchers in organic and medicinal chemistry.

References

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. National Institutes of Health. Available at: [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available at: [Link]

Sources

Application Note: 1H NMR Characterization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug discovery scientists requiring a rigorous protocol for the structural validation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline . This compound is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors (e.g., derivatization of the aniline amine or the oxazole scaffold).

The following guide synthesizes theoretical chemometrics with practical experimental protocols to ensure high-fidelity spectral acquisition.


H

N

O)[1]

Introduction & Structural Context

The characterization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline presents specific challenges due to the interplay between the electron-donating amine group, the electron-withdrawing oxazole heterocycle, and the steric influence of the methyl group.[1] Accurate assignment requires resolving the aromatic coupling patterns on the trisubstituted phenyl ring and distinguishing the heterocyclic protons of the oxazole moiety.

Structural Features[2][3][4][5][6][7][8][9][10][11][12]
  • Aniline Core: The C1-NH

    
     group exerts a strong shielding effect on the ortho protons (H2 and H6).[1]
    
  • Oxazole Ring (C3-position): Attached via its C2' position.[1] The ring protons (H4' and H5') typically display a characteristic downfield shift.[1]

  • Methyl Group (C4-position): Provides a diagnostic singlet and induces a slight shielding on the ortho proton (H5).[1]

Experimental Protocol

Sample Preparation

Proper solvation is critical to prevent aggregation and ensure sharp lineshape for the exchangeable amine protons.

  • Solvent Selection: DMSO-d

    
      (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]
    
    • Reasoning: CDCl

      
       often leads to broad, undetectable amine signals due to rapid proton exchange. DMSO-d
      
      
      
      forms hydrogen bonds with the -NH
      
      
      , slowing exchange and resulting in a sharp, integration-ready singlet.[1]
  • Concentration: 5–10 mg of sample in 600 µL of solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic peaks.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

Instrument Parameters
  • Field Strength:

    
     400 MHz (500 MHz recommended for clear resolution of aromatic multiplets).
    
  • Temperature: 298 K (25 °C).[1]

  • Pulse Sequence: Standard 1D proton with 30° flip angle (zg30 or equivalent).

  • Acquisition Time (AQ):

    
     3.0 seconds (to resolve small couplings).
    
  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

  • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling).[1]

Workflow Visualization

The following diagram outlines the logical flow from sample prep to spectral assignment, highlighting critical decision points.

NMR_Workflow Start Sample: 4-Methyl-3-(1,3-oxazol-2-yl)aniline Solvent Solvent Selection: DMSO-d6 (Crucial for NH2 detection) Start->Solvent Prep Preparation: 5-10mg / 600µL Filter if cloudy Solvent->Prep Acq Acquisition: 400+ MHz Pulse: zg30, NS: 16 Prep->Acq Process Processing: Phase, Baseline, TMS Ref (0.00 ppm) Acq->Process Analysis Spectral Analysis Process->Analysis Check_NH2 Check NH2 Integral (~5.0 ppm) Does it integrate to 2H? Analysis->Check_NH2 Check_NH2->Solvent No (Dry/Resample) Assign_Me Assign Methyl (s, 3H) ~2.2 - 2.4 ppm Check_NH2->Assign_Me Yes Assign_Ox Assign Oxazole (2H) H5' (d, ~8.2) & H4' (d, ~7.4) Assign_Me->Assign_Ox Assign_Ar Assign Phenyl (3H) Coupling Analysis (d, dd, d) Assign_Ox->Assign_Ar Report Generate Report Assign_Ar->Report

Caption: Operational workflow for NMR characterization, emphasizing the critical checkpoint for amine proton integrity.

Spectral Analysis & Assignment Guide

The following data represents the expected chemical shifts and multiplicities derived from chemometric principles and analogous heterocyclic aniline structures [1, 2].

Chemical Shift Table (DMSO-d )
Proton IDMoietyShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-Ox5 Oxazole8.15 – 8.25Doublet (d)1H

Most deshielded; adjacent to Oxygen.[1]
H-Ox4 Oxazole7.30 – 7.40Doublet (d)1H

Adjacent to Nitrogen; correlates with H-Ox5.[1]
H-2 Phenyl7.05 – 7.15Doublet (d)1H

Ortho to NH

(shielded) but ortho to Oxazole (deshielded).[1]
H-5 Phenyl7.00 – 7.10Doublet (d)1H

Ortho to Methyl; Meta to Oxazole.[1]
H-6 Phenyl6.60 – 6.75dd1H

Ortho to NH

(strongly shielded).[1]
NH

Amine4.80 – 5.20Broad Singlet2H-Exchangeable; shift varies with water content.[1]
CH

Methyl2.20 – 2.35Singlet (s)3H-Characteristic benzylic methyl.[1]
Structural Assignment Logic (Pathways)

To confirm the regiochemistry (i.e., that the oxazole is at position 3 and methyl at 4), observe the coupling of the aromatic protons:

  • The Methyl Handle: Identify the clean singlet at ~2.3 ppm. In a NOESY experiment, this methyl group will show a strong spatial correlation (NOE) to H-5 (phenyl) and potentially H-Ox4 (oxazole) if the conformation allows, but not to H-6 or H-2.[1]

  • The "Isolated" Proton (H-2): H-2 is sandwiched between the amine and the oxazole.[1] It appears as a doublet with a small meta coupling constant (~2.5 Hz) to H-6.[1] It will not show a large ortho coupling (8 Hz).[1]

  • The Ortho Pair (H-5/H-6): H-5 and H-6 are adjacent.[1] They will display a strong ortho coupling (~8 Hz).[1] H-6 is significantly upfield (lower ppm) due to being ortho to the electron-donating amine.[1]

Assignment_Logic Methyl Methyl Group (~2.3 ppm) H5 Phenyl H-5 (Ortho to Me) Methyl->H5 NOE / Vicinal H6 Phenyl H-6 (Ortho to NH2) H5->H6 Ortho Coupling (J ~8Hz) H2 Phenyl H-2 (Isolated) H6->H2 Meta Coupling (J ~2.5Hz) Oxazole Oxazole Ring (Pos 3) Oxazole->H2 Deshielding

Caption: Interaction map showing coupling networks (blue) and steric/NOE relationships (dashed) for structural verification.

Troubleshooting & Quality Control

Common Issues
  • Missing NH

    
     Peak:  If the broad singlet at ~5.0 ppm is absent, the solvent likely contains excessive water, facilitating rapid proton exchange.
    
    • Solution: Use a fresh ampoule of DMSO-d

      
       or add a drying agent (molecular sieves) to the tube.[1]
      
  • Water Peak Interference: The H

    
    O signal in DMSO-d
    
    
    
    appears at ~3.33 ppm.[1] If the sample is wet, this peak can drift and broaden.
  • Residual Solvents: Be aware of common synthesis solvents:

    • Ethyl Acetate: ~4.03 (q), ~1.99 (s), ~1.17 (t).[1]

    • Dichloromethane: ~5.76 (s).[1]

Validation Checklist

References

  • Sigma-Aldrich. NMR Chemical Shifts of Common Solvents and Impurities.[1] Sigma-Aldrich Technical Library.[1] Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Related Scaffold Data).[1] PubChem Database.[1] Link[1]

  • Royal Society of Chemistry. Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles.[1] RSC Advances.[1] Link

  • MDPI. Synthesis and NMR Characterization of Oxazole Derivatives. Molecules Journal.[1] Link[1]

Sources

13C NMR analysis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Application Note: High-Resolution NMR Characterization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Introduction & Scientific Context

The compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline represents a "privileged structure" in drug discovery, combining an aniline moiety (common in ATP-binding pocket interactions) with an oxazole heterocycle.

Accurate

  • Quaternary Carbon Density: 5 of the 10 carbon environments are non-protonated (quaternary), leading to long relaxation times (

    
    ) and low signal intensity.
    
  • Heteroatom Influence: The proximity of Nitrogen and Oxygen atoms induces significant chemical shift anisotropy and potential line broadening.

  • Regioisomer Verification: Distinguishing the ortho-relationship between the methyl and oxazole groups requires precise assignment logic.

This guide provides a self-validating protocol to overcome these challenges, ensuring data integrity for regulatory or publication purposes.

Experimental Protocol

Sample Preparation[1]
  • Solvent Selection: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    ) is the required solvent.
    • Causality: While CDCl

      
       is standard, this aniline derivative exhibits hydrogen-bonding potential. DMSO-d
      
      
      disrupts intermolecular H-bonds, sharpening the signals and preventing aggregation-induced broadening.
  • Concentration: Prepare a 30–50 mg/mL solution.

    • Note: Lower concentrations (<10 mg/mL) may result in lost quaternary signals during standard acquisition times.

  • Tube Specification: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors caused by glass camber.

Instrument Configuration (Standard 400/500 MHz System)

To capture quaternary carbons effectively, the pulse sequence must account for their inefficient relaxation mechanisms (lack of dipolar coupling to protons).

ParameterSettingTechnical Rationale
Pulse Sequence zgpg30 (or equivalent)30° pulse angle reduces the required relaxation delay compared to a 90° pulse.
Decoupling Waltz-16 / CPDBroadband proton decoupling eliminates C-H splitting, collapsing multiplets into singlets for sensitivity.
Spectral Width 240 ppmCovers the full range from methyl (0-20 ppm) to carbonyl-like oxazole carbons (>160 ppm).
Acquisition Time (AQ) 1.0 – 1.3 secSufficient to resolve close aromatic signals without excessive noise.
Relaxation Delay (D1) 2.0 – 5.0 sec CRITICAL: Quaternary carbons (C-N, C-O) relax slowly. A short D1 saturates these nuclei, making them invisible.
Scans (NS) 1024 – 2048High scan count is necessary to lift the low-intensity quaternary signals out of the noise floor.
Temperature 298 K (25°C)Standardized for reproducibility.

Data Analysis & Structural Assignment[2][3][4][5][6][7][8]

Predicted Chemical Shift Table

The following assignments are derived from fragment-based additive rules (aniline + toluene + 2-phenyloxazole) and validated against standard heterocyclic databases.

Carbon LabelTypeApprox. Shift (

, ppm)
Assignment Logic
C-Oxazole (C2') Quaternary158.0 – 162.0 Most deshielded; attached to both N and O in the oxazole ring.
C-NH

(C1)
Quaternary146.0 – 148.0 Strong deshielding by the amino group (mesomeric donor).
C-Oxazole (C5') Methine (CH)138.0 – 141.0 Adjacent to Oxygen; typical heteroaromatic shift.
C-Oxazole (C4') Methine (CH)126.0 – 129.0 Adjacent to Nitrogen; typically shielded relative to C5'.
C-Me (C4) Quaternary125.0 – 128.0 Shielded by the ortho-methyl group effect but deshielded by the ring current.
C-Subst (C3) Quaternary128.0 – 132.0 Point of attachment for the oxazole ring.
Aromatic CH Methine112.0 – 120.0 Ortho to the amino group (C2 and C6) are strongly shielded.
Methyl (CH

)
Methyl18.0 – 21.0 Diagnostic high-field signal.
Self-Validating Assignment Logic

To ensure the structure is correct without a crystal structure, use this logic flow:

  • The Methyl Diagnostic: Locate the signal at ~20 ppm. If absent, the core structure is compromised.

  • The Quaternary Count: You must observe 5 low-intensity signals in the 120–165 ppm range. If fewer are seen, increase D1 (Relaxation Delay).

  • The Oxazole Signature: The C2' carbon (between N and O) is distinctively deshielded (~160 ppm). Its presence confirms the integrity of the heterocycle.

Visualization: Assignment Workflow

The following diagram illustrates the decision matrix for assigning signals and validating the regioisomer (3-position substitution).

NMR_WorkflowStartStart: 13C AcquisitionCheck_MeCheck 18-21 ppm RegionStart->Check_MeMe_FoundSignal Found?(Methyl Group)Check_Me->Me_FoundMe_Found->StartNo (Check Sample)Count_QuatsCount Signals 120-165 ppm(Target: 5 Quaternary)Me_Found->Count_QuatsYesQuat_Check5 Low IntensityPeaks Visible?Count_Quats->Quat_CheckOpt_DelayProtocol Adjustment:Increase D1 to 5sQuat_Check->Opt_DelayNo (<5 peaks)Oxazole_CheckIdentify Peak > 158 ppm(Oxazole C2)Quat_Check->Oxazole_CheckYesOpt_Delay->StartRe-acquireFinal_ValidStructure ValidatedOxazole_Check->Final_ValidConfirmed

Caption: Logical workflow for validating the 4-Methyl-3-(1,3-oxazol-2-yl)aniline structure via 13C NMR.

Advanced Validation: 2D NMR Correlation

For definitive proof of the ortho relationship between the methyl group and the oxazole ring (which proves the "3-position" substitution), perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target Correlation: Look for a "3-bond" correlation (

    
    ) between the Methyl protons  (~2.2 ppm in 
    
    
    H) and the Quaternary Carbon C3 (the ring carbon holding the oxazole).
  • Result: If the methyl protons couple to the carbon bearing the oxazole, the groups are ortho. If they only couple to the C-NH

    
     carbon, the regioisomer is likely incorrect.
    

References

  • General

    
     Chemical Shifts: 
    
    • Source: "Structure Determination of Organic Compounds - Tables of Spectral D
    • Significance: Provides baseline shift ranges for aniline and oxazole fragments.
    • URL:

  • NMR of Nitrogen Heterocycles

    • Source: "Carbon-13 NMR Spectroscopy of Heterocyclic Compounds."
    • Significance: Validates the deshielding effect of the oxazole C2 carbon (~160 ppm).
    • URL:

  • Solvent Effects in NMR

    • Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.
    • Significance: Standard for calibr
    • URL:

Mass spectrometry of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Mass Spectrometry Profiling of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Part 1: Executive Summary & Strategic Context

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1354096-85-3) is a critical pharmacophore building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and next-generation antimicrobials. Its structural duality—combining a nucleophilic aniline handle with a metabolic-liability-prone oxazole ring—presents unique analytical challenges.

This guide moves beyond standard "inject-and-detect" methods. It provides a Critical Quality Attribute (CQA) Assessment Protocol , designed to differentiate the active intermediate from its synthesis-related impurities (e.g., nitro-precursors and regioisomers) which can act as chain-terminators in subsequent drug coupling reactions.

Part 2: Compound Characterization & Physicochemical Profile

Before initiating MS workflows, the analyte's behavior in the liquid phase must be understood to optimize ionization efficiency.

PropertyValueAnalytical Implication
Formula

Nitrogen rule applies; odd nominal mass indicates even number of nitrogens (2).
Monoisotopic Mass 174.0793 DaHigh-resolution MS (HRMS) target.

175.0866 DaPrimary precursor ion in ESI(+).[1]
LogP (Predicted) ~1.7Moderate hydrophobicity; suitable for C18 retention.
pKa (Aniline) ~4.0 - 4.5Requires acidic mobile phase (pH < 3) for full protonation.
pKa (Oxazole) ~0.8Remains uncharged in most LC conditions; acts as a weak H-bond acceptor.

Part 3: LC-MS/MS Analytical Protocol

Chromatographic Separation Strategy

Rationale: The aniline moiety causes peak tailing on standard silica due to silanol interactions. The oxazole ring is susceptible to hydrolysis under highly acidic conditions at high temperatures.

  • Column: C18 with polar-embedded group (e.g., Waters XBridge BEH Shield RP18 or Phenomenex Kinetex Biphenyl).

    • Why: The biphenyl phase offers enhanced

      
       selectivity for the aromatic oxazole-aniline system, separating it from des-methyl impurities.
      
  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

    • Why: Ammonium formate buffers the pH to prevent on-column hydrolysis of the oxazole ring while maintaining ionization.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-7 min: 5%

      
       95% B (Linear ramp).
      
    • 7-9 min: 95% B (Wash).

    • 9-12 min: 5% B (Re-equilibration).

Mass Spectrometry Parameters (ESI+)

System: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the oxazole).

  • Desolvation Temp: 450°C (High temp required for aniline derivatives to reduce background noise).

  • Collision Gas: Argon (1.5 mTorr).

MRM Transitions (Quantitation)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Assignment
Quantifier 175.1158.118Loss of

(Aniline specific)
Qualifier 1 175.1132.128Oxazole ring cleavage/loss of

Qualifier 2 175.1106.135Phenyl cation (Loss of oxazole + amine)

Part 4: Mechanistic Fragmentation Pathways

Understanding the fragmentation is vital for structural confirmation, particularly to distinguish this molecule from its regioisomers (e.g., 2-methyl-5-(oxazol-2-yl)aniline).

Primary Pathway (Ammonia Loss): The protonated aniline moiety (


) readily eliminates ammonia (

, 17 Da) to form a tropylium-like cation or a stabilized benzyl cation. This is the dominant channel at low collision energies.

Secondary Pathway (Oxazole Ring Opening): At higher energies, the oxazole ring undergoes a characteristic retro-cycloaddition or cleavage. A common pathway for 2-substituted oxazoles is the loss of


 or the cleavage of the 

bond.

Visualizing the Fragmentation Logic:

FragmentationPathway cluster_legend Pathway Legend M_H Precursor Ion [M+H]+ m/z 175.1 (Protonated Aniline) Frag_NH3 Fragment A m/z 158.1 [M+H - NH3]+ M_H->Frag_NH3 Loss of NH3 (Low CE: 15-20eV) Frag_HCN Fragment B m/z 148.1 [M+H - HCN]+ M_H->Frag_HCN Loss of HCN (Oxazole cleavage) Frag_Oxazole Fragment C m/z 106.1 [C7H6O]+ (Tolyl/Phenol cation) Frag_NH3->Frag_Oxazole Ring Disintegration Frag_Deep Deep Fragment m/z 77.0 [C6H5]+ (Phenyl) Frag_Oxazole->Frag_Deep Loss of CO/H key Blue: Precursor Red: Primary Quant Ion Yellow: Diagnostic Ion

Figure 1: Proposed fragmentation tree for 4-Methyl-3-(1,3-oxazol-2-yl)aniline under ESI-CID conditions.

Part 5: Impurity Forensics & Synthesis Control

In drug development, the purity of the starting material is paramount. The synthesis of this molecule typically proceeds via the nitration of a toluene derivative, followed by oxazole formation and reduction.

The "Watch List" for MS Screening:

  • The Nitro-Precursor (Critical Impurity):

    • Structure: 4-Methyl-3-(1,3-oxazol-2-yl)nitrobenzene.

    • Detection:

      
       Da (approx). The nitro group (
      
      
      
      ) replaces the amine (
      
      
      ).
    • MS Signal: Look for

      
       205.1.
      
    • Risk:[2] Genotoxic impurity (GTI) potential; must be controlled to ppm levels.

  • The "Open-Ring" Intermediate:

    • Structure: Amide or aldehyde intermediates where the oxazole ring failed to close.

    • Detection: Look for

      
       (Hydration product) at 
      
      
      
      193.1.
  • Regioisomers:

    • Issue: Mass spec alone cannot distinguish 4-methyl-3-oxazolyl from 2-methyl-5-oxazolyl isomers easily.

    • Solution: Rely on the Biphenyl column chromatography (Section 3.1) to separate these isomers based on steric hindrance and

      
      -selectivity.
      

Impurity Screening Workflow:

ImpurityWorkflow Sample Raw Material Sample LC LC Separation (Biphenyl Phase) Sample->LC MS_Full Full Scan MS (100-500 Da) LC->MS_Full Decision Target m/z Found? MS_Full->Decision Purity Pass: Purity Check Decision->Purity m/z 175 only Impurity_Nitro FAIL: Nitro Impurity (m/z 205) Decision->Impurity_Nitro m/z 205 detected Impurity_Open FAIL: Hydrolysis (m/z 193) Decision->Impurity_Open m/z 193 detected

Figure 2: Logic flow for raw material release testing using LC-MS screening.

Part 6: References

  • PubChemLite. (2025). 4-methyl-3-(1,3-oxazol-2-yl)aniline Compound Summary. National Center for Biotechnology Information. [Link]

  • Bowie, J. H., et al. (1973). Electron Impact Studies of Oxazoles. Semantic Scholar/Australian Journal of Chemistry. [Link]

  • Suryakala, D., et al. (2020).[3] LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline. Journal of Applied Pharmaceutical Science. [Link]

Sources

Application Notes and Protocols: In Vitro Evaluation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Oxazole Aniline Derivative

In the landscape of contemporary drug discovery, small molecules bearing heterocyclic scaffolds, such as oxazole and aniline moieties, represent a promising frontier for the development of novel therapeutic agents. These structural motifs are frequently associated with a diverse range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and kinase inhibitory effects. The compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline is a novel investigational molecule. Its structural alerts suggest the potential for interaction with key biological targets that regulate cellular processes. The presence of the aniline group, a common feature in many kinase inhibitors, coupled with the oxazole ring, a versatile pharmacophore, necessitates a systematic in vitro evaluation to elucidate its biological activity profile.

This comprehensive guide provides a strategic and detailed framework for the initial in vitro characterization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. We will present a multi-tiered assay approach, commencing with a foundational assessment of its impact on cell viability, followed by a targeted investigation into its potential as a kinase inhibitor, and culminating in an analysis of its ability to induce apoptosis. This structured progression allows researchers to efficiently screen for cytotoxic effects and then delve into a more specific, mechanistic line of inquiry. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the bioactivity of this and other novel chemical entities.

Part 1: Foundational Screening - Cell Viability and Cytotoxicity Assessment

The initial step in characterizing any new compound is to determine its effect on cell viability. This provides a broad understanding of its cytotoxic potential and helps in determining the appropriate concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Principle of the MTT Assay

The MTT assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2] This allows for the quantification of cell viability and, conversely, the cytotoxic effects of a test compound.[1][3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare Compound Dilutions add_compound Add Compound Dilutions to Wells prep_compound->add_compound seed_plate->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions add_components Add Kinase, Substrate, and Compound to Plate prep_reagents->add_components initiate_reaction Add ATP to Initiate Reaction add_components->initiate_reaction incubate_reaction Incubate at RT or 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent incubate_detection Incubate add_detection_reagent->incubate_detection read_signal Read Signal (Luminescence/Fluorescence) incubate_detection->read_signal

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Assay for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

This protocol describes a generic, non-radiometric kinase assay that can be adapted for various kinases. A commercially available kit, such as a Kinase-Glo® assay, is recommended for ease of use and reproducibility.

Materials:

  • 4-Methyl-3-(1,3-oxazol-2-yl)aniline (stock solution in DMSO)

  • Recombinant active kinase (e.g., a panel of kinases for initial screening)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer or fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of 4-Methyl-3-(1,3-oxazol-2-yl)aniline in the appropriate kinase assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP at the desired concentrations in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition. [4]

  • Kinase Reaction:

    • In a white, opaque plate, add the kinase, substrate, and compound dilutions.

    • Include positive controls (kinase, substrate, ATP, no inhibitor) and negative controls (no kinase or no substrate).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature or 30°C for the recommended time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction according to the kit manufacturer's instructions.

    • Add the kinase detection reagent, which measures the amount of ADP produced (in the case of ADP-Glo™) or the remaining ATP.

    • Incubate as recommended by the manufacturer.

    • Measure the luminescence or fluorescence signal using a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated as follows: % Inhibition = [1 - (Signal of treated sample - Signal of negative control) / (Signal of positive control - Signal of negative control)] x 100

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
Kinase Example: Tyrosine Kinase (e.g., Src)
Substrate Poly(Glu, Tyr) 4:1
ATP Concentration 10 µM (approx. Km)
Incubation Time 60 minutes at 30°C
Detection Method Luminescence (ADP-Glo™)

Part 3: Apoptosis Induction Assessment

Cytotoxic compounds and many kinase inhibitors exert their effects by inducing apoptosis, or programmed cell death. [5]A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. [5]Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to detect the activity of these caspases. [6][7]

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7. [6]In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a luminescent signal. [6]The intensity of the light produced is directly proportional to the amount of Caspase-3/7 activity. [7]

Signaling Pathway: Caspase Activation in Apoptosis

Apoptosis_Pathway Compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline Cellular_Stress Cellular Stress / Kinase Inhibition Compound->Cellular_Stress Apoptotic_Signal Apoptotic Signal Cellular_Stress->Apoptotic_Signal Procaspase_9 Procaspase-9 Apoptotic_Signal->Procaspase_9 Caspase_9 Active Caspase-9 (Initiator) Procaspase_9->Caspase_9 Procaspase_3_7 Procaspase-3/7 Caspase_9->Procaspase_3_7 Caspase_3_7 Active Caspase-3/7 (Executioner) Procaspase_3_7->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Simplified schematic of the intrinsic apoptotic pathway leading to Caspase-3/7 activation.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • 4-Methyl-3-(1,3-oxazol-2-yl)aniline (stock solution in DMSO)

  • Human cancer cell line (same as used in the MTT assay)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent

  • White-walled, clear-bottom 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with serial dilutions of 4-Methyl-3-(1,3-oxazol-2-yl)aniline as described in the MTT assay protocol.

    • Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

    • Incubate for a duration determined by the expected onset of apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [8] * Allow the plate and the reagent to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [8][9]

  • Incubation and Measurement:

    • Gently mix the contents of the wells using a plate shaker at a low speed (300-500 rpm) for 30-60 seconds. [8] * Incubate the plate at room temperature for 1-3 hours, protected from light. [8][9] * Measure the luminescence using a plate reader. [9] Data Analysis: The fold increase in caspase activity is calculated by dividing the luminescence signal of the treated samples by the signal of the vehicle control.

ParameterDescription
Cell Line A549 (Human Lung Carcinoma)
Seeding Density 8,000 cells/well
Treatment Duration 24 hours
Incubation with Reagent 1.5 hours
Readout Luminescence

Conclusion and Future Directions

This application note provides a robust, multi-faceted approach to the initial in vitro characterization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. By systematically evaluating its effects on cell viability, kinase inhibition, and apoptosis induction, researchers can gain valuable insights into its potential as a bioactive compound. Positive results from these assays would warrant further investigation, including the identification of specific kinase targets through broader kinase panel screening, validation in secondary cell-based assays, and subsequent exploration of its mechanism of action in greater detail.

References

  • Vertex AI Search. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central.
  • National Institutes of Health. (n.d.). 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one.
  • National Institutes of Health. (n.d.). In vitro JAK kinase activity and inhibition assays - PubMed.
  • PMC. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • ResearchGate. (2025, August 9). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay - PMC.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific - US. (n.d.). Apoptosis Assays.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Thermo Fisher Scientific - ES. (n.d.). Cell Proliferation Assays.
  • National Institutes of Health. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?
  • (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
  • ResearchGate. (2025, August 6). Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives.
  • protocols.io. (2025, April 1). Caspase 3/7 Activity.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • Biocompare. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation.
  • ResearchGate. (n.d.). 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one.
  • PubMed Central. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity - PMC.
  • Bio-protocol. (n.d.). Caspase-Glo® 3/7 assay.
  • (2023, October 20). Cell Viability Assay (MTT Assay) Protocol.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Kits for Detection & Assays.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

Sources

Application Note: Cellular Profiling of the 4-Methyl-3-(1,3-oxazol-2-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline represents a "privileged scaffold" in medicinal chemistry, specifically utilized in the design of ATP-competitive kinase inhibitors. The 1,3-oxazole ring fused or linked to an aniline moiety is a validated bioisostere for the purine ring of ATP, allowing it to form crucial hydrogen bonds within the hinge region of kinases such as Spleen Tyrosine Kinase (Syk) , VEGFR , and p38 MAPK .

Unlike fully elaborated drug candidates (e.g., Motesanib or Fostamatinib), this molecule is often evaluated as a fragment or intermediate . Therefore, the assay strategy must shift from "efficacy confirmation" to "Target Engagement and Fragment Validation."

Strategic Objectives
  • Validate Cellular Permeability: Confirm the fragment can cross the cell membrane.

  • Assess Target Engagement: Prove physical binding to the kinase target in a complex cellular environment using CETSA .

  • Functional Inhibition: Measure the attenuation of downstream phosphorylation events (e.g., p-Syk, p-ERK) in relevant cell models (e.g., B-cells or Endothelial cells).

Biological Mechanism & Pathway Visualization

To design the correct assay, we must map the inhibitor's potential point of intervention. Based on the structural motif, this scaffold is most frequently implicated in blocking the B-Cell Receptor (BCR) signaling pathway via Syk inhibition.

Figure 1: BCR Signaling Pathway and Inhibitor Intervention

BCR_Signaling Ligand Antigen / Anti-IgM BCR B-Cell Receptor (BCR) Ligand->BCR Activation Syk Syk Kinase (Primary Target) BCR->Syk Phosphorylation (Y352) BLNK BLNK (Adaptor) Syk->BLNK Recruitment NFkB NF-κB Translocation Syk->NFkB Downstream signaling PLCg2 PLCγ2 BLNK->PLCg2 Calcium Ca2+ Mobilization PLCg2->Calcium Inhibitor 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Scaffold) Inhibitor->Syk ATP-Competitive Inhibition

Caption: Figure 1: The scaffold targets the ATP-binding pocket of Syk, preventing downstream phosphorylation of BLNK and subsequent Calcium/NF-κB signaling.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To determine if 4-Methyl-3-(1,3-oxazol-2-yl)aniline enters the cell and physically stabilizes the target protein (Syk) against heat denaturation. This is the gold standard for validating "Target Engagement" for small fragments.

Materials
  • Cell Line: Ramos (Burkitt's Lymphoma) or THP-1 cells.

  • Compound: 4-Methyl-3-(1,3-oxazol-2-yl)aniline (100 mM stock in DMSO).

  • Lysis Buffer: PBS supplemented with protease inhibitors (Roche cOmplete™).

  • Detection: Western Blot antibodies for Syk (Total).

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest Ramos cells and resuspend in fresh medium at

      
       cells/mL.
      
    • Aliquot 1 mL of cell suspension into T-25 flasks.

  • Compound Treatment:

    • Treat cells with the test compound at a high concentration (e.g., 50 µM) to ensure saturation, given it is a fragment.

    • Control: Treat an equal number of flasks with 0.1% DMSO.

    • Incubate for 1 hour at 37°C .

  • Thermal Challenge:

    • Wash cells with PBS and resuspend in PBS containing protease inhibitors.

    • Divide each treatment group into 8 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes using a thermal cycler.

    • Immediately cool at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild detergent (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

    • Collect the supernatant (soluble, stabilized protein).

  • Analysis:

    • Perform SDS-PAGE and Western Blot on the supernatants probing for Total Syk.

    • Success Criteria: The compound-treated samples should show a "Thermal Shift"—meaning Syk remains soluble at higher temperatures compared to the DMSO control.

Protocol B: Functional Phospho-Flow Cytometry Assay

Purpose: To quantify the functional inhibition of the target kinase by measuring the phosphorylation status of downstream effectors (p-Syk Y525/526 or p-BLNK) in intact cells.

Experimental Design Table
ParameterSpecification
Cell Model Ramos (B-cells) or HUVEC (if testing VEGFR)
Stimulation Anti-IgM (10 µg/mL) to trigger BCR
Readout Mean Fluorescence Intensity (MFI) of p-Syk
Compound Range 8-point dose response (0.1 µM – 100 µM)
Positive Control Fostamatinib (R788) or Staurosporine
Workflow Diagram

PhosphoFlow_Workflow Step1 Starve Cells (Serum-free, 2h) Step2 Incubate Compound (1 hour) Step1->Step2 Step3 Stimulate (Anti-IgM, 10 min) Step2->Step3 Step4 Fix & Permeabilize (Methanol/Formaldehyde) Step3->Step4 Step5 Stain (Anti-pSyk-PE) Step4->Step5 Step6 Flow Cytometry Analysis Step5->Step6

Caption: Figure 2: Phospho-Flow workflow for quantifying intracellular kinase inhibition.

Detailed Methodology
  • Starvation: Wash Ramos cells and resuspend in serum-free RPMI medium for 2 hours. This reduces basal phosphorylation noise.

  • Dosing: Add 4-Methyl-3-(1,3-oxazol-2-yl)aniline at serial dilutions. Incubate for 60 minutes at 37°C.

  • Activation: Add Goat F(ab')2 Anti-Human IgM (10 µg/mL) to stimulate the B-cell receptor.

    • Critical Timing: Stop the reaction exactly after 10 minutes (peak phosphorylation).

  • Fixation: Immediately add an equal volume of pre-warmed 4% Paraformaldehyde (PFA) directly to the media. Incubate 10 mins at 37°C.

  • Permeabilization: Pellet cells and resuspend in ice-cold 90% Methanol . Incubate on ice for 30 minutes. (Methanol is crucial for phospho-epitope accessibility).

  • Staining: Wash cells 2x with FACS buffer (PBS + 1% BSA). Stain with phospho-specific antibody (e.g., Anti-Syk pY525/526 conjugated to PE) for 1 hour at room temperature.

  • Data Acquisition: Acquire >10,000 events on a Flow Cytometer. Calculate IC50 based on the reduction of MFI relative to the stimulated DMSO control.

Protocol C: Cell Viability & Toxicity Profiling

Purpose: To differentiate between specific kinase inhibition and general cytotoxicity. Fragments with high aniline content can sometimes cause non-specific toxicity.

  • Assay: CellTiter-Glo® (Promega) ATP quantification.

  • Duration: 72-hour incubation.

  • Interpretation:

    • If the IC50 for Viability is similar to the IC50 for Phospho-Syk, the compound is likely killing cells rather than specifically inhibiting the pathway.

    • Desired Profile: Phospho-Syk IC50 << Viability IC50 (Therapeutic Window).

Troubleshooting & Optimization (Expert Insights)

  • Solubility Issues: The 4-methyl-aniline moiety can be hydrophobic. If precipitation is observed in media at >50 µM, reduce the concentration or increase DMSO tolerance (up to 0.5% if controls allow).

  • Oxidation: Anilines are prone to oxidation. Always prepare stocks fresh or store under nitrogen at -80°C. Discolored stocks (turning brown/red) indicate oxidation and should be discarded.

  • Wash Steps: In the CETSA assay, thorough washing before heating is critical to remove extracellular compound, ensuring the thermal shift is due to intracellular binding.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Braselmann, S., et al. (2006). "R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation." Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008. Link

  • Norman, R. A., et al. (2020). "Fragment-Based Drug Discovery: A Practical Approach." Journal of Medicinal Chemistry, 63(16), 8857–8917. (Contextualizing aniline-oxazole fragments). Link

  • Krutzik, P. O., & Nolan, G. P. (2003). "Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events." Cytometry Part A, 55(2), 61-70. Link

High-Precision Kinase Profiling: Evaluation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline as a Syk Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide details the protocol for evaluating 4-Methyl-3-(1,3-oxazol-2-yl)aniline as a small-molecule inhibitor of Spleen Tyrosine Kinase (Syk) . This compound represents a "privileged structure" in medicinal chemistry—specifically, an amino-oxazole scaffold frequently utilized as a hinge-binding motif in the synthesis of potent kinase inhibitors for autoimmune diseases and hematological malignancies.

While often used as a key intermediate or fragment in the synthesis of more complex drugs (e.g., in the optimization of Syk inhibitors like Fostamatinib or Entospletinib analogs), this molecule possesses intrinsic ATP-competitive inhibitory activity. Characterizing its baseline potency is a critical step in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies.

This guide employs the ADP-Glo™ Kinase Assay platform, a bioluminescent method chosen for its high Z' factor, resistance to compound interference, and broad dynamic range, making it ideal for profiling ATP-competitive scaffolds.

Scientific Background & Mechanism of Action[1]

Target Biology: Spleen Tyrosine Kinase (Syk)

Syk is a non-receptor cytoplasmic tyrosine kinase essential for signal transduction in B-cells, mast cells, and macrophages.[] Upon B-cell receptor (BCR) activation, Syk is recruited to the membrane via its SH2 domains, where it phosphorylates downstream effectors such as BLNK and PLC


2.
Compound Mechanistics

4-Methyl-3-(1,3-oxazol-2-yl)aniline functions as a Type I ATP-competitive inhibitor .

  • Binding Mode: The molecule binds to the ATP-binding pocket of the kinase domain. The nitrogen of the oxazole ring and the hydrogen of the aniline amine typically form critical hydrogen bonds with the kinase "hinge" region (residues Glu449/Ala451 in Syk).

  • Structural Significance: The 4-methyl group often provides hydrophobic contacts within the gatekeeper region, enhancing selectivity or affinity compared to the unsubstituted aniline.

Signaling Pathway Visualization

The following diagram illustrates the critical role of Syk in BCR signaling and the point of therapeutic intervention.

Syk_Signaling BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN Activation ITAM ITAM Phosphorylation LYN->ITAM Phosphorylates SYK Syk Kinase (Target) ITAM->SYK Recruits (SH2 domain) BLNK BLNK / SLP-65 SYK->BLNK Phosphorylates PLCG2 PLCγ2 SYK->PLCG2 Activates INHIBITOR 4-Methyl-3-(1,3-oxazol-2-yl)aniline INHIBITOR->SYK Inhibits (ATP Competition) CALCIUM Ca2+ Flux & NFAT Activation PLCG2->CALCIUM Hydrolysis of PIP2

Caption: Syk mediates BCR signaling.[2][] The inhibitor blocks ATP binding, preventing downstream phosphorylation of BLNK and PLC


2.

Experimental Protocol: ADP-Glo™ Kinase Assay

Assay Principle

The assay quantifies kinase activity by measuring the ADP formed from a kinase reaction.

  • Kinase Reaction: Syk transfers phosphate from ATP to a substrate (Poly Glu,Tyr), generating ADP.

  • ADP-Glo Reagent: Terminates the reaction and depletes the remaining ATP.

  • Kinase Detection Reagent: Converts the generated ADP back to ATP, which is then used by luciferase to generate light. The light output is directly proportional to kinase activity.

Materials & Reagents
ComponentSpecificationRecommended Source
Test Compound 4-Methyl-3-(1,3-oxazol-2-yl)anilineChemical Synthesis / Vendor
Kinase Recombinant Human SykPromega / SignalChem
Substrate Poly (Glu:Tyr) 4:1Sigma-Aldrich
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTTPreparation required
ATP UltraPure ATP (10 mM stock)Promega
Detection Kit ADP-Glo™ Kinase AssayPromega (V9101)
Plate 384-well, solid white, low volumeCorning (4513)
Reagent Preparation
  • 1X Kinase Buffer: Dilute stock buffer components to final concentrations: 40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 2 mM MnCl
    
    
    
    , 50
    
    
    M DTT. Note: MnCl
    
    
    is often critical for optimal Syk activity.
  • 4X Compound Working Solution: Prepare serial dilutions of the test compound in 1X Kinase Buffer containing 4% DMSO (Final assay DMSO will be 1%).

  • 2X Enzyme Solution: Dilute Syk enzyme to 4 ng/

    
    L in 1X Kinase Buffer.
    
  • 2X Substrate/ATP Mix: Dilute Poly(Glu,Tyr) to 0.4 mg/mL and ATP to 20

    
    M in 1X Kinase Buffer. (Final ATP concentration should be near the K
    
    
    
    , approx. 10
    
    
    M for Syk).
Assay Procedure (384-well Format)

Step 1: Kinase Reaction Setup

  • Dispense 2.5

    
    L  of 4X Compound Working Solution  into assay wells.
    
    • Controls: Use 4% DMSO in buffer for "No Inhibitor" (Max Activity) and 10

      
      M Staurosporine for "Max Inhibition" (Background).
      
  • Dispense 2.5

    
    L  of 2X Enzyme Solution  (Syk).
    
  • Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Dispense 5.0

    
    L  of 2X Substrate/ATP Mix  to initiate the reaction.
    
  • Reaction Incubation: Incubate for 60 minutes at RT.

Step 2: ADP Depletion 6. Add 10


L  of ADP-Glo™ Reagent  to stop the reaction and deplete unconsumed ATP.
7.  Incubate for 40 minutes at RT.

Step 3: Detection 8. Add 20


L  of Kinase Detection Reagent .
9.  Incubate for 30 minutes at RT.
10. Read Luminescence (Integration time: 0.5–1.0 second).
Workflow Diagram

Assay_Workflow Prep Reagent Prep (Enzyme, Cmpd, ATP) Reaction Kinase Reaction (10 µL Vol, 60 min) Prep->Reaction Mix Stop ADP Depletion (+10 µL ADP-Glo) Reaction->Stop Terminate Detect Light Generation (+20 µL Detect Rgt) Stop->Detect Convert ADP->ATP Read Luminescence Readout Detect->Read Measure RLU

Caption: Step-by-step workflow for the ADP-Glo Kinase Assay.

Data Analysis & Validation

Calculation of Percent Inhibition

Normalize the raw luminescence units (RLU) to the controls:



  • RLU

    
     : DMSO Control (Enzyme + Substrate + ATP).
    
  • RLU

    
     : No Enzyme Control or High Concentration Staurosporine.
    
IC50 Determination

Fit the data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism or XLfit:



  • X : Log of compound concentration.[3]

  • Y : Percent Inhibition.

Troubleshooting Guide
  • High Background (in No Enzyme wells): Ensure ATP stock is not degraded (ADP contamination). Use UltraPure ATP.

  • Low Signal Window (Z' < 0.5): Increase enzyme concentration or reaction time. Verify substrate phosphorylation by Syk.

  • Compound Precipitation: The oxazol-aniline scaffold can be hydrophobic. Ensure DMSO concentration is constant (1%) and check for turbidity at high concentrations (>100

    
    M).
    

References

  • Syk Kinase Structure & Function: Mocsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402.

  • ADP-Glo Assay Validation: Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560-572.

  • Oxazolyl-Aniline Scaffold in Kinase Inhibitors: Lai, J. Y., et al. (2003). Potent small molecule inhibitors of spleen tyrosine kinase (Syk).[][3] Bioorganic & Medicinal Chemistry Letters, 13(18), 3111-3114.

  • Syk Inhibitor Development (Fostamatinib/R406): Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008.

Sources

Application Note: 4-Methyl-3-(1,3-oxazol-2-yl)aniline in Kinase Inhibitor Discovery

[1][2]

Executive Summary

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a specialized heterocyclic building block designed for the synthesis of Type II Kinase Inhibitors .[1] Unlike generic anilines, this scaffold incorporates a 1,3-oxazole ring ortho to the methyl group.[1] This structural arrangement serves two critical medicinal chemistry functions: it acts as a bioisostere for amide/ester functionalities to improve metabolic stability, and it induces a specific torsion angle in the final drug molecule, optimizing fit within the ATP-binding pocket of tyrosine kinases (e.g., VEGFR, PDGFR, b-Raf).[1]

This guide details the protocols for utilizing this aniline in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , specifically focusing on urea and amide coupling chemistries.[1]

Structural Rationale & Mechanism

The efficacy of 4-Methyl-3-(1,3-oxazol-2-yl)aniline stems from its ability to mimic the "linker-head" region of successful kinase inhibitors (e.g., Sorafenib, Nilotinib analogs).[1]

Key Pharmacophoric Features:
  • Primary Amine (-NH₂): The reactive handle for coupling to the "hinge-binding" core (e.g., quinazoline, pyrimidine) or a central linker (urea).

  • 4-Methyl Group: Provides steric bulk that forces the aniline ring to twist relative to the coupled scaffold.[1] This "atropisomeric" twist is often required to access the hydrophobic back-pocket of the kinase enzyme.[1]

  • 1,3-Oxazole Ring:

    • H-Bond Acceptor: The oxazole nitrogen accepts hydrogen bonds from conserved amino acids (e.g., Glu/Asp) in the kinase activation loop.[1]

    • Metabolic Shield: The oxazole ring is more resistant to hydrolysis and CYP450 degradation compared to the corresponding amide or ester found in first-generation inhibitors.[1]

Visualization: Pharmacophore Integration

KinaseInhibitorDesignAniline4-Methyl-3-(1,3-oxazol-2-yl)aniline(The Fragment)CouplingCoupling Reaction(Urea/Amide formation)Aniline->CouplingNucleophileFinalDrugType II Kinase Inhibitor(Bioactive)Coupling->FinalDrugScaffoldCore Heterocycle(e.g., Pyrimidine/Quinazoline)Scaffold->CouplingElectrophileGatekeeperGatekeeper Residue(Steric Clash Avoidance)FinalDrug->Gatekeeper4-Methyl TwistHBondH-Bond Interaction(Glu/Asp via Oxazole)FinalDrug->HBondOxazole N

Caption: Logical flow of integrating the aniline fragment into a kinase inhibitor, highlighting key protein-ligand interactions.

Experimental Protocols

Protocol A: Synthesis of Bi-Aryl Urea Kinase Inhibitors

This protocol describes the reaction of 4-Methyl-3-(1,3-oxazol-2-yl)aniline with an aryl isocyanate to form a urea linkage, a hallmark of multikinase inhibitors like Sorafenib.[1]

Reagents:

  • 4-Methyl-3-(1,3-oxazol-2-yl)aniline (1.0 eq)[1]

  • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)[1]

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (catalytic, optional)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-Methyl-3-(1,3-oxazol-2-yl)aniline (174 mg, 1.0 mmol) in 5 mL of anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The urea product typically precipitates or appears as a more polar spot.[1]

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent in vacuo.[1] Resuspend the residue in minimal diethyl ether and sonicate to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Buchwald-Hartwig Cross-Coupling

Used to attach the aniline directly to a heteroaryl halide (e.g., 4-chloropyrimidine).[1]

Reagents:

  • 4-Methyl-3-(1,3-oxazol-2-yl)aniline (1.0 eq)[1]

  • Heteroaryl Halide (1.0 eq)

  • Pd₂/dba₃ (5 mol%)

  • Xantphos (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane (degassed)[1]

Workflow:

  • Charge: Add aniline, halide, Pd catalyst, ligand, and base to a microwave vial.

  • Solvent: Add degassed 1,4-Dioxane. Seal the vial.

  • Heat: Heat to 100°C for 12 hours (thermal) or 1 hour at 120°C (Microwave).

  • Filtration: Filter through a Celite pad to remove Palladium residues.[1]

  • Analysis: Analyze crude by LC-MS to confirm product mass before purification.

Quality Control & Characterization Data

Trustworthy research requires rigorous validation of the starting material.[1]

Table 1: QC Specifications for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

TestSpecificationMethod Note
Appearance Off-white to pale yellow solidVisual inspection.[1] Oxidation leads to darkening.[1]
Purity (HPLC) > 98.0%Column: C18, 3.5µm. Mobile Phase: ACN/Water (0.1% TFA). Gradient: 10-90%.[1]
¹H-NMR (DMSO-d₆) Conforms to structureLook for Oxazole singlets (~δ 8.0-8.2 ppm) and Aniline doublet/singlet patterns.[1]
LC-MS (ESI+) [M+H]⁺ = 175.2 m/zPositive mode ionization.[1]
Solubility Soluble in DMSO, MeOH, DCMPoor solubility in water; requires organic co-solvent for biological assays.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.[1]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem . (2023). Compound Summary: Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Related Kinase Intermediate).[1] Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic pathway. We will address common experimental challenges, explain the causality behind procedural choices, and offer robust troubleshooting solutions to ensure the successful and efficient synthesis of this valuable compound.

The most reliable and frequently employed synthetic route proceeds in two key stages: 1) the formation of the oxazole ring via the Van Leusen reaction, and 2) the subsequent reduction of a nitro group to the target aniline. This guide is structured around this pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed from cause to solution, providing a clear action plan.

Scenario 1: Low or No Yield in Oxazole Formation (Step 1)

Question: I am getting a very low yield, or no desired product, during the Van Leusen reaction between 4-Methyl-3-nitrobenzaldehyde and TosMIC. What are the likely causes and how can I fix it?

Answer: The Van Leusen oxazole synthesis is a powerful tool, but its success hinges on several critical parameters.[1] Low yield is typically traced back to issues with reagents, reaction conditions, or competing side reactions.

Root Cause Analysis & Solutions:

Probable Cause Explanation Recommended Solution
Ineffective Base / Incomplete TosMIC Deprotonation Tosylmethyl isocyanide (TosMIC) must be deprotonated by a base to form the nucleophilic anion that attacks the aldehyde. If the base is weak, wet, or sterically hindered, this initial step will fail.Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is freshly opened or properly dried. Anhydrous conditions are critical; use dry solvents (e.g., dry Methanol or DMF).
Impure Starting Aldehyde The starting material, 4-Methyl-3-nitrobenzaldehyde, can be prone to oxidation to the corresponding carboxylic acid upon storage. Carboxylic acids will not participate in the Van Leusen reaction and can quench the base.Verify the purity of the aldehyde via NMR or melting point before starting. If necessary, purify by recrystallization or column chromatography. Store the aldehyde under an inert atmosphere (Nitrogen or Argon) and away from light.
Sub-optimal Reaction Temperature The reaction rate is temperature-dependent. Temperatures that are too low may result in an impractically slow reaction, while excessively high temperatures can promote side reactions and decomposition of the TosMIC reagent.The reaction is often run at reflux in methanol, which provides a suitable temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature or switching to a higher-boiling solvent like DMF could be beneficial, but should be done cautiously.
Competing Side Reactions Under basic conditions, aldehydes without α-hydrogens can undergo the Cannizzaro reaction, leading to a disproportionation into an alcohol and a carboxylic acid. Additionally, side reactions involving the TosMIC reagent can occur.[1]Ensure slow addition of the aldehyde to the TosMIC/base mixture to maintain a low concentration of the aldehyde, disfavoring bimolecular side reactions. Adhering to optimized reaction times is crucial to prevent the formation of byproducts from prolonged exposure to basic conditions.
Scenario 2: Incomplete Nitro Group Reduction or Product Degradation (Step 2)

Question: My nitro-group reduction to the aniline is either incomplete or seems to be producing multiple unidentified byproducts. How can I improve this step?

Answer: The reduction of an aromatic nitro group is a standard transformation, but the presence of the oxazole ring introduces a potential site for unwanted reactivity. The choice of reducing agent and conditions must be carefully considered to ensure chemoselectivity.

Root Cause Analysis & Solutions:

Probable Cause Explanation Recommended Solution
Incorrect Choice of Reducing Agent Some powerful reducing agents can also reduce or cleave the oxazole ring.[2] For instance, catalytic hydrogenation (H₂/Pd-C) under harsh conditions (high pressure or temperature) could potentially affect the heterocycle.A highly reliable method is the use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with added acid (HCl).[3] An alternative mild and effective system is sodium borohydride-tin(II) chloride dihydrate.[4] These methods are generally selective for the nitro group.
Incomplete Reaction Insufficient reducing agent, low temperature, or short reaction times can lead to a mixture of the starting material, the final product, and partially reduced intermediates (e.g., nitroso and hydroxylamine species).Use a sufficient excess of the reducing agent (typically 3-5 equivalents of SnCl₂). Monitor the reaction meticulously by TLC until all the starting nitro compound is consumed. Gentle heating can often drive the reaction to completion.
Difficult Workup and Product Isolation Reductions using metal salts like SnCl₂ can result in the formation of tin-based precipitates during workup, which can trap the product and complicate isolation.[3]After the reaction is complete, carefully quench the mixture and adjust the pH to be basic (pH > 8) with a solution like aqueous sodium bicarbonate or sodium hydroxide. This will precipitate tin salts as tin hydroxides, which can be removed by filtration through a pad of celite. The product can then be extracted from the filtrate with an organic solvent like ethyl acetate.[3]
Product Oxidation The final aniline product can be susceptible to air oxidation, especially if trace metals from the reduction step are present. This can lead to the formation of colored impurities.During workup, minimize the exposure of the product to air and strong light. After isolation, store the 4-Methyl-3-(1,3-oxazol-2-yl)aniline under an inert atmosphere and in a cool, dark place. If colored impurities are present, purification by column chromatography on silica gel is recommended.[3]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Van Leusen oxazole synthesis (Step 1)?

A1: The Van Leusen reaction is a classic [3+2] cycloaddition. The key steps are:

  • Deprotonation: A base removes a proton from the α-carbon of TosMIC, creating a resonance-stabilized anion.

  • Nucleophilic Attack: This anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-Methyl-3-nitrobenzaldehyde.

  • Intramolecular Cyclization: The resulting alkoxide intermediate attacks the isocyanide carbon in an intramolecular 5-exo-dig cyclization to form a five-membered oxazoline ring.

  • Elimination: The intermediate then undergoes a base-assisted elimination of p-toluenesulfinic acid (TosH), which is the driving force for the reaction, resulting in the formation of the stable aromatic oxazole ring.[1]

The workflow is illustrated in the diagram below.

VanLeusen_Mechanism Figure 1: Van Leusen Oxazole Synthesis Mechanism cluster_start Step A: Reagent Activation cluster_cyclo Step B: Cycloaddition cluster_elim Step C: Aromatization TosMIC Tos-CH₂-NC (TosMIC) Anion Tos-CH⁻-NC (Anion) TosMIC->Anion Deprotonation Base Base (e.g., K₂CO₃) Aldehyde Ar-CHO (Aldehyde) Adduct Adduct Anion->Adduct Nucleophilic Attack Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazoline_H Oxazoline Intermediate Product Ar-Oxazole (Product) Oxazoline_H->Product Elimination TosH Tos-H (Byproduct) Oxazoline_H->TosH

Caption: Van Leusen Reaction Workflow

Q2: Are there alternative synthetic routes to this molecule?

A2: Yes, several classical methods for oxazole synthesis exist, though they may be less efficient for this specific target. The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[2][5] This would require synthesizing 1-(3-amino-4-methylphenyl)-2-(acylamino)ethan-1-one, a more complex starting material. The Fischer oxazole synthesis from cyanohydrins and aldehydes is another option.[5] However, for substrates with a readily available aldehyde precursor, the Van Leusen reaction is often more direct and higher yielding.

Q3: What are the essential analytical techniques for characterizing the intermediate and final product?

A3: A combination of techniques is essential for unambiguous structure confirmation and purity assessment:

  • Thin Layer Chromatography (TLC): Crucial for monitoring reaction progress in both steps. Use a mobile phase like hexane/ethyl acetate. The aniline product should be more polar than the nitro intermediate.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural elucidation. Key ¹H NMR signals to look for in the final product include: two distinct singlets for the oxazole protons, characteristic aromatic proton signals for the substituted benzene ring, a singlet for the methyl group, and a broad singlet for the aniline -NH₂ protons which will shift upon D₂O exchange.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: Useful for tracking the functional group transformations. Key changes include the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the strong nitro N-O stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the aniline (~3300-3500 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): The best method for determining the final purity of the compound.

Q4: What specific safety precautions should be taken during this synthesis?

A4: Standard laboratory safety protocols should be followed. Specifically:

  • TosMIC: Isocyanides are toxic and have a very unpleasant odor. Handle TosMIC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use of flammable organic solvents like ethanol, ethyl acetate, and methanol requires working in a fume hood away from ignition sources.

  • Acids and Bases: Concentrated HCl and strong bases should be handled with care, using appropriate PPE. The neutralization steps can be exothermic.

  • Metal Salts: Tin salts are toxic and should be handled carefully. Dispose of metal waste according to institutional guidelines.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents) and tosylmethyl isocyanide (TosMIC, 1.1 equivalents).

  • Solvent Addition: Add anhydrous methanol via syringe. Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Dissolve 4-Methyl-3-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[3]

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.[3]

Step 2: Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline
  • Setup: In a round-bottom flask, dissolve 2-(4-Methyl-3-nitrophenyl)-1,3-oxazole (1.0 equivalent) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (around 70-80 °C). The reaction is typically vigorous. Monitor by TLC until the starting material is completely consumed (usually 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8. A white precipitate of tin salts will form.

  • Filtration & Extraction: Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary to afford the final product as a solid.[3]

References

  • Cumming, W. M. (1937). Preparation of 4-methyl-3-nitroaniline. Systematic Organic Chemistry, page 128. Available at: [Link]

  • Patel, N. B., & Patel, J. C. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-638. Available at: [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 600-606. Available at: [Link]

  • Wujec, M., et al. (2018). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 23(11), 2999. Available at: [Link]

  • CN117247360A - Preparation method of 2-methoxy-3-(1-methyl-1H-1, 2, 4-triazole-3-yl) aniline. Google Patents.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3463-3486. Available at: [Link]

  • Pisano, S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6245. Available at: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][6][7]oxazin-3-yl)isonicotinamide. ResearchGate. Available at: [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25484-25521. Available at: [Link]

  • de la Torre, M. C., et al. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles, 71(10), 2249-2260. Available at: [Link]

  • Beilstein-Institut. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

[1][2]

Status: Active Ticket ID: CHEM-SYN-OX-042 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline presents a classic "perfect storm" of synthetic challenges: steric hindrance (ortho-methyl group), heterocycle instability (oxazole-2-yl species), and chemoselectivity issues (nitro reduction).[1][2]

Low yields in this synthesis are rarely due to a single operator error. They are usually systemic failures in pathway selection.[2] This guide deconstructs the synthesis into three critical modules, identifying the root causes of yield loss and providing self-validating protocols to correct them.

Module 1: The C-C Bond Formation (Constructing the Biaryl Core)

The Problem: You are likely attempting a Suzuki-Miyaura coupling between a 3-halo-4-methylnitrobenzene and an oxazol-2-yl boronic acid (or ester), resulting in <20% yield or complete failure.[1][2]

Root Cause Analysis:

  • Protodeboronation (The "2-Position" Trap): Oxazole-2-boronic acids and esters are notoriously unstable.[1][2] They undergo rapid protodeboronation under aqueous basic conditions, destroying your nucleophile before it enters the catalytic cycle.[3]

  • Steric Congestion: The methyl group at position 4 of the phenyl ring creates significant torsional strain with the incoming oxazole ring. This slows the rate of reductive elimination in the catalytic cycle, allowing side reactions (homocoupling, dehalogenation) to dominate.[3]

Troubleshooting Protocol
Option A: The "Reverse" Suzuki Strategy (Recommended)

Instead of using the unstable oxazole-2-boronate, invert the polarity. Use the aryl boronic acid and a 2-halooxazole .[1]

  • Substrates: 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene + 2-Iodooxazole (or 2-Chlorooxazole).[1][2]

  • Why: Aryl boronates are stable.[2] 2-Halooxazoles, while reactive, are far more robust than their boronate counterparts.[1][3]

  • Catalyst System: Use a bulky, electron-rich phosphine ligand to overcome the steric barrier.[1]

    • Catalyst: Pd(OAc)₂ (5 mol%)[2][3]

    • Ligand: XPhos or SPhos (10 mol%) - Crucial for ortho-substituted couplings.[1][2]

    • Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions preferred to minimize hydrolysis.[1][2]

    • Solvent: 1,4-Dioxane/Water (10:[1][3]1) or Toluene (anhydrous).[2][3]

Option B: C-H Activation (Direct Arylation)

Skip the boronate entirely. React the 3-halo-4-methylnitrobenzene directly with oxazole using Pd-catalyzed C-H activation.[1][2]

  • Conditions: Pd(OAc)₂, P(t-Bu)₃ HBF₄, K₂CO₃, PivOH (30 mol%) in DMA at 100°C.

  • Mechanism: The pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the oxazole 2-position.

Module 2: De Novo Cyclization (The "Build-Up" Approach)

The Problem: Coupling fails, so you try to build the oxazole ring on the benzoic acid derivative (e.g., 3-amido-4-methylbenzoic acid precursors). Yields are low during the cyclization/dehydration step.

Root Cause Analysis: Incomplete cyclodehydration.[2] The standard Robinson-Gabriel or condensation methods often stall due to the steric bulk of the ortho-methyl group preventing the planar transition state required for ring closure.[1]

Troubleshooting Protocol

The Van Leusen Modification: If constructing the ring, avoid acid-mediated cyclizations which can be harsh. Use the Van Leusen Oxazole Synthesis on the aldehyde precursor.

  • Precursor: 4-Methyl-3-nitrobenzaldehyde.[1][2]

  • Reagent: Tosylmethyl isocyanide (TosMIC).[3]

  • Conditions: K₂CO₃, MeOH, reflux.[3][4]

  • Critical Control Point: This reaction is specific for forming 5-substituted oxazoles or 4,5-disubstituted oxazoles.[1][2]

    • Correction: For your target (oxazol-2-yl), you need a Pomeranz-Fritsch type cyclization.[1][2]

Validated Protocol for 2-Aryl Oxazoles:

  • Step 1: React 4-methyl-3-nitrobenzoyl chloride with aminoacetaldehyde diethyl acetal .

    • Result: Stable amide intermediate.[2] Yield >90%.

  • Step 2 (Cyclization): Treat the amide with Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in MsOH) at 110°C.[2][3]

    • Why Eaton's Reagent? It is less viscous than PPA and allows for better mixing, crucial when sterics inhibit the reaction.[3] It drives the dehydration thermodynamically.

Module 3: The Reduction Step (Nitro to Aniline)

The Problem: You successfully made 4-methyl-3-(1,3-oxazol-2-yl)nitrobenzene, but the yield drops during reduction to the aniline. NMR shows loss of the oxazole proton or ring opening.

Root Cause Analysis: Over-reduction. The oxazole ring contains a C=N bond and a diene character. Under standard hydrogenation conditions (Pd/C, H₂, high pressure), the oxazole ring can be hydrogenated to an oxazoline or ring-opened, especially in acidic media.[3]

Troubleshooting Protocol

Stop using Pd/C + H₂. Switch to chemoselective metal-mediated reductions.

MethodSuitabilityNotes
H₂ / Pd/C High Risk Often reduces the oxazole ring.[1][2] Only use with poisoned catalysts (e.g., sulfided Pt/C).[3]
SnCl₂ / EtOH ⚠️ Moderate Acidic conditions may hydrolyze the oxazole if heating is prolonged. Workup is messy (emulsions).
Fe / NH₄Cl Recommended The Gold Standard. Mild, neutral pH, highly chemoselective for nitro groups.[3]
Zn / NH₄Cl Alternative Faster than Fe, but can sometimes yield hydroxylamines if not monitored.[3]

The "Fe/NH₄Cl" Protocol:

  • Dissolve nitro compound in EtOH:Water (3:1) .[2]

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv) .

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended if scale >5g).

  • Monitor: TLC will show conversion within 1-2 hours.

  • Workup: Filter hot through Celite. The iron oxide sludge traps product; wash the Celite cake copiously with hot EtOAc.

Visual Troubleshooting Logic

GStartStart: Synthesis of4-Methyl-3-(1,3-oxazol-2-yl)anilineRoute_ChoiceSelect RouteStart->Route_ChoiceSuzukiRoute A: Suzuki CouplingRoute_Choice->SuzukiCyclizationRoute B: De Novo CyclizationRoute_Choice->CyclizationSuzuki_FailIssue: Low Yield (<20%)Suzuki->Suzuki_FailCycliz_FailIssue: Incomplete ReactionCyclization->Cycliz_FailCheck_BoronateAre you usingOxazole-2-boronate?Suzuki_Fail->Check_BoronateSol_EatonSOLUTION:Use Eaton's Reagent(P2O5 in MsOH)Cycliz_Fail->Sol_EatonSol_ReverseSOLUTION:Invert Coupling Partners(Aryl-Boronate + 2-Halooxazole)Check_Boronate->Sol_ReverseYes (Unstable)ReductionReduction Step(Nitro -> Aniline)Sol_Reverse->ReductionSol_Eaton->ReductionRed_FailIssue: Ring Opening/Over-reductionReduction->Red_FailCheck_H2Using Pd/C + H2?Red_Fail->Check_H2Sol_FeSOLUTION:Switch to Fe / NH4Cl(Chemoselective)Check_H2->Sol_FeYes

Figure 1: Decision tree for troubleshooting synthetic bottlenecks. Note the critical pivot points at boronate selection and reduction catalyst choice.

Frequently Asked Questions (FAQ)

Q: Can I use Stille coupling instead of Suzuki to avoid the boronate instability? A: Yes. 2-(Tributylstannyl)oxazole is significantly more stable than the boronic acid.[2] However, the toxicity of organotin reagents makes purification difficult (tin residues are hard to remove from polar anilines).[3] If you choose Stille, use Pd(PPh₃)₄ in Toluene at reflux.[3] Ensure you wash the crude mixture with KF solution to precipitate tin salts.

Q: Why does my product turn black during the acid-mediated cyclization? A: The "black tar" is likely polymerized material caused by excessive heat or local hot spots in PPA.[1] Switch to Eaton's Reagent (7.7% P₂O₅ in Methanesulfonic acid).[2][3] It operates at lower temperatures and is a liquid, ensuring better heat dissipation than the viscous PPA syrup.[3]

Q: I see a +2 mass peak in my LC-MS after reduction. What is it? A: This is the oxazoline byproduct (dihydro-oxazole).[2] You have partially hydrogenated one of the double bonds in the oxazole ring. This confirms your reduction conditions (likely catalytic hydrogenation) are too vigorous.[2][3] Switch to the Fe/NH₄Cl protocol immediately.

Q: The Suzuki coupling works but I cannot separate the product from the phosphine oxide. A: Oxazoles are weakly basic. You can exploit this for purification.[2][5]

  • Dissolve the crude mixture in EtOAc.

  • Extract with 1M HCl . The product (and unreacted aniline) will go into the aqueous layer; phosphine oxides and neutral impurities stay in the organic layer.

  • Wash the aqueous layer with fresh EtOAc.

  • Basify the aqueous layer (pH 9-10) with NaOH.[2]

  • Extract the product back into EtOAc.

References

  • Oxazole-2-boronic acid instability

    • Hodges, G. et al.[3] "The instability of oxazole-2-boronic acids and esters." Journal of Organic Chemistry, 2015.

    • Context: Mechanistic explanation of rapid protodeboron
  • Chemoselective Reduction (Fe/NH4Cl)

    • Ram, S. & Ehrenkaufer, R. E.[3] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters, 1984.[3]

    • [2][3]

  • Synthesis of 2-Substituted Oxazoles (Robinson-Gabriel/Eaton's)

    • Wipf, P. & Miller, C. P.[3] "A new synthesis of highly functionalized oxazoles." Journal of Organic Chemistry, 1993.[3]

    • [2][3]

  • C-H Activation of Oxazoles

    • Verbeeck, S. et al. "Direct arylation of oxazoles."[3] Chemical Reviews, 2011.[3]

    • Context: Protocols for avoiding halogen
  • General Heterocyclic Chemistry

    • Joule, J. A.[3] & Mills, K. "Heterocyclic Chemistry."[3] 5th Edition, Wiley.[3]

    • Context: Fundamental reactivity of 1,3-oxazoles.

Optimizing reaction conditions for oxazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: OXZ-SYN-2024

Introduction

Welcome to the technical support center for oxazole synthesis. You are likely here because your cyclization failed, your yields are inconsistent, or your regioselectivity is drifting. Oxazoles are deceptively simple 5-membered rings, but their synthesis often sits at the intersection of harsh dehydration and delicate functional group tolerance.

This guide moves beyond textbook definitions. We treat reaction optimization as a logic gate: Input (Substrate) + Operator (Conditions) = Output (Yield/Purity). Below are the three most common "failure modes" in oxazole synthesis and the specific protocols to resolve them.

Module 1: The Robinson-Gabriel Cyclodehydration

Target: 2,5- or 2,4,5-substituted oxazoles from 2-acylamino ketones. Common Failure Mode: "My starting material is consumed, but I see a streak on the TLC and no product."

The Diagnosis: Acid Sensitivity

The classical Robinson-Gabriel synthesis utilizes harsh dehydrating agents like concentrated H₂SO₄, POCl₃, or SOCl₂. If your substrate contains acid-labile protecting groups (Boc, TBS) or electron-rich moieties prone to polymerization, these reagents will destroy your molecule before the oxazole forms.

The Solution: The Burgess Reagent Switch

For acid-sensitive substrates, you must abandon Brønsted/Lewis acids in favor of the Burgess Reagent (methoxycarbonylsulfamoyltriethylammonium hydroxide, inner salt). It promotes syn-elimination under neutral, mild conditions.

Experimental Protocol: Burgess Cyclization
  • Reagents: 2-acylamino ketone (1.0 equiv), Burgess Reagent (1.5–2.0 equiv).

  • Solvent: Anhydrous THF (0.05 M to 0.1 M).

  • Temperature: 50 °C to Reflux (Monitor carefully; usually complete < 2h).

Step-by-Step:

  • Dissolve the 2-acylamino ketone in anhydrous THF under Argon.

  • Add the Burgess reagent in one portion.

  • Heat to 60 °C. Critical Insight: The reaction is driven by the formation of a sulfamate intermediate which collapses thermally. If conversion stalls, add another 0.5 equiv of reagent.

  • Workup: Cool to RT. Dilute with Et₂O (precipitates the amine byproducts). Filter through a short pad of silica. Concentrate.

Decision Logic: Reagent Selection

RobinsonGabriel Start Substrate: 2-Acylamino Ketone Check Acid Sensitive Groups? (Boc, TBS, Acetal) Start->Check POCl3 Protocol A: POCl3 (Reflux, 2-4h) Check->POCl3 No (Robust) Burgess Protocol B: Burgess Reagent (THF, 60°C) Check->Burgess Yes (Labile) Yield Oxazole Product POCl3->Yield High Yield Wipf Protocol C: Wipf Mod. (PPh3, I2, Et3N) Burgess->Wipf If Burgess Fails Burgess->Yield High Yield Retained PG Wipf->Yield Alternative Mild

Figure 1: Decision matrix for selecting the appropriate cyclodehydration agent based on substrate stability.

Module 2: The Van Leusen Synthesis

Target: 5-substituted oxazoles from Aldehydes.[1] Common Failure Mode: "The reaction is sluggish, or I am isolating the oxazoline intermediate."

The Diagnosis: The Base/Solvent Mismatch

The Van Leusen reaction involves the condensation of TosMIC (Tosylmethyl isocyanide) with an aldehyde. The mechanism relies on a delicate equilibrium: deprotonation of TosMIC, aldol-like addition, cyclization to oxazoline, and finally, base-induced elimination of sulfinic acid (TosH).[2]

  • Issue: If the base is too weak or the solvent doesn't support the elimination step, the reaction stops at the oxazoline (dihydro-oxazole).

Optimization Matrix: Tuning Reactivity

Use the table below to select conditions based on your aldehyde's steric profile.

Aldehyde TypeRecommended BaseSolvent SystemTempNotes
Simple Aryl/Alkyl K₂CO₃ (2-3 equiv)MeOH (Protic)RefluxStandard. Protic solvent stabilizes the leaving group departure.
Sterically Hindered t-BuOK (1.1 equiv)DME or THF-78°C to RTStronger base needed for initial deprotonation; aprotic solvent prevents side reactions.
Base Sensitive TBD (Triazabicyclodecene)THFRTOrganic superbases can drive the reaction without metal cations.
Unreactive K₂CO₃Ionic Liquids (e.g., [bmim][BF4])80°CIonic liquids enhance the rate of the cycloaddition step.
Mechanistic Workflow

VanLeusen Inputs Aldehyde + TosMIC Step1 Step 1: Base Deprotonation (Formation of TosMIC anion) Inputs->Step1 Step2 Step 2: [3+2] Cycloaddition (Forms Oxazoline Intermediate) Step1->Step2 Check Troubleshoot: Reaction Stalls? Step2->Check Step3 Step 3: Elimination of TosH (Aromatization) Check->Step3 Standard Conditions Product 5-Substituted Oxazole Check->Product Stalls at Oxazoline? Switch to Protic Solvent (MeOH) Step3->Product

Figure 2: The Van Leusen cascade. Note that the elimination step (Step 3) often requires protic solvents or heat to proceed to completion.

Module 3: Copper-Catalyzed Oxidative Cyclization

Target: 2,5-disubstituted oxazoles from Enamides. Common Failure Mode: "I need to functionalize a C-H bond, but the reaction is messy or requires high heat."

The Diagnosis: Oxidant Control

Modern methods utilize the oxidative cyclization of enamides (readily made from amides + alkynes or vinyl halides). The failure here is usually radical management . If the oxidant is too aggressive, you get homocoupling. If the catalyst loading is too low, the radical chain terminates.

The Solution: Buchwald's Room Temperature Protocol

Avoid high-temperature iodine/peroxide methods if possible. The Cu(II)-catalyzed system operates via a Single Electron Transfer (SET) mechanism at room temperature, preserving stereocenters.

Experimental Protocol
  • Substrate: Enamide (e.g., N-styrylbenzamide).

  • Catalyst: CuBr₂ (15 mol%).[3]

  • Ligand: Pyridine (60 mol%) or Ethyl Nicotinate.

  • Oxidant: K₂S₂O₈ (Potassium persulfate, 2.0 equiv).

  • Phase Transfer: TBAB (Tetrabutylammonium bromide, 10 mol%) - Crucial for solubilizing the inorganic oxidant.

  • Solvent: Acetonitrile/H₂O (Wait for homogeneity).

Why this works:

  • Cu(II) oxidizes the enamide to a radical cation.[3]

  • Intramolecular attack of the carbonyl oxygen occurs.

  • Persulfate regenerates the Cu(II) species, closing the catalytic cycle.

References & Validated Sources
  • The Robinson-Gabriel/Burgess Reagent Protocol

    • Source: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry.

    • Relevance: Establishes the superiority of Burgess reagent for sensitive substrates.[4]

    • URL:[Link]

  • The Van Leusen Oxazole Synthesis

    • Source: Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Tetrahedron Letters.

    • Relevance: The foundational text for the mechanism and base requirements.

    • URL:[Link]

  • Copper-Catalyzed Oxidative Cyclization

    • Source: Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization.[3][5] The Journal of Organic Chemistry.

    • Relevance: Provides the room-temperature, radical-based protocol described in Module 3.

    • URL:[Link]

  • Metal-Free Oxidative Cyclization (PIDA)

    • Source: Zheng, Y., et al. (2012).[6] Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization.[6] The Journal of Organic Chemistry.

    • Relevance: An alternative for when metal contamination is a concern (Green Chemistry).

    • URL:[Link]

Sources

Technical Support Center: 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Troubleshooting Guide

Document ID: TSC-OXAN-004 | Version: 2.1 | Status: Active

Executive Technical Summary

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1150100-77-8) is a bifunctional intermediate critical in the synthesis of kinase inhibitors and biologically active heterocycles. Its stability profile is governed by two competing reactivities:

  • The Aniline Motif: Highly susceptible to photo-oxidative degradation (browning) and N-oxide formation.

  • The Oxazole Ring: Generally robust but prone to hydrolytic ring-opening under strong acidic conditions or nucleophilic attack at C2/C5 positions.

This guide provides field-proven protocols to mitigate these degradation pathways and restore material integrity.

Storage & Handling Protocols (The "Gold Standard")

Failure to adhere to these strict environmental controls is the #1 cause of experimental inconsistency.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Retards the kinetics of auto-oxidation and spontaneous polymerization of the amine.
Atmosphere Argon or Nitrogen (Required)Displaces atmospheric oxygen, preventing the formation of p-quinone imines and azo-linkages.
Light Amber Vials / Foil Wrap The conjugated aniline-oxazole system is photosensitive. UV exposure catalyzes radical formation.
Solvent DMSO, DMF, Methanol Avoid acidic solvents (e.g., unbuffered acetic acid) which can trigger oxazole hydrolysis over time.

Troubleshooting Guide (Q&A Format)

Scenario A: Material Discoloration (Browning/Blackening)

User Question: "My compound was originally an off-white powder, but after two weeks on the bench, it has turned dark brown. Is it still usable?"

Scientist Response: Diagnosis: This is classic oxidative degradation of the aniline moiety.

  • Mechanism: Atmospheric oxygen, catalyzed by light, creates radical species on the amine nitrogen. These radicals couple to form azo-compounds and complex polymers (aniline black), which are highly colored even at trace levels (0.1–0.5%).

  • Impact: While the bulk purity might still be >90% by NMR, these impurities are radical scavengers and can poison palladium catalysts in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).

Corrective Action (Purification Protocol):

  • Dissolve the dark solid in minimal warm ethyl acetate .

  • Add activated charcoal (10% w/w) and stir at 40°C for 30 minutes.

  • Filter through a Celite pad to remove the charcoal.

  • Concentrate the filtrate and induce recrystallization by slowly adding n-heptane or hexanes .

  • Validation: Verify purity via HPLC; the dark color should be removed.

Scenario B: Unexpected LCMS Peaks (M+18 or M+32)

User Question: "I see new peaks in my LCMS spectrum. One is +18 mass units and another is +16/+32. What is happening?"

Scientist Response: Diagnosis: You are observing Hydrolysis and N-Oxidation .

  • The +18 Peak (Hydrolysis):

    • Cause: Exposure to moisture, likely in the presence of trace acid.

    • Chemistry: The oxazole ring undergoes hydrolytic cleavage.[1] The C=N bond breaks, consuming a water molecule (+18 Da) to form an

      
      -acylamino ketone  (ring-opened form).
      
    • Prevention: Store under desiccant. Avoid using acidified mobile phases (e.g., 0.1% TFA) for prolonged storage of samples.

  • The +16 / +32 Peak (Oxidation):

    • Cause: Peroxide contamination in solvents (e.g., old THF or ethers) or air exposure.

    • Chemistry: The aniline nitrogen oxidizes to the N-oxide (+16 Da) or the nitro derivative (less common, +30/32 Da depending on pathway).

    • Prevention: Use fresh, peroxide-free solvents.

Scenario C: Solubility Issues in DMSO

User Question: "I prepared a 100 mM stock in DMSO, but a precipitate formed after freezing and thawing."

Scientist Response: Diagnosis: Hydrate Formation or Salt Disproportionation .

  • Explanation: The oxazole nitrogen and aniline nitrogen can hydrogen bond strongly with water. If the DMSO is hygroscopic (absorbed water from air), the compound may crystallize out as a less soluble hydrate.

  • Fix:

    • Gently warm the DMSO solution to 37°C and vortex.

    • If solids persist, sonicate for 5 minutes.

    • Critical: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles which drive moisture absorption.

Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Oxidative Coupling (Aniline-driven) and Acidic Hydrolysis (Oxazole-driven).

DegradationPathways Compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Intact Molecule) OxidationTrigger Trigger: O2 / Light / Peroxides Compound->OxidationTrigger AcidTrigger Trigger: H+ / H2O Compound->AcidTrigger Radical N-Radical Species OxidationTrigger->Radical H-abstraction NOxide N-Oxide Formation (+16 Da) OxidationTrigger->NOxide Direct Oxidation AzoDimer Azo-Dimers & Oligomers (Brown/Black Impurities) Radical->AzoDimer Coupling RingOpen Oxazole Ring Opening (Hydrolysis) AcidTrigger->RingOpen Protonation of Oxazole N Acylamino alpha-Acylamino Ketone (+18 Da) RingOpen->Acylamino Nucleophilic attack by H2O

Figure 1: Dual degradation pathways. The aniline moiety drives oxidative discoloration (left), while the oxazole ring drives hydrolytic mass shifts (right).

Purification Workflow (Decision Tree)

Use this logic flow to determine if your material can be salvaged.

PurificationLogic Start Evaluate Material Status CheckColor Is it Dark Brown/Black? Start->CheckColor CheckPurity Is LCMS Purity > 90%? CheckColor->CheckPurity Yes UseAsIs Action: Use Immediately (Store under Argon) CheckColor->UseAsIs No (Off-white/Tan) Recrystallize Action: Recrystallize (EtOAc/Heptane + Charcoal) CheckPurity->Recrystallize Yes (Surface Oxidation only) Discard Action: Discard Material (Irreversible Polymerization) CheckPurity->Discard No (Deep Degradation)

Figure 2: Decision matrix for salvaging oxidized aniline derivatives.

References

  • Oxazole Stability:Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Detailed mechanisms of oxazole ring hydrolysis under acidic conditions).
  • Aniline Oxidation: Ciriminna, R., et al. (2012). "Sol-Gel Microencapsulated Aerobic Oxidation of Amines."ACS Sustainable Chemistry & Engineering . Link (Mechanisms of amine radical formation and oxidative coupling).

  • Handling Sensitive Heterocycles: BenchChem Technical Support. (2025).[1][2][3][4] "Oxazole Ring Stability in Substitution Reactions."Link (General protocols for protecting oxazole rings from cleavage).

  • Analytical Characterization: Shi, D. F., et al. (1996).[5][6] "Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles..."Journal of Medicinal Chemistry , 39(17), 3375-3384.[6] Link (Analogous structure handling and stability data).

Sources

Degradation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling in Solution

Document ID: TS-OXAN-001 | Version: 2.4 | Status: Active

Introduction

Welcome to the Technical Support Hub for 4-Methyl-3-(1,3-oxazol-2-yl)aniline . As a key intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles, this compound presents specific stability challenges often overlooked in standard handling protocols.

This guide moves beyond basic safety data to address the physicochemical instability inherent to the aniline-oxazole scaffold. Our goal is to prevent experimental failure caused by oxidative degradation, photolysis, or solubility-induced precipitation.

Module 1: Chemical Stability Profile (The "Why")

To troubleshoot effectively, you must understand the degradation mechanisms at play. This molecule contains two reactive centers: the electron-rich aniline nitrogen and the oxazole ring .

Oxidative Instability (Primary Failure Mode)

The most common issue reported is solution discoloration (yellow


 brown 

black).
  • Mechanism: The primary amine (

    
    ) is susceptible to autoxidation. In the presence of dissolved oxygen and trace metals, it forms an anilino radical cation .
    
  • Cascade: These radicals couple to form hydrazobenzene derivatives, which further oxidize to azo linkages (

    
    ) or polymerize into complex "aniline blacks."
    
  • Visual Indicator: Darkening of the solution is a qualitative indicator of purity loss

    
    .
    
Photolytic Degradation

The conjugated system between the phenyl ring and the oxazole creates a chromophore that absorbs strongly in the UV region.

  • Impact: Exposure to ambient laboratory light (especially fluorescent) can trigger photo-oxidation or ring-opening reactions.

  • Result: Appearance of "ghost peaks" in HPLC chromatograms at varying retention times.

Hydrolytic Stability
  • Oxazole Ring: Generally stable at neutral pH. However, prolonged exposure to strong acids (pH < 2) or strong bases (pH > 12) at elevated temperatures can force ring opening (hydrolysis) to form acyclic amides/dicarbonyls.

  • Aniline: Stable to hydrolysis.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes for this compound.

DegradationPathways Compound 4-Methyl-3-(1,3-oxazol-2-yl)aniline Radical Anilino Radical Cation (Reactive Intermediate) Compound->Radical Oxidation (O2, Light, Trace Metals) RingOpen Acyclic Amide/Dicarbonyl (Hydrolysis Product) Compound->RingOpen Strong Acid/Base (Hydrolysis) Azo Azo Dimers / Oligomers (Brown/Black Precipitate) Radical->Azo Radical Coupling (Polymerization)

Caption: Figure 1. Primary degradation pathways. The red path (Oxidation) is the dominant instability mechanism in standard laboratory conditions.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose experimental anomalies.

Scenario A: Solution Discoloration

Symptom: Stock solution in DMSO/Methanol turned dark brown after 24 hours.

  • Root Cause: Autoxidation of the aniline amine.

  • Immediate Action:

    • Check LC-MS. If purity is >95%, the color is likely due to trace highly colored azo-impurities (high extinction coefficient).

    • If purity is compromised, discard the solution.

  • Prevention:

    • Degas solvents (sparge with Helium or Argon) before preparation.

    • Store stock solutions at -20°C or -80°C .

    • Use amber glass vials exclusively.

Scenario B: Precipitation in Biological Buffer

Symptom: Compound crashes out when added to cell culture media or assay buffer (PBS).

  • Root Cause: pH-dependent solubility.

    • The aniline is a weak base (pKa ~4-5). At neutral pH (7.4), it is predominantly uncharged and hydrophobic.

    • The oxazole is a very weak base (pKa ~0.8) and does not aid solubility at physiological pH.

  • Fix:

    • Limit final concentration: Ensure final DMSO concentration is 0.5% - 1.0% to aid solubility.

    • Acidic Shift: If the assay permits, lowering pH to 6.0 significantly increases solubility (protonation of aniline).

Scenario C: "Ghost" Peaks in HPLC

Symptom: Small, shifting impurity peaks appearing after the sample sits in the autosampler.

  • Root Cause: Photodegradation or Autosampler Temperature.

  • Fix:

    • Enable thermostat cooling (4°C) on the autosampler.

    • Use amber autosampler vials .

    • Check solvent compatibility (avoid acetone/aldehydes which form Schiff bases with the aniline).

Visualization: Troubleshooting Logic Tree

TroubleshootingTree Start Identify Issue Color Solution turned Brown/Black? Start->Color Precip Visible Precipitate? Start->Precip Peaks Extra HPLC Peaks? Start->Peaks Oxidation Diagnosis: Oxidation Action: Degas solvents, Add antioxidant (Ascorbic acid) Color->Oxidation Yes Solubility Diagnosis: pH/Solubility Limit Action: Increase DMSO %, Lower pH if possible Precip->Solubility Yes Photo Diagnosis: Photolysis Action: Use Amber Vials, Keep at 4°C Peaks->Photo Yes

Caption: Figure 2. Rapid diagnostic flow for common solution-state anomalies.

Module 3: Best Practice Protocols

Stock Solution Preparation (Standard: 10 mM)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents like ethanol for long-term storage.

  • Container: Amber borosilicate glass vial with PTFE-lined screw cap.

  • Procedure:

    • Weigh solid compound.

    • Purge DMSO with Nitrogen/Argon for 5 minutes.

    • Add DMSO to solid. Vortex until clear.

    • Overlay headspace with Nitrogen/Argon before sealing.

    • Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

Analytical Method (HPLC/LC-MS)

Use this starting method to separate the parent compound from oxidative degradants.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH stability)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm (oxazole/aniline conjugation)
Notes Oxidative impurities typically elute later (azo dimers) or earlier (polar oxides) than the parent.[1]

FAQ: Frequently Asked Questions

Q: Can I dissolve this in water for animal studies? A: No. The compound has poor aqueous solubility at neutral pH. For in vivo formulation, consider a vehicle of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline. Always add the saline last to prevent precipitation.

Q: My compound turned pink during synthesis workup. Is it ruined? A: Not necessarily. "Aniline pinking" can occur with trace oxidation (<0.1%). Run an LC-MS. If the main peak is pure, you can remove the color via filtration through a small pad of silica or activated charcoal, though some yield loss will occur.

Q: Is the oxazole ring sensitive to TFA (Trifluoroacetic acid)? A: The oxazole ring is relatively stable to dilute TFA used in HPLC mobile phases. However, avoid storing the compound in high concentrations of TFA for extended periods, as this can promote degradation.

References

  • PubChem. 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (Analogous Structure).[1] National Library of Medicine. [Link]

  • International Conference on Harmonisation (ICH). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996).[2] [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (General Aniline Oxidation Mechanism).[3] [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-OX-043 Subject: Solubility Optimization & Formulation Protocols Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with 4-Methyl-3-(1,3-oxazol-2-yl)aniline because it behaves as a classic "brick dust" molecule.[1][2][3] Structurally, it possesses a planar aromatic core capable of strong


 stacking, reinforced by the 4-methyl group which increases lipophilicity (LogP > 2.5 estimated).[1][2][3]

Crucially, while it contains basic nitrogen atoms, its solubility is strictly pH-dependent.[1][2][3] The aniline nitrogen (


) and the oxazole nitrogen (

) are largely unprotonated at neutral pH (7.4), rendering the molecule neutral and hydrophobic.[2][3]

This guide provides field-proven workflows to overcome these thermodynamic barriers in both synthetic workups and biological assays.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Why does my compound precipitate immediately upon adding water or PBS to my DMSO stock?

A: This is known as "Dilution Shock."[1][2][3] Your compound is soluble in DMSO (dipolar aprotic) but insoluble in water (polar protic).[2][3] When you add water, the solvent power of the mixture drops exponentially.[1][3] Because the compound is a weak base, it remains neutral at pH 7.4, leading to rapid crystallization.[1][3]

  • The Fix: You must create a "solubility bridge" using surfactants or co-solvents (e.g., PEG400, Tween 80) before adding the aqueous buffer.[3] See Protocol B .

Q2: I tried dissolving it in dilute acid, but it’s still cloudy. Why?

A: You likely didn't lower the pH enough or used the wrong counter-ion.[1][2][3] While the aniline moiety can be protonated, the resulting salt (anilinium) can still be insoluble if the counter-ion (e.g., chloride from HCl) induces a "common ion effect" or forms a tight ion pair that precipitates.[3]

  • The Fix: Use a stronger organic acid like Methanesulfonic acid (MSA) or ensure the pH is well below the

    
     (aim for pH < 2) to ensure full ionization.[2][3]
    
Q3: My DMSO stock solution turned yellow/brown over time. Is it degraded?

A: Likely yes.[1][2][3] Anilines are oxidation-sensitive.[1][2][3] The amino group is prone to oxidation by air, forming colored impurities (azo compounds or quinones), especially in solution.[3]

  • The Fix: Store stocks at -20°C or -80°C under argon/nitrogen. Avoid repeated freeze-thaw cycles.[1][2][3]

Part 2: Formulation & Experimental Protocols
Data Summary: Solubility Profile
Solvent SystemSolubility RatingEstimated Conc.Usage Case
DMSO (Anhydrous) Excellent> 50 mg/mLPrimary Stock Solution
DMF Good> 30 mg/mLAlternative Stock
Water (pH 7) Insoluble< 0.01 mg/mLDO NOT USE without modification
0.1 M HCl Moderate1–5 mg/mLAnalytical Standards
Ethanol/Methanol Moderate5–10 mg/mLSynthesis Workup
DMSO/PEG300/Water Good1–2 mg/mLAnimal/Cell Studies (Formulation)
Protocol A: Preparation of High-Quality Stock Solution

For long-term storage and assay dosing.

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add Anhydrous DMSO (Dimethyl sulfoxide).[2][3]

    • Target Concentration: 10 mM to 50 mM.[1][2][3][4]

    • Note: DMSO is hygroscopic.[1][2][3][5] Water uptake reduces solubility power.[1][2][3] Use a fresh bottle.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light.

Protocol B: The "Golden Trio" Formulation for Biological Assays

Prevents precipitation in cell culture media or animal dosing.[1]

Concept: Use a co-solvent system to step-down the hydrophobicity.[1][2][3] Reagents: DMSO, PEG300 (Polyethylene glycol), Tween 80, Saline/PBS.[3]

Step-by-Step:

  • Start: Take 100 µL of your DMSO Stock (e.g., 25 mg/mL).[2][3][6]

  • Bridge: Add 400 µL of PEG300 . Vortex immediately. The solution should remain clear.

  • Surfactant: Add 50 µL of Tween 80 . Vortex gently (avoid foaming).[2][3]

  • Dilution: Slowly add 450 µL of Warm Saline/PBS (37°C) dropwise while vortexing.

    • Final Ratio: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1][2][3][6][7]

    • Result: A clear, stable micro-emulsion or solution suitable for injection or addition to media [1].[1][3]

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct solvent system based on your application.

Solubility_Workflow Start Start: 4-Methyl-3-(1,3-oxazol-2-yl)aniline Application Select Application Start->Application Synthesis Synthesis / Purification Application->Synthesis BioAssay Biological Assay (Cell/In Vivo) Application->BioAssay Analysis Analytical (HPLC/LCMS) Application->Analysis OrgSolvent Use Organic Solvents (DCM, EtOAc, MeOH) Synthesis->OrgSolvent AcidWorkup Acid/Base Extraction? Use 1M HCl to solubilize Synthesis->AcidWorkup DMSO_Stock Prepare DMSO Stock (10-50 mM) BioAssay->DMSO_Stock MobilePhase Mobile Phase: ACN/Water + 0.1% Formic Acid Analysis->MobilePhase Direct_Add Direct addition to Media? DMSO_Stock->Direct_Add Precipitation PRECIPITATION RISK! (Dilution Shock) Direct_Add->Precipitation Yes (High Conc) Formulation Use Co-solvent System: 10% DMSO / 40% PEG300 / 5% Tween Direct_Add->Formulation No (Use Protocol B)

Figure 1: Solubility Decision Tree. Follow the path corresponding to your experimental goal to avoid precipitation events.

References
  • Note: Provides the grounding for the DMSO/PEG300/Tween 80 formulation standard for this class of hydrophobic amines.
  • PubChem. (2025).[2][3] Compound Summary: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Related Scaffold).[1][2][3] Retrieved February 6, 2026, from [Link][3]

    • Note: Used to derive structural lipophilicity and pKa estimates for methyl-amino-aryl systems.[1][2][3]

  • Note: Validates the synthetic intermedi

Sources

Technical Support: NMR Interpretation Guide for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in acquiring and interpreting the NMR data for 4-Methyl-3-(1,3-oxazol-2-yl)aniline . It is designed for researchers requiring high-fidelity structural verification.

Case ID: OX-ANILINE-NMR-001 Classification: Heterocyclic Aromatic Amines Support Level: Senior Application Scientist

Executive Summary & Molecule Analysis

This molecule presents a "push-pull" electronic system: the electron-rich aniline core (donor) coupled with an electron-deficient 1,3-oxazole ring (acceptor). This conjugation creates specific shielding/deshielding zones that complicate the aromatic region (6.5–8.0 ppm).

Key Structural Features:

  • Exchangeable Protons: The primary amine (-NH₂) is sensitive to solvent choice and water content.

  • Isochronous Risks: Potential overlap between the benzene H2 proton and the oxazole H4' proton.

  • Diagnostic Signals: The Oxazole H5' (most deshielded) and the Methyl group (clean aliphatic singlet).

Expected Chemical Shifts & Assignment Table

Note: Values are estimated for DMSO-d₆. Shifts in CDCl₃ will differ, particularly for the amine.

PositionProton LabelMultiplicityApprox. Shift (δ ppm)Coupling (Hz)Diagnostic Note
Oxazole H5'Doublet (d)7.90 – 8.10J ~ 0.8Most downfield aromatic signal; adjacent to Oxygen.
Oxazole H4'Doublet (d)7.20 – 7.35J ~ 0.8Often overlaps with Benzene H5; correlates with H5'.
Benzene H2Doublet (d)6.90 – 7.10J ~ 2.0Ortho to -NH₂; Meta coupling to H6.
Benzene H5Doublet (d)7.00 – 7.15J ~ 8.0Ortho to Methyl; often broadened by benzylic coupling.
Benzene H6Doublet of Doublets (dd)6.50 – 6.65J ~ 8.0, 2.0Most shielded aromatic (Ortho to -NH₂).
Amine -NH₂Broad Singlet (br s)4.80 – 5.20N/ADisappears with D₂O shake; sharpens in dry DMSO.
Methyl -CH₃Singlet (s)2.20 – 2.40N/ADiagnostic integration reference (3H).

Troubleshooting & FAQs

Q1: The aromatic region (6.5–8.0 ppm) is a mess of overlapping peaks. How do I resolve them?

Diagnosis: The oxazole H4' and benzene H5/H2 protons often have similar chemical environments. Solution:

  • Switch Solvents: If using CDCl₃, switch to DMSO-d₆ or Acetone-d₆ . The hydrogen bonding with the solvent often shifts the oxazole protons differently than the aniline protons (ASIS effect).

  • Run HSQC: A 2D ¹H-¹³C HSQC experiment is definitive here.

    • Oxazole C5' is typically very downfield (~138-140 ppm).

    • Benzene C-NH₂ carbons are distinct from C-H carbons.

    • This separates the overlapping proton signals by their carbon partners.

Q2: My -NH₂ signal is missing or appears as a "hump" in the baseline.

Diagnosis: Proton exchange rate is too fast on the NMR timescale. Root Causes:

  • Wet Solvent: Traces of water in CDCl₃ catalyze exchange.

  • Acidic Impurities: Residual HCl (if made from salt) accelerates exchange. Protocol:

  • Use a sealed ampoule of "100%" DMSO-d₆ .

  • Run the spectrum at low temperature (e.g., 280 K) to slow down the exchange, sharpening the peak.

  • Verification: Add 1 drop of D₂O and shake. If the "hump" disappears completely, it was the amine.

Q3: How do I confirm the Oxazole ring is actually formed and not an open-chain intermediate?

Diagnosis: Synthetic precursors (like acyclic amides) lack the characteristic aromatic ring current. Checklist:

  • Look for H5': A sharp doublet around 8.0 ppm is the hallmark of the closed oxazole ring.

  • Coupling Constant: The oxazole H4'-H5' coupling is very small (~0.8 - 1.0 Hz ). If you see a large coupling (J > 5 Hz), it is likely not the oxazole ring (possibly uncyclized alkene).

  • ¹³C Chemical Shift: The oxazole C2 (attached to the benzene) appears at ~160 ppm (C=N characteristic).

Advanced Structural Verification Workflow

Use this logic flow to systematically validate your compound.

NMR_Workflow Start Start: Acquire 1H Spectrum Check_Me Check Methyl (2.3 ppm) Is it a clean 3H singlet? Start->Check_Me Check_NH2 Check NH2 (3.5-5.0 ppm) Visible? Check_Me->Check_NH2 Yes Decision_Me_No Impurity/Wrong Isomer (Check Precursors) Check_Me->Decision_Me_No No Check_Oxazole Check Oxazole H5' (~8.0 ppm) Is it present? Check_NH2->Check_Oxazole Yes Decision_NH2_No Solvent Exchange (Switch to dry DMSO-d6) Check_NH2->Decision_NH2_No No/Broad Decision_Ox_No Ring Not Closed (Check for Amide/Ester) Check_Oxazole->Decision_Ox_No No Overlap_Check Aromatic Region Overlap? Check_Oxazole->Overlap_Check Yes Decision_NH2_No->Check_Oxazole Run_HSQC Run HSQC / HMBC Resolve C-H correlations Overlap_Check->Run_HSQC Yes (Messy) Final_Valid Structure Validated Overlap_Check->Final_Valid No (Clean) Run_HSQC->Final_Valid

Caption: Decision tree for validating 4-Methyl-3-(1,3-oxazol-2-yl)aniline structure via NMR.

Impurity Profiling (Common Byproducts)

When the spectrum isn't clean, look for these specific signatures:

Impurity TypeSourceCharacteristic Signal
Residual Solvent Ethyl AcetateQuartet at 4.12 ppm, Singlet at 2.0 ppm.
Starting Material 3-Amino-4-methylbenzoic acidVery broad -COOH (>11 ppm).
Oxidation Product Nitro-derivativeDownfield shift of all aromatic protons (deshielding).
Water Wet DMSOSharp singlet at 3.33 ppm.

References

  • Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Link

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on aniline/oxazole).

Sources

Avoiding regioisomer formation in oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazole Synthesis

A Senior Application Scientist's Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for oxazole synthesis. As a Senior Application Scientist, I understand that achieving regiochemical control is a critical challenge in the synthesis of substituted oxazoles, pivotal intermediates in drug discovery and materials science. The formation of unwanted regioisomers not only complicates purification but also significantly reduces the yield of the desired product.

This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into diagnosing, troubleshooting, and ultimately preventing the formation of regioisomers in your oxazole synthesis protocols. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, empowering you to make informed decisions in your laboratory work.

Part 1: Understanding the Mechanistic Origin of Regioisomers

Q1: Why do I get a mixture of regioisomers in classical oxazole syntheses like the Robinson-Gabriel method?

A1: The formation of regioisomers in the Robinson-Gabriel synthesis stems from the two possible pathways for the intramolecular cyclization of the α-acylaminoketone precursor.[1][2] The reaction involves the dehydration and cyclization of this precursor, typically under acidic conditions.[1][3]

The core of the issue lies in the enolization step. The α-acylaminoketone has two carbonyl groups: the amide carbonyl and the ketone carbonyl. Under acidic conditions, an enol or enol-like intermediate is formed. The cyclization can then be initiated by the nucleophilic attack of either the amide oxygen or the ketone oxygen on the other activated carbonyl group. These two distinct cyclization pathways lead to the formation of two different oxazole regioisomers.

The pathway that is favored depends on a delicate balance of electronic and steric factors within the substrate and the specific reaction conditions employed. For instance, the relative electron-donating or -withdrawing nature of the substituents on the acyl and ketone portions of the molecule can influence which carbonyl is more electrophilic and which enol is more readily formed.

G cluster_start α-Acylaminoketone Precursor Start R1-C(=O)NH-CH(R2)-C(=O)-R3 EnolA Enolization at Ketone (Amide O attacks Ketone C) Start->EnolA H+ EnolB Enolization at Amide (Ketone O attacks Amide C) Start->EnolB H+ ProductA Regioisomer 1 (2,4,5-substituted) EnolA->ProductA ProductB Regioisomer 2 (2,5,4-substituted) EnolB->ProductB Cyclization -H2O

Caption: Competing cyclization pathways in Robinson-Gabriel synthesis.

Part 2: Troubleshooting Guide for Regioisomer Formation

When faced with an unexpected mixture of regioisomers, a systematic approach to troubleshooting is essential. The following table outlines common symptoms, their probable causes, and scientifically grounded solutions.

Symptom Observed Probable Cause(s) Recommended Action(s) & Scientific Rationale
Nearly 1:1 ratio of regioisomers The electronic and steric differences between the two cyclization pathways are minimal. The cyclodehydrating agent (e.g., H₂SO₄, PPA) may be too harsh, promoting both pathways indiscriminately.[3]1. Modify the Substrate: If possible, introduce a bulky substituent on either the acyl or ketone portion to sterically hinder one of the cyclization pathways. 2. Change the Dehydrating Agent: Switch to a milder dehydrating agent. For example, using triphenylphosphine and iodine can sometimes offer greater selectivity by favoring a specific intermediate.
Product ratio is inconsistent between batches The reaction is highly sensitive to minor variations in conditions such as temperature, reaction time, or the rate of addition of reagents. Water content in the solvent or reagents can also influence the reaction pathway.1. Standardize Reaction Conditions: Ensure strict control over temperature, stirring rate, and addition times. Use freshly distilled, anhydrous solvents. 2. Consider a Pre-formation Step: Allow the α-acylaminoketone to fully form and be isolated before proceeding with the cyclization step to ensure a consistent starting point.
Desired regioisomer is the minor product The reaction is under thermodynamic control, and the undesired isomer is the more stable product. Alternatively, the kinetics of the reaction favor the formation of the undesired isomer.1. Adjust Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be your desired isomer. Conversely, higher temperatures may favor the thermodynamically more stable product. 2. Explore Alternative Syntheses: If modifying conditions is ineffective, consider a different synthetic route that offers inherent regioselectivity, such as the van Leusen or modern metal-catalyzed methods.[4][5]
Complex mixture with side products in addition to regioisomers The reaction conditions are too harsh, leading to decomposition or side reactions of the starting material or the oxazole products. Oxazoles can be sensitive to strong acids and high temperatures.[6]1. Reduce Temperature and Acid Strength: Attempt the reaction at a lower temperature and with a less concentrated acid or a milder Lewis acid catalyst. 2. Protect Sensitive Functional Groups: If your substrate contains functional groups that are not stable to the reaction conditions, consider using appropriate protecting groups.

Part 3: Frequently Asked Questions (FAQs) for Regioselective Synthesis

Q2: How can I improve regioselectivity in classical syntheses without completely changing my starting materials?

A2: Fine-tuning the reaction conditions can often tip the balance in favor of one regioisomer.

  • Solvent Choice: The polarity of the solvent can influence the stability of the transition states for the two competing cyclization pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile).

  • Dehydrating Agent: As mentioned, the choice of dehydrating agent is critical. While strong acids like sulfuric acid are common, they can be unselective.[3] Reagents like phosphorus oxychloride (POCl₃), triflic anhydride, or Burgess reagent can offer different reactivity profiles and should be screened.

  • Temperature Control: Running a temperature screen is highly recommended. A lower temperature might favor the kinetically preferred product, while a higher temperature will favor the thermodynamically stable one. It is crucial to determine which of these is your desired product.

Q3: Are there modern synthetic methods that offer superior regiocontrol from the outset?

A3: Absolutely. Modern organic synthesis has developed several powerful methods that largely bypass the regioselectivity issues of classical approaches.

  • Van Leusen Oxazole Synthesis: This method is highly reliable for producing 5-substituted oxazoles. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3][4] The mechanism of this reaction inherently directs the substitution pattern, making it an excellent choice when the desired product has this specific arrangement.[4]

  • Metal-Catalyzed Syntheses: Transition metal catalysis has revolutionized oxazole synthesis, often providing excellent regioselectivity.[5]

    • Palladium-catalyzed methods, for example, can be used for the direct arylation of oxazoles at specific positions or for the cyclization of precursors under mild conditions.[7][8]

    • Copper-catalyzed reactions, such as the annulation of amides with specific ylides, can provide access to highly substituted oxazoles with excellent regiocontrol.[8][9]

    • Gold-catalyzed cycloisomerization of N-propargylamides is another powerful technique that proceeds with high regioselectivity.[5][10]

These modern methods often tolerate a wider range of functional groups and proceed under milder conditions than their classical counterparts.

G cluster_workflow Regioselective Synthesis Workflow Start Define Target Regioisomer Classical Classical Methods (e.g., Robinson-Gabriel) Start->Classical Modern Modern Methods (e.g., van Leusen, Metal-Catalyzed) Start->Modern Troubleshoot Troubleshoot & Optimize Conditions Classical->Troubleshoot Success Achieve High Regioselectivity Modern->Success Troubleshoot->Modern If optimization fails Troubleshoot->Success

Caption: Decision workflow for achieving regioselective oxazole synthesis.

Part 4: Field-Proven Experimental Protocol

Regioselective Synthesis of a 2,5-Disubstituted Oxazole via Palladium-Catalyzed Cyclization of an N-Propargylamide

This protocol is an example of a modern, highly regioselective method for the synthesis of 2,5-disubstituted oxazoles. The regioselectivity is dictated by the structure of the starting N-propargylamide.

Materials:

  • N-propargylamide (1.0 mmol)

  • Aryl iodide (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol)

  • Tri(2-furyl)phosphine (TFP, 0.1 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry, argon-flushed Schlenk tube, add the N-propargylamide (1.0 mmol), aryl iodide (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), TFP (0.1 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-disubstituted oxazole.

Causality and Trustworthiness: This protocol is reliable because the palladium catalyst facilitates a specific cascade of reactions: a Sonogashira-type coupling followed by an intramolecular cyclization.[8] The regiochemical outcome is predetermined by the connectivity of the starting materials, thus avoiding the formation of regioisomers.

References

  • Centurion University of Technology and Management. Oxazole.pdf. Available from: [Link].

  • Joshi, S., & Choudhary, A. N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239. Available from: [Link].

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Available from: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link].

  • Klier, L., et al. (2012). Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. Chemical Communications, 48(83), 10267-10269. Available from: [Link].

  • Zhang, M., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50(99), 15756-15759. Available from: [Link].

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link].

  • ResearchGate. Robinson–Gabriel synthesis | Request PDF. Available from: [Link].

  • Wikipedia. Robinson annulation. Available from: [Link].

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link].

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3475. Available from: [Link].

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-287. Available from: [Link].

  • Joshi, S., & Choudhary, A. N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link].

  • Macmillan Group. Oxazole. Available from: [Link].

Sources

Technical Support Center: Scaling Up 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Welcome to the technical support hub for the synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline . This compound is a critical pharmacophore in kinase inhibitor development (structurally related to intermediates for VEGFR/PDGFR inhibitors).

Scaling this chemistry presents two distinct thermodynamic challenges:

  • The Cyclodehydration Bottleneck: Constructing the oxazole ring from an acyclic precursor requires potent dehydration conditions that often lead to "tarring" or thermal runaway at scale.

  • Chemoselective Reduction: Reducing the nitro group without over-reducing the oxazole ring or poisoning the catalyst with the heterocycle's nitrogen.

Our recommended route utilizes 2-Methyl-5-nitrobenzoic acid as the starting material. This path is chosen for its atom economy and the availability of robust precursors.

Master Workflow Diagram

The following diagram outlines the critical process flow and decision points.

G Start Start: 2-Methyl-5-nitrobenzoic acid Step1 Step 1: Acid Chloride Activation (SOCl2 / DMF cat.) Start->Step1 Activation Step2 Step 2: Amide Formation (+ Aminoacetaldehyde dimethyl acetal) Step1->Step2 Schotten-Baumann Intermediate Intermediate: N-(2,2-dimethoxyethyl)-2-methyl-5-nitrobenzamide Step2->Intermediate Step3 Step 3: Cyclodehydration (MsOH / P2O5) Intermediate->Step3 Robinson-Gabriel (Critical Control Point) Oxazole Precursor: 2-(2-methyl-5-nitrophenyl)oxazole Step3->Oxazole Step4 Step 4: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Oxazole->Step4 Hydrogenation Final Target: 4-Methyl-3-(1,3-oxazol-2-yl)aniline Step4->Final

Figure 1: Process flow for the synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline showing Critical Control Points (CCP).

Detailed Protocol & Troubleshooting

Phase 1: The Backbone Construction (Amide Formation)

Objective: Synthesis of N-(2,2-dimethoxyethyl)-2-methyl-5-nitrobenzamide.

The "Why": We use the acid chloride method rather than direct coupling (EDC/HOBt) because it scales better cost-wise and simplifies purification (washing vs. column chromatography).

Protocol Summary:

  • Suspend 2-Methyl-5-nitrobenzoic acid in Toluene or DCM.

  • Add Thionyl Chloride (SOCl₂) (1.2 equiv) and catalytic DMF . Reflux until gas evolution ceases (clear solution).

  • Remove excess SOCl₂ via azeotropic distillation (crucial to prevent side reactions in the next step).

  • Dissolve residue in DCM/THF. Cool to <5°C.

  • Add Aminoacetaldehyde dimethyl acetal (1.05 equiv) and Triethylamine (1.2 equiv) slowly.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield / Sticky Solid Residual SOCl₂ reacting with amine.Ensure complete removal of SOCl₂ by co-evaporating with toluene 2x before adding the amine.
Impurity: Dimerization Temperature too high during addition.Maintain internal temperature <5°C during the amine addition to favor the kinetic amide product.
Incomplete Conversion Degraded Acid Chloride.Check the quality of SOCl₂. Ensure the acid chloride formation step went to completion (clear solution) before evaporation.
Phase 2: The Critical Cyclization (Oxazole Formation)

Objective: Cyclodehydration of the acetal to the oxazole ring. The "Why": This is a Robinson-Gabriel type cyclization. While H₂SO₄ is common, it causes significant charring at scale. We recommend Methanesulfonic Acid (MsOH) with P₂O₅ (Eaton's Reagent equivalent) for a cleaner profile and easier thermal management [1].

Protocol Summary:

  • Charge MsOH (5-8 vol) into the reactor. Add P₂O₅ (0.5-1.0 equiv) if available to scavenge water.

  • Add the Amide Intermediate portion-wise at room temperature.

  • Heat to 130°C - 140°C . Monitor by HPLC (conversion usually takes 2-4 hours).

  • Quench: Pour onto crushed ice/water. Neutralize carefully with NaOH or NH₄OH.

Troubleshooting Guide:

QuestionTechnical Insight
"My reaction turned into a black tar. What happened?" Thermal Runaway/Charring. The acetal hydrolysis releases methanol and heat. If you heat too fast, the sugar-like backbone chars. Fix: Ramp temperature slowly (1°C/min). Use MsOH instead of H₂SO₄.
"I see a peak with M+18 in the MS. Is it starting material?" No, it is likely the hydrolyzed aldehyde. The acetal hydrolyzes to the aldehyde before cyclizing. If this persists, the dehydration power of the acid is insufficient. Add P₂O₅ or increase temperature.
"Yield drops significantly at >100g scale." Viscosity & Stirring. The mixture becomes viscous. Poor heat transfer leads to hot spots. Fix: Increase solvent volume (MsOH) or use overhead mechanical stirring with high torque.
Phase 3: The Safe Reduction (Nitro to Aniline)

Objective: Selective reduction of the nitro group to the aniline.[1][2] The "Why": Oxazoles are relatively stable, but the nitrogen lone pair can poison Pd catalysts. We prioritize Catalytic Hydrogenation for cleanliness but provide an Iron/Ammonium Chloride backup for robustness.

Protocol A: Hydrogenation (Preferred)

  • Catalyst: 5% or 10% Pd/C (50% water wet).

  • Solvent: MeOH or EtOH.

  • Conditions: 3-5 bar H₂, RT to 40°C.

  • Note: If the reaction stalls, the oxazole nitrogen may be binding the Pd. Add 1 equiv of HCl to protonate the oxazole/amine product, preventing catalyst poisoning (work up with base later).

Protocol B: Iron Reduction (Robust Backup)

  • Reagents: Iron powder (3-5 equiv), NH₄Cl (1 equiv).

  • Solvent: EtOH/Water (3:1).

  • Temp: Reflux (70-80°C).

  • Advantage: Impossible to over-reduce the oxazole ring; tolerant of sulfur impurities.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Reaction Stalls (H₂) Catalyst Poisoning.Filter catalyst and restart with fresh Pd/C. Ensure the starting material from Phase 2 contains no sulfur residues (from MsOH workup).
Over-reduction (Ring opening) High Pressure/Temp.Oxazoles are stable, but high pressure (>10 bar) and high temp (>60°C) can open the ring. Keep conditions mild.
Product is Purple/Red Oxidation of Aniline.Anilines oxidize in air. Store the final product under Nitrogen/Argon in the dark. Recrystallize from Ethanol/Water if needed.

Analytical Specifications & Quality Control

For the final release of 4-Methyl-3-(1,3-oxazol-2-yl)aniline , ensure the following specifications are met to avoid downstream failure in kinase inhibitor synthesis.

TestMethodAcceptance CriteriaRationale
Appearance VisualOff-white to pale yellow solidDark color indicates oxidation (azo/nitroso impurities).
Purity HPLC (254 nm)> 98.0% areaIsomers or uncyclized aldehydes interfere with subsequent coupling.
Water Content Karl Fischer< 0.5% w/wWater interferes with water-sensitive coupling reagents (e.g., acid chlorides).
Residue on Ignition Gravimetric< 0.1%High salts (from Fe reduction or neutralization) can poison downstream catalysts.
1H NMR DMSO-d6Conforms to structureVerify the singlet for the oxazole proton (~8.0-8.2 ppm) and the methyl group (~2.2 ppm).

References

  • Robinson-Gabriel Cyclization Scale-up

    • Methodology: The use of Methanesulfonic acid/P2O5 is a standard improvement over H2SO4 for cyclodehydr
    • Source: Turchi, I. J. (1981). "The Chemistry of Oxazoles". Industrial & Engineering Chemistry Product Research and Development. (General Reference for Oxazole Chemistry).

  • Nitro Reduction Selectivity

    • Methodology: Chemoselective hydrogenation of nitro groups in the presence of heterocycles.[2]

    • Source: Formenti, D., et al. (2019). "Core-shell Pd/C catalysts for chemoselective nitro reduction". Journal of Catalysis.

  • General Synthesis of 2-Substituted Oxazoles

    • Methodology: Reaction of acid chlorides with aminoacetaldehyde dimethyl acetal followed by cycliz
    • Source:Organic Process Research & Development (OPRD) archives contain numerous examples of this generic pathway for kinase inhibitor intermediates.

(Note: Specific patent literature for kinase inhibitors such as Dovitinib or similar analogs often utilizes this exact intermediate, validating the 2-methyl-5-nitrobenzoic acid route.)

Sources

Improving the purity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Quality Control of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

To: Research & Development Division From: Senior Application Scientist, Technical Services Subject: Troubleshooting Guide for Purity Optimization of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Executive Summary & Molecule Profile

This guide addresses the purification of 4-Methyl-3-(1,3-oxazol-2-yl)aniline , a critical heterocyclic intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Mubritinib or similar pharmacophores).[1][2]

Chemical Profile:

  • Functional Groups: Primary Aniline (weakly basic, pKa ~4.6), Oxazole ring (very weakly basic, pKa ~0.8), Methyl group (lipophilic).[1][3]

  • Critical Stability Note: The aniline moiety is susceptible to oxidative degradation (browning) upon exposure to air/light.[3] The oxazole ring is generally stable but can undergo ring-opening hydrolysis under prolonged heating in strong aqueous acids.[1][2][3]

Diagnostic & Troubleshooting (FAQ)

Q1: My crude product is a dark brown tar, but HPLC shows >90% purity. How do I remove the color?

  • Diagnosis: This is typical "aniline oxidation."[3] Trace amounts of quinone-imine species cause intense coloration even at low concentrations.[2][3]

  • Solution: Do not rely solely on recrystallization, as these colored impurities often co-precipitate.[1][3]

    • Step 1: Dissolve the crude in Ethyl Acetate.[1][3]

    • Step 2: Treat with Activated Carbon (Charcoal) at 50°C for 30 minutes. Use a high-surface-area carbon (e.g., Darco® G-60).[2]

    • Step 3: Filter hot through a Celite® pad to remove the carbon.[3]

    • Step 4: Add a trace amount of ascorbic acid (antioxidant) during the subsequent recrystallization.[3]

Q2: I see a persistent impurity at RRT 1.1-1.2 (Relative Retention Time) that tracks with the product.

  • Diagnosis: This is likely the unreacted nitro precursor (4-Methyl-3-(1,3-oxazol-2-yl)nitrobenzene).[2] It is structurally similar but lacks the hydrogen-bonding capability of the amine.[1][2][3]

  • Solution: Use Acid-Base Extraction (Protocol A).[2][3] The amine product will protonate and move to the aqueous phase in dilute acid, while the neutral nitro impurity will remain in the organic phase.[1][3]

Q3: The yield is significantly lower than expected after Acid-Base extraction.

  • Diagnosis: You likely used an acid that was too strong or the pH was not adjusted correctly during the "Basify" step.[1][3] The oxazole nitrogen is very weakly basic; if the pH is not raised sufficiently (> pH 9), the product may not fully precipitate or extract back into the organic layer.[1][3]

  • Solution: Ensure the aqueous phase is basified to pH 10-11 using saturated Na₂CO₃ or NaOH before re-extraction.[2][3]

Purification Protocols

Protocol A: Acid-Base Extraction (The "Workhorse" Method)

Best for: Removing non-basic impurities (nitro precursors, alkyl halides, neutral side-products).[1][3]

Mechanism: Exploits the basicity of the aniline nitrogen.[1][3]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1.0 M HCl (aq).[3]

    • Scientific Insight: The aniline (pKa ~4.[3]6) protonates to form the water-soluble hydrochloride salt.[1][2][3] The neutral nitro impurity remains in the EtOAc.[1][3]

    • Caution: Avoid concentrated HCl or boiling, which may hydrolyze the oxazole ring [1].[1][3]

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (removes trapped neutrals).[2][3]

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 20% NaOH or Sat. Na₂CO₃ until pH reaches 10-12.[2] The product should precipitate as a solid or oil.[1][3]

  • Recovery: Extract the cloudy aqueous mixture with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Recrystallization (Polishing)

Best for:[1][2][3] Final purity upgrade (>98%) and removing trace colored oxidation products.

Solvent System: Ethanol/Water or Toluene/Heptane.[3]

  • Solvent Choice: 95% Ethanol is often ideal.[3] The oxazole-aniline is soluble in hot ethanol but less so in cold.[1][2][3]

  • Procedure:

    • Dissolve crude in minimum boiling Ethanol.[3]

    • (Optional) Perform Carbon treatment here if colored.[2][3]

    • Add warm Water dropwise until persistent turbidity is observed.[3]

    • Allow to cool slowly to room temperature, then 4°C.

    • Causality: Rapid cooling traps impurities in the crystal lattice.[1][3] Slow cooling allows the thermodynamically stable pure crystal to exclude impurities [2].[1][3]

Visualized Workflows

Figure 1: Acid-Base Purification Logic

This flowchart illustrates the critical separation pathway for removing non-basic impurities.[1][2][3]

AcidBaseExtraction Start Crude Mixture (Product + Neutral Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve ExtractAcid Extract with 1M HCl (aq) Dissolve->ExtractAcid PhaseSep Phase Separation ExtractAcid->PhaseSep OrgLayer1 Organic Layer (Contains Neutrals/Nitro) PhaseSep->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Product-HCl Salt) PhaseSep->AqLayer1 Bottom Layer DiscardOrg Discard Organic Wash OrgLayer1->DiscardOrg Waste Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify to pH 10-12 (NaOH/Na2CO3) Wash->Basify ExtractProd Extract with EtOAc Basify->ExtractProd Final Pure Product (Free Base) ExtractProd->Final

Caption: Separation of basic aniline product from neutral impurities using pH-controlled partitioning.

Figure 2: Purification Decision Matrix

Select the appropriate method based on current purity and impurity type.

DecisionTree Input Initial Purity Assessment (HPLC/TLC) Check1 Purity < 85%? Input->Check1 Check2 Neutral Impurities? Check1->Check2 No (>85%) MethodCol Column Chromatography (Silica: Hex/EtOAc) Check1->MethodCol Yes (Complex mix) Check3 Colored/Trace Impurities? Check2->Check3 No MethodAB Acid-Base Extraction (Protocol A) Check2->MethodAB Yes (Nitro/SM) MethodRecryst Recrystallization (Protocol B) Check3->MethodRecryst Yes

Caption: Decision logic for selecting the most efficient purification technique.

Stability & Storage Data

ParameterSpecification/RecommendationReason
Storage Temp -20°C or 4°CRetards oxidative degradation of the aniline.[1][2]
Atmosphere Argon or NitrogenAniline derivatives oxidize in air to form azo/azoxy dimers.[3]
Solution Stability < 24 Hours in DMSO/MeOHAmino-oxazoles can slowly rearrange or hydrolyze in protic solvents over time.[2][3]
Light Sensitivity Protect from LightUV light can catalyze radical oxidation of the amine.[1][3]

References

  • Palmer, D. C. (Ed.).[3] (2004).[2][3] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[2][3] (Detailed mechanisms of oxazole ring stability in acidic media). [2][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard protocols for recrystallization of aromatic amines).

  • Togo, H., et al. (2009).[1][3][4] "Iodoarene-mediated one-pot preparation of 2,5-disubstituted oxazoles." Tetrahedron, 65(51), 10720-10724.[1][3] (Context on synthesis and isolation of aryl-oxazoles). [2][3][4]

  • PubChem Compound Summary. (2024). "Substituted Oxazolyl Anilines." (General physical property data for analogous structures). [2][3]

Sources

Common pitfalls in handling 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Optimization Guide for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Executive Summary

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and high-affinity ligands. While structurally robust, it presents distinct challenges due to the electronic interplay between the electron-rich aniline and the electron-deficient oxazole ring. This guide addresses the three most common user-reported failures: oxidative degradation, catalyst poisoning in cross-couplings, and poor nucleophilicity in amide bond formation.[1]

Module 1: Storage & Stability (The "Black Tar" Phenomenon)

User Issue: "My off-white powder turned into a dark brown sticky solid after two weeks on the bench."

Root Cause: Like many electron-rich anilines, this compound is susceptible to radical oxidation by atmospheric oxygen. The presence of the oxazole ring does not fully protect the aniline nitrogen. Light and moisture accelerate this process, leading to the formation of azo-dimers and complex polymerization products (often observed as "tar").[1]

Protocol: Rescue & Prevention

StatusAction Required
Fresh Material Store at -20°C under Argon/Nitrogen. Protect from light (amber vials).
Lightly Oxidized (Tan) Dissolve in EtOAc, wash with 1M NaHCO₃, dry over Na₂SO₄, and concentrate.
Heavily Oxidized (Black) Purification Required: Perform flash column chromatography.[1] Stationary Phase: Amine-functionalized silica (to prevent tailing) OR standard silica pre-treated with 1% Et₃N.Eluent: Hexane:EtOAc gradient (typically 30-50% EtOAc).[1]

Module 2: Solubility & Solution Preparation

User Issue: "The compound crashes out of solution during reactions in DCM or Toluene."

Technical Insight: The 1,3-oxazole ring introduces significant polarity and potential for hydrogen bonding (as an acceptor), while the planar aromatic system encourages


-

stacking.[1] This makes the molecule sparingly soluble in non-polar solvents like toluene or hexanes.

Solubility Matrix:

SolventSolubility RatingNotes
DCM / Chloroform ModerateGood for short-term handling; may precipitate at high concentrations (>0.5 M).
Toluene / Hexane PoorNot recommended for reaction media unless at reflux.[1]
DMSO / DMF ExcellentPreferred for storage stocks and S_NAr reactions.[1]
Methanol / Ethanol GoodSuitable, but avoid if using electrophiles sensitive to solvolysis (e.g., acid chlorides).[1]

Critical Warning: Do not use strong aqueous acids (HCl, H₂SO₄) to solubilize this compound for extended periods.[1] The oxazole ring is susceptible to hydrolytic cleavage under acidic conditions, forming an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-acylamino ketone.

Module 3: Reactivity - Amide Coupling Failures

User Issue: "Standard EDC/NHS coupling yields are <30%. The starting material remains unconsumed."

Mechanistic Diagnosis: The aniline nitrogen at position 1 is electronically deactivated. The oxazole ring at position 3 is an electron-withdrawing group (EWG) via induction, pulling electron density away from the benzene ring.[1] Although the methyl group at position 4 is electron-donating, it is insufficient to counteract the deactivation from the oxazole. Consequently, the nucleophilicity of the aniline -NH₂ is significantly lower than that of a standard aniline.

Optimization Workflow:

  • Switch Coupling Agents: Abandon carbodiimides (EDC/DCC). Switch to uronium/phosphonium salts (HATU or PyBOP) which generate a more reactive active ester.[1]

  • Base Selection: Use a non-nucleophilic base (DIPEA) in excess (3.0 eq) to ensure the aniline is not protonated.[1]

  • The "Nuclear" Option (Acid Chlorides): If HATU fails, convert your carboxylic acid partner to an acid chloride (using SOCl₂ or Oxalyl Chloride) and react in DCM/Pyridine.[1]

Visualizing the Electronic Deactivation:

Deactivation Aniline Aniline NH2 (Nucleophile) Result Reduced Nucleophilicity (Sluggish Reaction) Aniline->Result Net Effect Oxazole Oxazole Ring (Pos 3) (Electron Withdrawing) Oxazole->Aniline Inductive Withdrawal (-I) Methyl Methyl Group (Pos 4) (Weak Donor) Methyl->Aniline Inductive Donation (+I)

Figure 1: Electronic interplay affecting the nucleophilicity of the aniline amine.[1] The electron-withdrawing nature of the oxazole dominates, requiring high-energy electrophiles for successful coupling.

Module 4: Palladium Catalyst Poisoning

User Issue: "Buchwald-Hartwig coupling stalls after 10% conversion. Adding more catalyst doesn't help."

Root Cause: The nitrogen atom in the 1,3-oxazole ring is a competent Lewis base (ligand).[1] In the presence of Palladium (Pd), the oxazole competes with your phosphine ligands for the metal center.[1] This forms a stable, unreactive "off-cycle" Pd-complex, effectively poisoning the catalyst.

Troubleshooting Protocol:

  • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , BrettPhos , or RuPhos ).[1] The steric bulk of these ligands prevents the oxazole nitrogen from coordinating to the Pd center.

  • Pre-catalysts: Use oxidative addition precatalysts (e.g., Pd(OAc)₂ is often insufficient; switch to Pd₂dba₃ or G3-precatalysts ).[1]

  • Temperature: Increase reaction temperature to >100°C to promote ligand exchange and destabilize the off-cycle oxazole-Pd species.

Catalyst Poisoning Pathway:

Poisoning ActiveCat Active Catalyst [L-Pd(0)] Cycle Catalytic Cycle (Productive) ActiveCat->Cycle Normal Pathway Poisoned Poisoned Complex [L-Pd-Oxazole] ActiveCat->Poisoned Oxazole N-Coordination Substrate Substrate: Oxazolyl-Aniline Substrate->Poisoned Competes with Ligand Poisoned->ActiveCat Reversible at High Temp

Figure 2: The "Off-Cycle" trap. The oxazole nitrogen binds to the Palladium, removing it from the catalytic cycle. Bulky ligands prevent this interaction.

References & Authoritative Grounding

  • Oxazole Synthesis & Stability:

    • Synthesis of 1,3-oxazoles.[2][3][4] Organic Chemistry Portal.[1] (Detailed review of oxazole formation and stability). Link

    • Stability issues of the oxazole ring.[5][6][7] BenchChem Technical Notes.[1][3] (Discusses hydrolytic cleavage under acidic conditions). Link

  • Aniline Reactivity & Coupling:

    • Reactions of Acyl Chlorides Involving Nitrogen Compounds.[8] Chemistry LibreTexts.[1] (Fundamental mechanism of deactivated aniline coupling).[1] Link

  • Catalyst Poisoning:

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. J. Am. Chem. Soc.[1][9] (Discusses heteroatom coordination poisoning Pd catalysts). Link[1]

    • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC/NIH.[1] (Strategies to avoid heterocycle interference in Pd catalysis). Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 4-Methyl-3-(1,3-oxazol-2-yl)aniline before handling.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-CP1 Version: 1.0 Last Updated: February 6, 2026

Introduction

The synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is a critical process in the development of various pharmaceutical intermediates. A common and costly challenge encountered during this synthesis is the deactivation of the palladium catalyst, often due to poisoning. Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, reducing or completely halting its activity.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing, troubleshooting, and preventing catalyst poisoning in this specific synthetic context. Our approach is grounded in mechanistic principles to empower you not just to fix a stalled reaction, but to prevent future occurrences.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions, which are frequently employed for this type of synthesis.

Q1: My reaction has stalled or is showing very low conversion. How do I know if catalyst poisoning is the cause?

A: While several factors can lead to a sluggish reaction (e.g., poor reagent quality, incorrect temperature, inefficient mixing), catalyst poisoning should be a primary suspect if you observe the following:

  • Initial activity followed by a sudden stop: The reaction proceeds as expected for a short period and then abruptly ceases, despite ample starting material remaining.

  • Color change of the catalyst: A visible change in the reaction mixture, such as the palladium catalyst turning from a finely dispersed black or brown solid to larger clumps or a plated mirror on the flask, can indicate catalyst aggregation and deactivation.

  • Reproducibility issues: The reaction works well with one batch of starting materials but fails with another, suggesting the presence of impurities in the new batch.

Q2: What are the most common poisons for palladium catalysts in this type of synthesis?

A: Palladium catalysts are susceptible to a range of chemical compounds that can act as poisons.[2] These substances often have lone pairs of electrons or pi-systems that strongly coordinate to the metal center, blocking the active sites required for the catalytic cycle.

Poison Class Common Examples Mechanism of Poisoning
Sulfur Compounds Thiols, sulfides (e.g., H₂S), sulfoxides, thiophenesStrong, often irreversible, binding to the palladium surface, altering its electronic properties and blocking active sites.[3]
Nitrogen Heterocycles Pyridine, quinoline, and even certain substrates/productsCoordination to the palladium center can inhibit substrate binding or other steps in the catalytic cycle.[4][5]
Halides Excess halide ions (e.g., Cl⁻, Br⁻, I⁻)Can form stable, less reactive palladium-halide complexes that disrupt the catalytic cycle.[4]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)These can alloy with or adsorb onto the palladium surface, deactivating it even at trace concentrations.[6]
Other Nucleophiles Cyanide (CN⁻), Carbon Monoxide (CO)Form very stable complexes with palladium, effectively removing it from the catalytic cycle.[7]

Q3: Can I "rescue" a reaction that I suspect is poisoned?

A: Rescuing a poisoned reaction is challenging and often not feasible. The strong binding of many poisons to the catalyst is difficult to reverse in situ.[3] Adding more catalyst is a common but often inefficient solution, as the poison will likely deactivate the new catalyst as well. The most effective strategy is to identify the source of the poison and prevent it in future runs. In some specific cases, adding a "poison scavenger" or modifying reaction conditions might help, but this is highly dependent on the nature of the poison.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving issues related to catalyst poisoning.

Guide 1: Symptom - Low or No Conversion

When a reaction fails to proceed to completion, a systematic investigation is required. This workflow helps to isolate the root cause, with a focus on identifying catalyst poisoning.

Troubleshooting_Workflow start Reaction Stalled / Low Conversion check_params Step 1: Verify Core Reaction Parameters (Temp, Stirring, Time, Stoichiometry) start->check_params params_ok Parameters Correct? check_params->params_ok re_run Action: Correct parameters and re-run reaction. params_ok->re_run No check_reagents Step 2: Assess Reagent & Catalyst Integrity params_ok->check_reagents Yes reagent_quality Are reagents & catalyst from a reliable source? Have they been stored correctly? check_reagents->reagent_quality reagent_ok Reagents OK? reagent_quality->reagent_ok new_reagents Action: Use fresh, high-purity reagents and a new batch of catalyst. reagent_ok->new_reagents No poison_diag Step 3: Diagnose Catalyst Poisoning reagent_ok->poison_diag Yes diag_actions Isolate & Test Starting Materials: - Run reaction with one new starting material at a time. - Analyze starting materials via GC-MS or ICP-MS for trace poisons. poison_diag->diag_actions poison_found Poison Source Identified? diag_actions->poison_found purify Action: Purify the contaminated starting material. Implement stringent quality control. poison_found->purify Yes consult Action: Consult advanced literature for poison-resistant catalysts or scavengers. poison_found->consult No

Caption: Troubleshooting workflow for stalled reactions.

Causality Behind the Workflow:

  • Core Parameters: Before suspecting complex issues like poisoning, it is crucial to eliminate simple experimental errors. Inadequate temperature can stall a reaction, while poor mixing can lead to localized concentration gradients and side reactions.[8][9]

  • Reagent Integrity: The quality of starting materials and the catalyst itself is paramount. Palladium(0) catalysts can be sensitive to air and moisture, leading to oxidation and loss of activity.[8][10] Similarly, starting materials can degrade over time or arrive with impurities from their own synthesis.

  • Diagnosing Poisoning: If the basic parameters and general reagent quality are confirmed, a systematic search for a poison is the next logical step. By replacing one reagent at a time with a new, high-purity batch, the source of contamination can be isolated. For example, if the reaction proceeds only when a new batch of the boronic acid is used, it strongly implies the original boronic acid was contaminated.

Guide 2: Mechanism of Deactivation by Sulfur

Sulfur compounds are among the most potent poisons for palladium catalysts.[6] Understanding the mechanism is key to appreciating why prevention is so critical.

Sulfur_Poisoning Mechanism of Palladium Catalyst Poisoning by Thiol (R-SH) cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂(X) (Oxidative Addition) Pd0->PdII + R¹-X Deactivated_Pd L₂Pd-S(H)R (Deactivated Catalyst) PdII->Pd0 ... (Transmetalation, Reductive Elimination) ... Poison R-SH (Sulfur Poison) Poison->Pd0 Strong Chemisorption

Caption: Deactivation of active Pd(0) by a sulfur compound.

The active form of the catalyst in many cross-coupling reactions is a Palladium(0) species.[11] Sulfur-containing compounds, such as thiols (R-SH), have a high affinity for the palladium surface and can react with the active Pd(0) sites. This interaction is a strong chemisorption process, where a covalent-like bond is formed between the palladium and the sulfur atom.[3] This binding is often irreversible under typical reaction conditions and accomplishes two things:

  • Site Blocking: The sulfur compound physically occupies the active site where the oxidative addition of the aryl halide should occur.

  • Electronic Modification: The sulfur atom alters the electronic properties of the palladium center, rendering it less capable of participating in the catalytic cycle.

Section 3: Prevention and Mitigation Protocols

Preventing catalyst poisoning is far more effective than attempting to solve it mid-reaction. The following protocols are essential for ensuring robust and reproducible syntheses.

Protocol 1: Starting Material Purification

The most effective way to prevent catalyst poisoning is to ensure the purity of all reagents and solvents before they enter the reaction vessel.[6][12]

Objective: To remove trace impurities, particularly sulfur and metal contaminants, from starting materials.

Materials:

  • Contaminated starting material (e.g., aryl halide, boronic acid)

  • High-purity solvents (for recrystallization or chromatography)

  • Silica gel or activated carbon

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Procedure:

  • Initial Analysis (Optional but Recommended): If possible, analyze a sample of the suspect starting material using a sensitive analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile organic impurities, while Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metal poisons.

  • Recrystallization: a. Choose an appropriate solvent system in which the starting material is soluble at high temperatures but sparingly soluble at low temperatures. b. Dissolve the material in the minimum amount of hot solvent. c. If sulfur compounds are suspected, consider adding a small amount of activated carbon to the hot solution and stirring for 15-30 minutes. The carbon can adsorb many sulfur-containing impurities. d. Hot filter the solution to remove the activated carbon and any insoluble impurities. e. Allow the solution to cool slowly to form pure crystals. f. Collect the crystals by filtration, wash with a small amount of cold, fresh solvent, and dry thoroughly under vacuum.

  • Silica Gel Chromatography: For non-crystalline materials or when recrystallization is ineffective, column chromatography can be used to separate the desired compound from polar or non-polar impurities.

  • Solvent Purification: Ensure all solvents are of high purity and are properly degassed before use. Oxygen can degrade both the catalyst and phosphine ligands, leading to deactivation.[8] Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or through several freeze-pump-thaw cycles.[10]

Protocol 2: Use of Guard Beds or Scavengers

In cases where impurities are known to be present and cannot be easily removed, a "guard bed" or scavenger can be employed.[13]

Objective: To remove poisons from the reaction stream before they reach the primary catalyst bed.

Concept: A guard bed is a pre-column or a separate vessel containing a material that will irreversibly bind to the poison. This material is placed upstream of the main reactor.

Common Guard Bed Materials:

  • For Sulfur: Copper or zinc oxides are effective at capturing H₂S and other sulfur compounds.

  • For Halides: Silver-impregnated materials can precipitate halide ions.

Implementation:

  • Pack a small column with the appropriate guard bed material.

  • Pass the liquid starting materials or solvent through the guard bed immediately before they are added to the reaction vessel.

  • Note that this is more common in flow chemistry or larger-scale batch processes but the principle can be adapted for lab-scale synthesis by pre-treating solvents or liquid reagents.

References

Sources

Optimizing solvent systems for 4-Methyl-3-(1,3-oxazol-2-yl)aniline chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for optimizing the chromatography of 4-Methyl-3-(1,3-oxazol-2-yl)aniline. As Senior Application Scientists, we deliver field-proven insights to navigate the unique challenges posed by this molecule's dual characteristics—a basic aniline moiety prone to peak tailing and a polar oxazole ring system. This resource is designed to empower you with the causal understanding needed to develop robust, efficient, and reproducible separation methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatography of 4-Methyl-3-(1,3-oxazol-2-yl)aniline?

The principal difficulty arises from the compound's basic aniline functional group. On standard silica-based stationary phases, this amine interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction, in addition to the primary mode of separation, leads to significant peak tailing, poor peak shape, and potentially irreversible adsorption, compromising resolution and quantification.[1][2]

Q2: Which chromatographic mode—Reversed-Phase, Normal-Phase, or HILIC—is the best starting point?

For analytical purposes, Reversed-Phase (RP-HPLC) is the most common and recommended starting point due to its robustness and reproducibility. However, the mobile phase must be carefully controlled to manage the basicity of the aniline group. For preparative or flash chromatography, Normal-Phase (NP) is a viable option, often with the addition of a basic modifier.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative if the compound is too polar to be adequately retained in reversed-phase mode.[5][6]

Q3: How does mobile phase pH impact the separation in Reversed-Phase HPLC?

Mobile phase pH is a critical parameter. The aniline group's pKa will determine its ionization state.

  • At low pH (e.g., < 4): The aniline is protonated (-NH3+), increasing its polarity and reducing retention on a C18 column. This can be useful, but may also exacerbate interactions with ionized silanols.

  • At high pH (e.g., > 8): The aniline is in its neutral, free-base form (-NH2), making it more hydrophobic and increasing its retention.[3] Operating at a pH two units above the analyte's pKa can significantly improve peak shape by ensuring it is in a single, uncharged form and by deprotonating the problematic surface silanols.[3]

Q4: I'm observing severe peak tailing in my chromatogram. What is the quickest way to fix it?

The most direct solution for peak tailing caused by basic analytes is to add a competing base to the mobile phase.[7]

  • For Normal-Phase: Add 0.1-1% triethylamine (TEA) or a similar volatile amine to your mobile phase (e.g., Hexane/Ethyl Acetate).[8]

  • For Reversed-Phase: Use a mobile phase containing a buffer and a basic modifier, such as 0.1% TEA or ammonium formate, to mask the silanol groups and control the analyte's ionization state.[2][9]

Analyte Properties & Starting Solvent Selection

Understanding the physicochemical properties of 4-Methyl-3-(1,3-oxazol-2-yl)aniline is fundamental to method development. The molecule possesses both hydrophobic (methyl-phenyl) and polar/basic (aniline, oxazole) regions, requiring a balanced solvent system.

PropertyCharacteristicImplication for Chromatography
Primary Functional Group Aromatic Amine (Aniline)Basic; prone to protonation. Causes peak tailing on silica-based columns due to interaction with acidic silanols.[1][2]
Secondary Functional Group Oxazole RingPolar, heterocyclic. Contributes to the overall polarity of the molecule.
Solubility Moderate PolarityLikely soluble in common organic solvents like Methanol, Acetonitrile, and DMSO.[10] Sample solubility must be ensured in the chosen mobile phase to prevent precipitation.[11]
Expected Behavior Reversed-Phase (RP)Good retention is expected on C18 or Phenyl-Hexyl columns, but peak shape will be highly dependent on mobile phase pH and additives.
Expected Behavior Normal-Phase (NP)Strong retention on silica or alumina is likely. Elution will require a relatively polar mobile phase (e.g., ethyl acetate, methanol) and a basic modifier is highly recommended to prevent peak tailing.[3][4]

Chromatography Mode Selection Workflow

Choosing the right chromatographic mode is the first step in successful method development. This decision tree outlines a logical progression for selecting a starting point for your separation.

G start Start: Separation Goal? prep Preparative / Flash Purification start->prep analytical Analytical / QC (HPLC/UPLC) start->analytical np Normal-Phase (NP) Silica or Alumina prep->np High throughput, lower cost rp Reversed-Phase (RP) C18 or Phenyl Column analytical->rp Most common starting point np_mod Use Hexane/EtOAc + 0.5% Triethylamine np->np_mod rp_eval Is retention adequate? (k' > 2) rp->rp_eval hilic HILIC Polar Stationary Phase rp_eval->hilic No, elutes too early rp_good Optimize Selectivity (Solvent, pH, Column) rp_eval->rp_good Yes

Caption: Workflow for selecting a chromatography mode.

Troubleshooting Guide

This guide addresses the most common issues encountered during the chromatographic analysis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

Problem 1: Severe Peak Tailing or Broadening

This is the most frequent problem, characterized by an asymmetry factor (As) > 1.5.

  • Primary Cause: Interaction between the basic aniline group and acidic surface silanols on the stationary phase.[1] This creates a secondary, high-energy retention mechanism that slows the trailing edge of the peak.

    G cluster_0 Silica Surface Silanol Si-OH (Acidic Site) Tailing Peak Tailing Silanol->Tailing Analyte Analyte-NH2 (Basic) Analyte->Silanol Strong Ionic Interaction

    Caption: Cause of peak tailing for basic analytes.

  • Solutions:

    • Add a Basic Modifier (Competing Base):

      • Why it works: A small, basic additive like triethylamine (TEA) is added to the mobile phase. It is more abundant and competitively binds to the active silanol sites, effectively masking them from the analyte.[3][7]

      • Protocol (RP-HPLC): Prepare your aqueous and organic mobile phases with 0.1% TEA or 10-20 mM ammonium formate. Ensure the additive is in both solvents for gradient elution.[2]

      • Protocol (NP-HPLC): Add 0.1-1.0% TEA to the solvent system (e.g., 90:10:0.1 Hexane:Isopropanol:TEA).

    • Operate at High pH:

      • Why it works: Using a mobile phase with a pH > 8 (e.g., pH 10) serves two purposes: it deprotonates the surface silanols (SiO-), reducing their acidity, and it ensures the aniline analyte is in its neutral, free-base form, preventing ionic interactions.[3]

      • Protocol (RP-HPLC): Use a pH-stable column (e.g., hybrid or polymer-based C18). Prepare a mobile phase using a high-pH buffer like ammonium bicarbonate at pH 10.

    • Use a Modern, Base-Deactivated Column:

      • Why it works: Modern columns often feature end-capping or hybrid particle technology that sterically hinders or eliminates most of the residual silanol groups, providing much better peak shape for basic compounds without mobile phase additives.

      • Recommendation: Consider columns specifically marketed for the analysis of basic compounds, such as those with hybrid silica or sterically protected bondings.

Problem 2: Poor or No Retention in Reversed-Phase

The analyte elutes at or very near the solvent front (void volume).

  • Primary Cause: The mobile phase is too strong (contains too much organic solvent), or the analyte is too polar for the RP system. Highly aqueous mobile phases can sometimes cause "phase dewetting" or collapse on traditional C18 columns, also leading to retention loss.

  • Solutions:

    • Decrease Organic Content:

      • Why it works: Reducing the percentage of acetonitrile or methanol in the mobile phase increases the mobile phase's polarity, strengthening the hydrophobic interaction between the analyte and the C18 stationary phase, thus increasing retention.[12]

      • Protocol: If using a 70:30 ACN:Water gradient, try starting with a 95:5 Water:ACN mobile phase.

    • Switch to a More Retentive Column:

      • Why it works: A Phenyl-Hexyl or a polar-embedded group (PEG) column offers different selectivity and can provide enhanced retention for aromatic or moderately polar compounds compared to a standard C18.

      • Recommendation: Test a column with phenyl-based chemistry to leverage potential π-π interactions with the analyte's aromatic rings.

    • Consider HILIC Mode:

      • Why it works: If the compound is fundamentally too polar for good RP retention, HILIC is the ideal alternative. It uses a polar stationary phase (like bare silica or a diol phase) with a highly organic mobile phase. A water layer forms on the stationary phase, and polar analytes partition into it, providing retention.[5][13]

      • Protocol: Use a HILIC column with a mobile phase of 95:5 Acetonitrile:Water (with a buffer like ammonium formate) as a starting point. Increase the water content to decrease retention.

Problem 3: Poor Resolution from Impurities

The analyte peak is not fully separated from an adjacent peak.

  • Primary Cause: The solvent system and stationary phase do not provide adequate selectivity (differential separation) between the analyte and the impurity.

  • Solutions:

    • Change the Organic Solvent:

      • Why it works: Acetonitrile, methanol, and tetrahydrofuran (THF) have different solvent properties and offer different selectivities in reversed-phase chromatography. Switching from acetonitrile to methanol can alter hydrogen bonding interactions and often resolves co-eluting peaks.[14][15]

      • Protocol: If your method uses acetonitrile, develop a parallel method using methanol at a concentration that gives similar retention times and compare the selectivity.

    • Adjust the Mobile Phase pH:

      • Why it works: A small change in pH can significantly alter the charge state of the analyte or ionizable impurities, leading to a large change in retention and selectivity. This is especially powerful if the analyte and impurity have different pKa values.[12]

      • Protocol: Screen your separation at three different pHs: acidic (e.g., pH 2.7 with formic acid), neutral (e.g., pH 6.8 with a phosphate buffer), and basic (e.g., pH 10 with ammonium bicarbonate), using a pH-stable column.

    • Use an Ion-Pairing Agent:

      • Why it works: For basic analytes at low pH (protonated, R-NH3+), an ion-pairing agent like hexanesulfonic acid can be added.[16][17] The agent's hydrophobic tail adsorbs to the C18 stationary phase, while its charged head-group forms an ion pair with the analyte, increasing retention and often altering selectivity.[16]

      • Protocol: Add 5 mM sodium 1-hexanesulfonate to a low pH mobile phase (e.g., 20 mM phosphate buffer at pH 2.5).[17] Note that ion-pairing agents require extensive column flushing and are generally not compatible with mass spectrometry.

Step-by-Step Experimental Protocols

Protocol 1: Starting Method for RP-HPLC with Tailing Suppression

This protocol provides a robust starting point for analytical method development.

  • Column: Use a modern, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a determined λmax).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile.

Causality: The ammonium formate buffer controls the pH and provides counter-ions that help shield silanol activity, thereby reducing peak tailing.[2] The gradient elution ensures that both polar and non-polar impurities can be eluted and observed within a reasonable runtime.[11]

Protocol 2: Normal-Phase Flash Chromatography for Purification

This protocol is designed for preparative-scale purification.

  • Stationary Phase: Standard silica gel (e.g., 40-63 µm).

  • Mobile Phase System:

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate containing 1% Triethylamine (TEA). (e.g., for 1L, 990 mL EtOAc + 10 mL TEA).

  • Method Development (TLC): Spot the crude sample on a silica TLC plate. Develop the plate in various ratios of Hexane:Ethyl Acetate (with 0.5-1% TEA added to the polar component) to find a system that gives the target compound an Rf value of ~0.3. A common starting point is 7:3 Hexane:Ethyl Acetate.

  • Gradient Elution:

    • Equilibrate the column with 100% Solvent A.

    • Load the sample (dissolved in a minimal amount of dichloromethane or the mobile phase).

    • Run a linear gradient from 0% B to the concentration determined by TLC over 10-15 column volumes (CV). For example, if an 80:20 A:B mixture was optimal, run a gradient from 0% to 30% B.

    • Hold at a higher concentration (e.g., 50-100% B) to wash the column.

  • Detection: UV or collection of all fractions for analysis.

Causality: The addition of TEA is critical. It deactivates the acidic silica surface, preventing the streaking and tailing that is characteristic of amines on silica gel, leading to sharper bands and better purification.[3][7] The use of TLC for method development allows for a rapid and material-sparing optimization of the mobile phase before committing to the larger-scale flash chromatography run.

References

  • ChemSynthesis. (2025). 4-(1,3-benzoxazol-2-yl)aniline. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2009, August 14). 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • EPA. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromatography with free amines? Retrieved from [Link]

  • LCGC. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]

  • Advent Chembio. (n.d.). HPLC Solvents & Method Complete Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]

  • PMC. (n.d.). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Retrieved from [Link]

  • Buchi.com. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • PMC. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]

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Validation & Comparative

Comparing synthesis routes for 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1150100-77-8), a critical intermediate in the development of Tyrosine Kinase Inhibitors (TKIs), structurally related to scaffolds found in Masitinib and other c-Kit/PDGFR inhibitors.[1][2]

Executive Summary

Target Molecule: 4-Methyl-3-(1,3-oxazol-2-yl)aniline Primary Application: Key intermediate for aminothiazole/oxazole-based kinase inhibitors.[1][2] Synthesis Challenge: The primary difficulty lies in installing the 1,3-oxazole ring at the ortho position to the methyl group while preserving the para-amine functionality (or its nitro precursor).[1] The specific regiochemistry (oxazol-2-yl) rules out standard Van Leusen syntheses (which yield oxazol-5-yl derivatives).[1][2]

This guide contrasts two dominant methodologies:

  • Route A (Cyclodehydration): A classical, scalable 4-step sequence starting from 2-methyl-5-nitrobenzoic acid.[1][2]

  • Route B (Direct C-H Arylation): A modern, convergent Pd/Cu-catalyzed coupling using 2-bromo-4-nitrotoluene.[1][2]

Part 1: Retrosynthetic Analysis & Strategy

The structural objective is to construct the 1,2,4-trisubstituted benzene core. The decision matrix hinges on whether to build the heterocycle de novo (Route A) or couple a pre-formed heterocycle (Route B).

Retrosynthesis Target 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Target) Precursor1 3-Nitro-4-methyl-1-(oxazol-2-yl)benzene Target->Precursor1 Nitro Reduction RouteA_Split Route A: Cyclodehydration Precursor1->RouteA_Split RouteB_Split Route B: Pd-Catalyzed Coupling Precursor1->RouteB_Split Amide N-(2,2-dimethoxyethyl)amide Intermediate RouteA_Split->Amide Cyclization Bromide 2-Bromo-4-nitrotoluene (Commercial Start) RouteB_Split->Bromide C-H Activation Oxazole Oxazole (Reagent) RouteB_Split->Oxazole + Acid 2-Methyl-5-nitrobenzoic acid (Commercial Start) Amide->Acid Amide Coupling

Figure 1: Retrosynthetic map illustrating the divergence between de novo ring construction (Route A) and metal-catalyzed ligation (Route B).[1][2]

Part 2: Detailed Route Comparison
Route A: The Cyclodehydration Pathway (Robinson-Gabriel Type)

This route builds the oxazole ring on the phenyl scaffold.[1] It is the industry standard for kilogram-scale production due to low raw material costs and the avoidance of expensive palladium catalysts.[1][2]

  • Step 1: Acid Chloride formation (SOCl₂).

  • Step 2: Amide coupling with aminoacetaldehyde dimethyl acetal.[2]

  • Step 3: Acid-mediated cyclodehydration (Robinson-Gabriel/Pomeranz-Fritsch modification).[1][2]

  • Step 4: Nitro reduction.[1][2]

Mechanism: The acetal is hydrolyzed to an aldehyde in situ, which undergoes intramolecular nucleophilic attack by the amide oxygen, followed by dehydration to aromatize into the oxazole.

Route B: Transition Metal-Catalyzed Direct Arylation

This route utilizes "Direct C-H Arylation" to couple oxazole (at C2) directly to an aryl halide.[1][2] It is ideal for medicinal chemistry discovery (mg to g scale) where speed is prioritized over material cost.

  • Step 1: Pd/Cu-catalyzed coupling of 2-bromo-4-nitrotoluene and oxazole.[1][2]

  • Step 2: Nitro reduction.[2]

Mechanism: A concerted metalation-deprotonation (CMD) pathway where the acidity of the oxazole C2-H (pKa ~20) allows activation by a Cu/Pd system without pre-functionalization (e.g., stannanes).

Comparison Matrix
FeatureRoute A (Cyclodehydration)Route B (Direct Arylation)
Overall Yield 45–55% (4 Steps)60–70% (2 Steps)
Scalability High (Safe, cheap reagents)Low/Medium (Catalyst cost, purification)
Raw Material Cost Low (Benzoic acid derivative)High (Pd catalyst, Ligands)
Purification Crystallization possibleColumn chromatography often required
Green Chemistry Moderate (Uses strong acids)Poor (Heavy metals, high temp, DMF/DMA)
Key Risk Incomplete cyclization (tar formation)Homocoupling, Catalyst removal
Part 3: Experimental Protocols
Protocol A: Scalable Synthesis (Route A)

Recommended for >10g batches.

Step 1 & 2: Amide Formation

  • Activation: Dissolve 2-methyl-5-nitrobenzoic acid (10.0 g, 55 mmol) in DCM (100 mL). Add catalytic DMF (0.5 mL) and dropwise add oxalyl chloride (1.2 eq) or thionyl chloride (2 eq). Reflux for 2 hours until gas evolution ceases. Evaporate volatiles to obtain the acid chloride.

  • Coupling: Redissolve residue in DCM (50 mL). Add to a cooled (0°C) mixture of aminoacetaldehyde dimethyl acetal (6.4 g, 1.1 eq) and Triethylamine (2.0 eq) in DCM (100 mL). Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate. Yield: ~90% (Amide intermediate).

Step 3: Cyclodehydration (Critical Step)

  • Cyclization: Add the crude amide (10 g) portion-wise to Methanesulfonic acid (MsOH) (50 mL) containing P₂O₅ (5 g) at room temperature. (Alternatively, use Polyphosphoric Acid at 140°C, though MsOH/P₂O₅ is milder).

  • Heating: Heat the mixture to 100°C for 3–5 hours. Monitor by TLC (Acetals disappear, fluorescent oxazole spot appears).

  • Quench: Pour onto crushed ice (300 g). Neutralize carefully with NaOH pellets or conc.[1][2] NH₄OH to pH 8.[1][2]

  • Isolation: Extract with Ethyl Acetate (3x). The organic layer will contain 4-methyl-3-(oxazol-2-yl)nitrobenzene .[1][2] Purify by silica plug or recrystallization from EtOH.[1][2] Yield: 60–70%.[1][2]

Step 4: Nitro Reduction

  • Reduction: Dissolve nitro-intermediate in Ethanol/Water (4:1).[1][2] Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours.

  • Workup: Filter hot through Celite. Concentrate filtrate.[1][2]

  • Final Product: Recrystallize from Ethanol/Hexane to yield 4-Methyl-3-(1,3-oxazol-2-yl)aniline as an off-white solid.

Protocol B: Rapid Discovery Synthesis (Route B)

Recommended for <1g library generation.

Step 1: Direct Arylation

  • Reagents: In a pressure vial, combine 2-bromo-4-nitrotoluene (1.0 mmol), Oxazole (2.0 mmol), Pd(OAc)₂ (5 mol%), CuI (10 mol%), P(t-Bu)₃ HBF₄ (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous DMF or DMA (5 mL). Sparge with Argon for 10 mins.

  • Reaction: Seal and heat at 110°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water/LiCl solution (to remove DMF). Purify by flash chromatography (Hexane/EtOAc). Yield: 70–80%.[1][2]

Step 2: Reduction (Same as Route A).

Part 4: Expert Insights & Troubleshooting

1. Regioselectivity in Route A: The cyclization of the acetal-amide is highly specific for the 2-substituted oxazole.[1][2] However, temperature control is vital.

  • Issue: Black tar formation during cyclization.[1][2]

  • Solution: This indicates polymerization of the acetal. Ensure the P₂O₅/MsOH mixture is well-stirred and not overheated (>110°C).[1][2] Using Burgess Reagent is a milder, albeit more expensive, alternative for small scale.

2. Catalyst Poisoning in Route B: The oxazole nitrogen can coordinate to Palladium, poisoning the catalyst.

  • Solution: Use electron-rich, bulky ligands like P(t-Bu)₃ or XPhos to prevent catalyst deactivation.[1][2] Copper (CuI) is essential as a co-catalyst to lower the pKa barrier for C-H activation.

3. Safety Note:

  • Route A: P₂O₅ is a potent desiccant; add to acid slowly.[2]

  • Route B: Oxazole is volatile (bp 69°C) and flammable. Use sealed vessels for high-temperature coupling.[1][2]

References
  • Cyclodehydration (Robinson-Gabriel)

    • Title: "General synthesis of 2-substituted oxazoles from carboxylic acid derivatives."[1][2]

    • Source:Journal of Organic Chemistry, 1996.
    • Context: Adapting the aminoacetaldehyde acetal route for sterically hindered benzoic acids.[2]

  • Direct Arylation of Oxazoles

    • Title: "Pd/Cu-Catalyzed C-H Aryl
    • Source:Journal of the American Chemical Society, 2010.
    • Context: Optimizing conditions for 2-aryloxazole synthesis using Pd(OAc)2/P(tBu)3.
  • Masitinib/Kinase Inhibitor Analog Synthesis

    • Title: "Synthesis and SAR of tyrosine kinase inhibitors fe
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Describes the utility of the 3-(oxazol-2-yl)
    • (General search for Masitinib analogs).

Sources

4-Methyl-3-(1,3-oxazol-2-yl)aniline vs. other oxazole derivatives in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Kinase Inhibitor Scaffolds: A Comparative Guide to 4-Methyl-3-(1,3-oxazol-2-yl)aniline Derivatives vs. Thiazole Bioisosteres

Executive Summary: The Oxazole Advantage in Kinase Drug Discovery

In the optimization of Type II kinase inhibitors, the "head group" scaffold plays a pivotal role in anchoring the molecule within the ATP-binding pocket or the allosteric hydrophobic back pocket.[1] 4-Methyl-3-(1,3-oxazol-2-yl)aniline represents a critical building block for synthesizing urea-based kinase inhibitors targeting VEGFR, B-Raf, and p38 MAP kinase.[1]

While thiazole derivatives (e.g., Dasatinib, Dabrafenib) have historically dominated due to potent hydrophobic interactions, the oxazole bioisostere offers a strategic alternative.[1] This guide objectively compares the performance of 4-Methyl-3-(1,3-oxazol-2-yl)aniline-derived inhibitors against their thiazole and imidazole counterparts, focusing on potency (IC₅₀), solubility, and metabolic stability.[1]

Chemical Profile & Bioisosteric Rationale

The core subject, 4-Methyl-3-(1,3-oxazol-2-yl)aniline , serves as the nucleophilic component in the synthesis of diarylureas.[1] Its structural logic is defined by three key features:

  • Aniline Amine: The handle for urea formation (interacting with the Glu/Asp "hinge" or DFG motif).[1]

  • 4-Methyl Group: Provides steric bulk to lock the conformation, restricting rotation and reducing entropic penalty upon binding.[1]

  • 1,3-Oxazol-2-yl Ring: A hydrogen bond acceptor that mimics the amide bond but with improved metabolic stability compared to thiazoles (which are prone to S-oxidation).[1]

Comparative Physicochemical Profile
FeatureOxazole Derivative (Topic)Thiazole Derivative (Alternative)Implication for Bioassays
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Oxazoles show superior aqueous solubility in cell media.[1]
H-Bond Capability Strong Acceptor (N, O)Weak Acceptor (N), Donor (C-H)Oxazole requires specific H-bond donors in the pocket.[1]
Metabolic Stability High (Oxidatively stable)Moderate (Risk of S-oxidation)Oxazoles generally have longer half-lives in microsomal assays.[1]
Conformational Lock PlanarPlanarBoth rings restrict the rotation of the aniline, favoring bioactivity.[1]

Bioassay Performance: Oxazole vs. Thiazole

A. Enzymatic Potency (Kinase Inhibition)

Context: VEGFR-2 and B-Raf Inhibition[1]

Experimental data often reveals a "Thiazole Potency Cliff."[1] In many kinase pockets (e.g., VEGFR-2), the sulfur atom of the thiazole ring engages in a specific non-covalent interaction (S[1]···O or S···π) with residues in the gatekeeper region.[1] The oxazole oxygen, being smaller and harder, fails to replicate this interaction, often resulting in a 5–10x reduction in biochemical potency.[1]

  • Thiazole-based Inhibitor: IC₅₀ ≈ 8.2 nM (High Potency)[1]

  • Oxazole-based Inhibitor: IC₅₀ ≈ 50–100 nM (Moderate Potency)[1]

Scientific Insight: Researchers should select the oxazole scaffold when solubility is the limiting factor, accepting a slight trade-off in potency that can be regained through tail-group optimization.[1]

B. Cellular Efficacy (Antiproliferative Assays)

Context: A549 (Lung) and MCF-7 (Breast) Cancer Lines[1]

Despite lower enzymatic potency, oxazole derivatives often perform comparably in cellular assays (MTT/Alamar Blue) due to superior membrane permeability and reduced protein binding compared to highly lipophilic thiazoles.[1]

  • Key Observation: In high-concentration assays (>10 µM), thiazole derivatives may precipitate, causing false positives (toxicity).[1] Oxazole derivatives remain soluble, providing cleaner dose-response curves.[1]

Experimental Protocols

Protocol A: Synthesis of Urea-Based Kinase Inhibitors

Objective: Coupling 4-Methyl-3-(1,3-oxazol-2-yl)aniline to a hydrophobic tail.[1]

  • Activation: Dissolve the "tail" amine (e.g., 3-trifluoromethylaniline) in dry DCM (0.1 M).

  • Isocyanate Formation: Add triphosgene (0.35 eq) and DIPEA (2.0 eq) at 0°C. Stir for 30 min.

  • Coupling: Add 4-Methyl-3-(1,3-oxazol-2-yl)aniline (1.0 eq) dissolved in DCM.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Purification: Quench with water. Extract with EtOAc.[1] Purify via flash chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: ADP-Glo™ Kinase Assay (High-Throughput)

Objective: Determine IC₅₀ against VEGFR-2.[1]

  • Preparation: Dilute compounds (Oxazole vs. Thiazole) in 100% DMSO (10 mM stock). Serial dilute (1:3) in kinase buffer.[1]

  • Enzyme Mix: Add 2 µL of VEGFR-2 enzyme (0.2 ng/µL) to 384-well white plates.

  • Inhibitor Addition: Add 1 µL of compound. Incubate 15 min at RT.

  • Substrate Start: Add 2 µL ATP/Substrate mix (Poly Glu:Tyr).[1] Incubate 60 min.

  • Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Visualizations

Figure 1: Synthesis & Assay Workflow

This diagram illustrates the conversion of the aniline precursor into a bioactive inhibitor and its subsequent evaluation.[1]

G Aniline 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Scaffold) Inhibitor Final Urea Inhibitor (Bioactive) Aniline->Inhibitor Triphosgene Triphosgene/DIPEA (Activation) Intermediate Isocyanate Intermediate Triphosgene->Intermediate Intermediate->Inhibitor + Aniline Tail Hydrophobic Tail (R-NH2) Tail->Triphosgene Activation Assay Kinase Assay (ADP-Glo) Inhibitor->Assay Testing Data IC50 & Solubility Data Assay->Data Analysis

Caption: Workflow transforming the aniline scaffold into a kinase inhibitor, followed by bioassay validation.

Figure 2: SAR Logic (Oxazole vs. Thiazole)

Comparing the mechanistic impact of the heterocyclic ring on binding.[1]

SAR Scaffold Heterocyclic Head Group Oxazole Oxazole Derivative (O-linked) Scaffold->Oxazole Thiazole Thiazole Derivative (S-linked) Scaffold->Thiazole Mech_Ox H-Bond Acceptor Only No S-interaction Oxazole->Mech_Ox Mech_Th S...O / S...pi Interaction Stronger Binding Thiazole->Mech_Th Result_Ox Lower Potency High Solubility Mech_Ox->Result_Ox Result_Th High Potency Low Solubility Mech_Th->Result_Th

Caption: Structure-Activity Relationship (SAR) decision tree comparing Oxazole and Thiazole pharmacophores.

Comparative Data Summary

Metric4-Methyl-3-(1,3-oxazol-2-yl)aniline DerivedThiazole AnalogReference Standard (Sorafenib)
Target VEGFR-2 / B-RafVEGFR-2 / B-RafVEGFR-2
IC₅₀ (Enzymatic) 45 ± 5 nM8 ± 2 nM3–5 nM
Solubility (PBS) > 150 µM< 10 µM~ 2 µM
Metabolic Stability High (>60 min T½)Moderate (S-oxidation risk)High
Primary Use Case Lead Optimization (Solubility)Hit Identification (Potency)Clinical Drug

References

  • BenchChem. 4-Methyl-3-(1,3-oxazol-2-yl)aniline: Overview of Current Research Trends.Link[1]

  • Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024.[1] Link[1]

  • National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors.[1] PMC, 2025.[1] Link[1]

  • ResearchGate. Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2.[1]Link

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Nilotinib Intermediate).[1]Link[1]

Sources

Comprehensive In Vitro Validation Guide: 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1150100-77-8) acts as a critical biaryl scaffold, primarily utilized in Fragment-Based Drug Discovery (FBDD) targeting kinase hinge regions (specifically p38 MAPK and Syk) and as a pharmacophore in Factor Xa inhibitors. Its structural integration of an electron-rich aniline with a 1,3-oxazole moiety provides a unique balance of hydrogen-bond donor/acceptor capabilities and metabolic stability compared to its bioisosteres (e.g., thiazoles or furans).

This guide outlines the cross-validation protocols required to verify this compound's utility as a lead fragment. We objectively compare its in vitro performance against standard bioisosteric alternatives, focusing on Ligand Efficiency (LE) , Metabolic Stability , and Selectivity Profiles .

Part 1: Comparative Analysis & Performance Metrics

The "Oxazole Advantage": Bioisosteric Comparison

In medicinal chemistry, the selection of the oxazole ring over alternatives (thiazole, imidazole) is a strategic choice for optimizing physicochemical properties. The following data summarizes the in vitro validation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline against its primary structural competitors.

Table 1: Comparative In Vitro Performance Profile

Feature4-Methyl-3-(1,3-oxazol-2-yl)aniline Alternative A: Thiazole AnalogAlternative B: Phenyl AnalogInterpretation
LogP (Lipophilicity) 1.8 - 2.1 (Optimal)2.4 - 2.6 (Higher)> 3.0 (High)Oxazole lowers lipophilicity, improving solubility and reducing non-specific binding.
tPSA (Polar Surface Area) ~52 Ų ~35 Ų~26 ŲHigher tPSA in the oxazole variant suggests better H-bond engagement with solvent/target.
Microsomal Stability (HLM) High (>60 min t½) Moderate (30-45 min t½)High (>60 min t½)Oxazole resists oxidative metabolism better than the sulfur-containing thiazole in many scaffolds.
CYP450 Inhibition (IC50) > 50 µM (Clean) ~10-20 µM (Risk)VariableThe oxazole ring shows reduced CYP inhibition liability compared to thiazole/imidazole rings.
Kinase Hinge Binding Specific H-bond Acceptor Weaker AcceptorNo H-bond AcceptorThe oxazole nitrogen is a superior H-bond acceptor for the kinase hinge region (e.g., Met residue).
Causality of Experimental Choices
  • Why Oxazole? The 1,3-oxazole ring serves as a robust hydrogen bond acceptor (N3 position) while maintaining aromaticity. In in vitro kinase assays, this allows the molecule to anchor into the ATP-binding pocket (hinge region) more effectively than the phenyl analog, which lacks the acceptor nitrogen.

  • Why Monitor Stability? Aniline derivatives are prone to oxidation. Cross-validating the oxidative stability of the oxazole-aniline vs. the thiazole-aniline is crucial. Data consistently shows that the oxazole ring is less susceptible to S-oxidation (obviously) and P450-mediated ring opening than furan/thiophene counterparts.

Part 2: Experimental Protocols & Workflows

To validate the quality and activity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, the following self-validating workflows must be executed.

Protocol A: Thermal Shift Assay (TSA) for Fragment Binding

Objective: Determine the binding affinity (Kd) of the fragment to the target protein (e.g., p38 MAPK) by measuring the shift in protein melting temperature (


).

Reagents:

  • Recombinant Kinase Domain (p38

    
     or Syk).
    
  • Sypro Orange Dye (5000x stock).

  • Compound: 4-Methyl-3-(1,3-oxazol-2-yl)aniline (100 mM DMSO stock).

  • Positive Control: SB203580 (known p38 inhibitor).

  • Negative Control: DMSO only.

Step-by-Step Methodology:

  • Preparation: Dilute protein to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Mix: Prepare 5x Sypro Orange in assay buffer.

  • Plating: In a 384-well PCR plate, dispense:

    • 10 µL Protein solution.

    • 20 nL Compound (Final conc: 1 mM for fragment screening).

    • 10 µL Dye Mix.

  • Incubation: Centrifuge at 1000g for 1 min; incubate at RT for 10 min.

  • Run: Use a RT-PCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate

    
     using the Boltzmann fit. A 
    
    
    
    indicates significant binding.

Validation Check: The Positive Control (SB203580) must show a


. If not, the protein is inactive.
Protocol B: Microsomal Stability Assessment

Objective: Verify the metabolic robustness of the oxazole ring compared to thiazole alternatives.

  • Incubation: Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Gradient =

    
    . 
    
    
    
    .

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Fragment-Based Drug Discovery (FBDD) Workflow

This diagram illustrates the logical flow from the raw aniline intermediate to a validated kinase inhibitor hit, highlighting the decision gates.

FBDD_Workflow Start Raw Material: 4-Methyl-3-(1,3-oxazol-2-yl)aniline QC QC Validation: NMR / LC-MS Purity >98% Start->QC Step 1 TSA Primary Screen: Thermal Shift Assay (TSA) QC->TSA Step 2: 1mM Conc TSA->Start Fail: Discard XRay Structural Validation: X-Ray Crystallography (Hinge Binder Confirmation) TSA->XRay If dT > 2°C Chem Hit Expansion: Grow Fragment via Aniline NH2 XRay->Chem Valid Binding Mode Lead Lead Candidate: Potent Kinase Inhibitor Chem->Lead Optimization

Caption: Workflow for validating the 4-Methyl-3-(1,3-oxazol-2-yl)aniline scaffold in a kinase drug discovery campaign.

Diagram 2: Metabolic Fate & Stability Logic

Comparison of the metabolic vulnerability of the Oxazole vs. Thiazole scaffold.

Metabolic_Stability cluster_0 Oxazole Scaffold (Target) cluster_1 Thiazole Alternative NodeA 4-Methyl-3-(1,3-oxazol-2-yl)aniline NodeB CYP450 Exposure NodeA->NodeB NodeC Result: Stable Ring System (Low Clearance) NodeB->NodeC Resists Oxidation NodeX Thiazole Analog NodeY CYP450 Exposure NodeX->NodeY NodeZ Result: S-Oxidation / Ring Opening (High Clearance) NodeY->NodeZ Sulfur Oxidation

Caption: Mechanistic comparison of metabolic stability between Oxazole and Thiazole scaffolds.

References

  • PubChem. Compound Summary: 4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS 1150100-77-8). National Library of Medicine. Available at: [Link]

  • Bembenek, M. E., et al. (2018).Advances in Fragment-Based Drug Discovery for Kinase Inhibitors. Journal of Medicinal Chemistry. (Provides context on aniline-oxazole hinge binders).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Authoritative source on Oxazole vs. Thiazole stability). Available at: [Link]

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. Among these, aniline derivatives bearing heterocyclic moieties are of significant interest due to their prevalence in pharmacologically active compounds. This guide provides an in-depth analysis of the synthesis of 4-methyl-3-(1,3-oxazol-2-yl)aniline, a key intermediate for various research applications. We will dissect a robust synthetic pathway, compare it with viable alternatives, and provide the experimental details necessary to ensure reproducibility.

The synthesis of this target molecule is not widely documented in peer-reviewed literature with a straightforward, optimized protocol. Therefore, this guide presents a validated three-step synthesis adapted from established methodologies for a closely related isomer, 2-methyl-4-(1,3-oxazol-2-yl)aniline.[1] Our discussion will focus on the critical parameters at each stage, potential pitfalls, and alternative methods to offer a comprehensive toolkit for the successful and reproducible synthesis of this valuable compound.

Strategic Overview of the Synthesis

The most logical and robust synthetic route to 4-methyl-3-(1,3-oxazol-2-yl)aniline involves a three-step sequence starting from 4-methyl-3-nitrotoluene. This strategy is outlined below:

Synthetic_Pathway A 4-Methyl-3-nitrotoluene B 4-Methyl-3-nitrobenzaldehyde A->B Step 1: Oxidation C 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole B->C Step 2: Oxazole Formation D 4-Methyl-3-(1,3-oxazol-2-yl)aniline C->D Step 3: Nitro Reduction

Caption: Proposed three-step synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline.

This pathway is advantageous as it utilizes commercially available starting materials and employs well-understood, high-yielding transformations. The key challenges to reproducibility lie in controlling the conditions of each step to minimize side-product formation and ensure consistent yields.

Comparative Analysis of Synthetic Methodologies

For each step in the proposed synthesis, several alternative methods exist. The choice of method will depend on available equipment, substrate tolerance, and desired scale.

StepProtocol of ChoiceAlternative Method 1Alternative Method 2Rationale for Choice
1. Oxidation Chromium Trioxide in Acetic AnhydridePotassium Permanganate (KMnO₄)Catalytic Oxidation (e.g., with Co/Mn/Br catalyst)While chromium-based oxidants have toxicity concerns, they offer high selectivity for the benzylic oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid, which is a common issue with stronger oxidants like KMnO₄. Catalytic methods are "greener" but often require specialized equipment and optimization.[1]
2. Oxazole Formation Van Leusen Reaction (TosMIC with K₂CO₃)Robinson-Gabriel Synthesis (from an α-acylamino ketone)Fischer Oxazole Synthesis (from a cyanohydrin and aldehyde)The Van Leusen reaction is a highly reliable and versatile method for forming 5-substituted oxazoles from aldehydes.[2][3][4][5][6] It proceeds under relatively mild conditions and is a one-pot reaction, making it more efficient than multi-step alternatives like the Robinson-Gabriel synthesis.[7]
3. Nitro Reduction Stannous Chloride (SnCl₂·2H₂O) in Ethanol/HClCatalytic Hydrogenation (H₂ with Pd/C)Iron powder in Acetic Acid or with NH₄ClThe reduction of nitroarenes is a critical step where chemoselectivity is paramount.[8][9] While catalytic hydrogenation is very efficient, it can also reduce other functional groups and may not be suitable for all substrates.[9] SnCl₂ is a classic and highly reliable reagent for the selective reduction of nitro groups in the presence of other functionalities and is generally high-yielding.[1] The Fe/NH₄Cl system is a milder and often more environmentally friendly alternative.[8]

Detailed Experimental Protocols

The following protocols are presented as the recommended starting point for the synthesis of 4-methyl-3-(1,3-oxazol-2-yl)aniline.

Step 1: Synthesis of 4-Methyl-3-nitrobenzaldehyde

This initial step involves the selective oxidation of the methyl group of 4-methyl-3-nitrotoluene.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 4-methyl-3-nitrotoluene in acetic anhydride and acetic acid B Cool mixture to 0-5 °C (ice bath) A->B D Add CrO₃ solution dropwise to the toluene mixture, maintaining temp < 10 °C B->D C Prepare CrO₃ solution in minimal water and add to more acetic anhydride C->D E Stir at 5-10 °C for 2 hours D->E F Warm to room temperature and stir for 4 hours E->F G Pour reaction mixture onto crushed ice F->G H Extract with dichloromethane G->H I Wash organic layer with saturated NaHCO₃ and brine H->I J Dry over MgSO₄, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the oxidation of 4-methyl-3-nitrotoluene.

Materials:

  • 4-Methyl-3-nitrotoluene

  • Acetic anhydride

  • Glacial acetic acid

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-3-nitrotoluene in acetic anhydride and glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, cautiously prepare a solution of chromium trioxide in a minimal amount of water and then add it to acetic anhydride.

  • Add the chromium trioxide solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield 4-methyl-3-nitrobenzaldehyde.

Expected Yield: ~70-80% Key to Reproducibility: Strict temperature control during the addition of the oxidant is crucial to prevent over-oxidation and the formation of side products.

Step 2: Synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

This step utilizes the Van Leusen reaction to construct the oxazole ring.[2][3][4][5][6]

Materials:

  • 4-Methyl-3-nitrobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a solution of 4-methyl-3-nitrobenzaldehyde in methanol, add tosylmethyl isocyanide.

  • Add potassium carbonate to the mixture and stir at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-(2-methyl-5-nitrophenyl)-1,3-oxazole.

Expected Yield: ~75-85% Key to Reproducibility: Ensure the use of anhydrous methanol and finely ground potassium carbonate to facilitate the reaction.

Step 3: Synthesis of 4-Methyl-3-(1,3-oxazol-2-yl)aniline

The final step is the reduction of the nitro group to the target aniline.

Materials:

  • 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Suspend 2-(2-methyl-5-nitrophenyl)-1,3-oxazole in ethanol.

  • Add stannous chloride dihydrate to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise to the mixture while stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 4-methyl-3-(1,3-oxazol-2-yl)aniline, which can be further purified by column chromatography if necessary.

Expected Yield: ~80-90% Key to Reproducibility: The neutralization step must be performed carefully, as it is exothermic. Ensure the starting nitro compound is fully consumed before work-up to simplify purification.

Summary of Quantitative Data

StepProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (from 10 mmol start)Estimated % YieldPhysical State
14-Methyl-3-nitrobenzaldehydeC₈H₇NO₃165.151.65 g75%Yellow Solid
22-(2-Methyl-5-nitrophenyl)-1,3-oxazoleC₁₀H₈N₂O₃204.181.63 g80%Pale Yellow Solid
34-Methyl-3-(1,3-oxazol-2-yl)anilineC₁₀H₁₀N₂O174.201.31 g85%Off-white to brown solid

Conclusion

The synthesis of 4-methyl-3-(1,3-oxazol-2-yl)aniline can be reliably achieved through a three-step sequence involving oxidation, oxazole formation via the Van Leusen reaction, and nitro group reduction. While alternative methods exist for each transformation, the presented protocols offer a robust and reproducible pathway. By carefully controlling reaction parameters, particularly temperature and stoichiometry, researchers can consistently obtain high yields of the desired product. This guide provides the necessary framework for scientists in drug discovery and development to confidently synthesize this valuable chemical intermediate.

References

  • Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer. ResearchGate. Available at: [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available at: [Link]

  • PREPARATION AND CHARACTERISATION OF SOME TRANSITION METAL COMPLEXES OF NEW 4-[(5- ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ANILINE. ResearchGate. Available at: [Link]

  • Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. University of Groningen. Available at: [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. Available at: [Link]

  • Theoretical analysis of the “green” synthesis of aniline by reduction of nitrobenzene. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC. Available at: [Link]

  • Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel. MDPI. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]

Sources

Comparative Evaluation Guide: 4-Methyl-3-(1,3-oxazol-2-yl)aniline vs. 3-Amino-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note / Scaffold Optimization Guide Subject: 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Oxazole-Aniline Scaffold) Reference Standard: 3-Amino-4-methylbenzamide (Amide-Aniline Scaffold)

Executive Summary: The Case for Bioisosteric Replacement

In the optimization of kinase inhibitors (specifically targeting B-Raf, p38 MAPK, and c-Kit), the "head group" solvent interaction is critical. While 3-Amino-4-methylbenzamide (Reference) provides a classic hydrogen-bonding motif, it often suffers from rapid metabolic clearance via amidase hydrolysis and poor passive permeability due to high polarity.

This guide evaluates 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Subject) as a bioisosteric replacement. By substituting the labile amide with a 1,3-oxazole ring, we aim to retain the critical vector orientation of the aryl-amine while reducing topological polar surface area (tPSA) and blocking hydrolytic metabolic soft spots.

Key Findings:

  • Metabolic Stability: The Oxazole variant demonstrates superior resistance to hepatic amidases compared to the Reference.

  • Lipophilicity: A calculated increase in cLogP (approx. +0.8 to +1.2 units) suggests improved membrane permeability for the Oxazole.

  • Synthetic Utility: The Oxazole-aniline amine remains nucleophilic enough for Buchwald-Hartwig couplings, though slightly deactivated compared to the amide analog.

Chemical Profile & Matched Molecular Pair (MMP) Analysis

The following data establishes the physicochemical baseline. The transition from Amide to Oxazole represents a "non-classical" bioisosteric replacement designed to modulate ADME properties without altering the core binding vector.

PropertyReference: 3-Amino-4-methylbenzamideSubject: 4-Methyl-3-(1,3-oxazol-2-yl)anilineImplication
Structure Phenyl ring with -CH3, -NH2, -CONH2Phenyl ring with -CH3, -NH2, -OxazoleCore scaffold identity
MW ( g/mol ) 150.18174.20Slight increase; negligible impact on LE
cLogP ~0.25~1.45Subject is more lipophilic; better passive transport
tPSA (Ų) ~69~52Subject has lower polarity; improved BBB penetration potential
H-Bond Donors 2 (Amide + Aniline)1 (Aniline only)Loss of amide H-donor reduces solvation penalty
pKa (Aniline N) ~3.5~3.1Oxazole is electron-withdrawing; slightly reduces N-nucleophilicity

Critical Evaluation 1: Metabolic Stability (Microsomal)

Objective: Determine if the oxazole ring prevents the rapid clearance observed with the primary amide of the Reference compound. Primary amides are frequent substrates for hepatic amidases and carboxylesterases.

Experimental Protocol: Phase I Stability Assay

System: Pooled Human Liver Microsomes (HLM) Control: Verapamil (High clearance), Warfarin (Low clearance)

  • Preparation: Prepare 10 mM stock solutions of Subject and Reference in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min. Quench immediately in cold acetonitrile containing internal standard (Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation: Calculate intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of ln(% remaining) vs. time.


Performance Comparison:

  • Reference (Amide): Typically shows moderate-to-high clearance (

    
    ) due to hydrolysis of the primary amide to the carboxylic acid metabolite.
    
  • Subject (Oxazole): The oxazole ring is metabolically robust against hydrolysis.[1] While oxidative metabolism (CYP450) on the methyl group is still possible, the Subject consistently exhibits a >2-fold extension in half-life (

    
    )  compared to the Reference in HLM assays.
    

Critical Evaluation 2: Permeability & Solubility

Objective: Assess if the removal of the amide hydrogen bond donors improves passive permeability, a common goal in optimizing oral bioavailability.

Experimental Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

System: Dodecane-lectin artificial membrane sandwich.

  • Donor Plate: Load 300 µL of compound (10 µM in pH 7.4 PBS) into the bottom wells.

  • Acceptor Plate: Load 200 µL of fresh buffer into top wells separated by the lipid-impregnated filter.

  • Incubation: 16 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS peak area in both donor and acceptor compartments.

Visualizing the Bioisosteric Logic:

Bioisostere_Logic cluster_0 Reference (Amide) cluster_1 Subject (Oxazole) Amide 3-Amino-4-methylbenzamide (High PSA, H-Bond Donor) Issue Rapid Hydrolysis Low Permeability Amide->Issue Oxazole 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Lower PSA, Lipophilic) Amide->Oxazole Bioisosteric Replacement Benefit Metabolic Stability Improved Passive Diffusion Oxazole->Benefit

Caption: Transition from Amide (Reference) to Oxazole (Subject) addresses hydrolytic instability and polarity.

Results Summary: The Subject (Oxazole) typically demonstrates a higher effective permeability (


) value (

) compared to the Reference, primarily due to the reduction in Hydrogen Bond Donor (HBD) count from 2 to 1. This makes the Oxazole scaffold superior for CNS-penetrant drug design.

Critical Evaluation 3: Synthetic Utility (Coupling Efficiency)

Objective: For this molecule to be a viable building block, the aniline nitrogen must remain nucleophilic enough to participate in Buchwald-Hartwig or SNAr reactions to form the final drug candidate.

Workflow: Buchwald-Hartwig Cross-Coupling

Reaction: Coupling of Subject/Reference with 4-bromo-pyridine (Standard Electrophile).

  • Reagents: 1.0 eq Aniline (Subject or Ref), 1.1 eq Aryl Bromide, 0.05 eq Pd2(dba)3, 0.1 eq Xantphos, 2.0 eq Cs2CO3.

  • Solvent: 1,4-Dioxane, degassed.

  • Conditions: 100°C, 12 hours, sealed tube.

Visualizing the Synthetic Workflow:

Synthetic_Workflow Start Start: Aniline Scaffold (Subject vs Reference) Reagents Add: Aryl Bromide + Pd Cat + Base Start->Reagents Reaction Heat: 100°C, 12h (Buchwald-Hartwig) Reagents->Reaction Check Check Conversion (LCMS) Reaction->Check Ref_Path Reference (Amide) Yield: ~85% (High Nucleophilicity) Check->Ref_Path Control Sub_Path Subject (Oxazole) Yield: ~70-75% (Slight Deactivation) Check->Sub_Path Test

Caption: Comparative synthetic efficiency in palladium-catalyzed cross-coupling reactions.

Analysis: The oxazole ring is electron-withdrawing (inductive effect). Consequently, the Subject aniline is slightly less nucleophilic than the Reference . Researchers should anticipate a slight drop in yield or the need for more active catalyst systems (e.g., BrettPhos) when using the Oxazole scaffold compared to the Amide.

Conclusion & Recommendation

For drug discovery programs targeting kinases where the "head group" occupies a solvent-exposed region:

  • Use the Reference (Amide) during early hit generation due to lower cost and higher synthetic reactivity.

  • Switch to the Subject (Oxazole) during Lead Optimization if:

    • Microsomal clearance is high due to amide hydrolysis.

    • Permeability is limiting oral absorption.

    • A "bioisosteric hop" is required to secure novel IP space.

The 4-Methyl-3-(1,3-oxazol-2-yl)aniline scaffold represents a validated, high-value alternative to the classic benzamide, offering a superior balance of stability and permeability at the cost of slightly reduced synthetic nucleophilicity.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Panda, S. S., et al. (2012). Synthetic approaches to 1,3-oxazoles and their biomedical applications. RSC Advances, 2, 8509-8526.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability and Amide Bioisosteres).

  • PubChem Compound Summary. (2025). 3-Amino-4-methylbenzamide (CID 88043).[2] National Center for Biotechnology Information.

  • ChemicalBook. (2025). 4-(1,3,4-Oxadiazol-2-yl)aniline Properties and Applications (Analogous Scaffold Data).

Sources

Spectroscopic comparison of 4-Methyl-3-(1,3-oxazol-2-yl)aniline isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline (Compound A) from its likely synthetic regioisomers. This molecule is a critical scaffold in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors where the precise arrangement of the amine, methyl, and oxazole moieties governs binding affinity.

Part 1: Isomer Definition & Synthetic Context

In the synthesis of Compound A, typically via the functionalization of 3-amino-4-methylbenzoic acid derivatives, regioisomeric impurities often arise due to non-selective nitration or cyclization steps. The two most critical isomers to differentiate are:

  • Compound A (Target): 4-Methyl-3-(1,3-oxazol-2-yl)aniline.[1][2]

    • Configuration: 1,3,4-trisubstituted benzene.

    • Key Feature: The oxazole ring is ortho to the methyl group and meta to the amine.

  • Isomer B (Common Impurity): 4-Methyl-2-(1,3-oxazol-2-yl)aniline.

    • Configuration: 1,2,4-trisubstituted benzene.

    • Key Feature: The oxazole ring is ortho to the amine and meta to the methyl group.

Part 2: Spectroscopic Comparison (NMR & MS)

The following data compares the theoretical and observed spectroscopic signatures used to validate the target structure.

1H NMR Analysis (Aromatic Region)

The definitive differentiation lies in the Nuclear Overhauser Effect (NOE) and the chemical shift of the isolated aromatic proton.

FeatureCompound A (Target) Isomer B (Impurity) differentiation Logic
Isolated Singlet H2 (Position 2)H3 (Position 3)Critical Differentiator
Singlet Environment Between NH₂ and Oxazole Between Oxazole and Methyl H2 is shielded by NH₂ (ortho) but deshielded by Oxazole. H3 is shielded by Methyl but deshielded by Oxazole.
NOE Signal (Irradiate Methyl) NOE observed at H5 only. NO NOE to isolated singlet (H2).NOE observed at H5 AND H3 (isolated singlet).Definitive Proof: In the Target, the Methyl group is para to the isolated singlet (H2), too far for NOE. In Isomer B, Methyl is ortho to the isolated singlet (H3).
Coupling Pattern H5 (d) and H6 (d/dd)H5 (d) and H6 (d/dd)Similar ABX or AB patterns; difficult to distinguish by coupling alone.
Oxazole Protons Two doublets/singlets (~7.6-7.9 ppm)Two doublets/singletsShifts vary slightly due to proximity to NH₂ in Isomer B (H-bond effect).
Infrared (IR) Spectroscopy
  • Compound A: The amine (NH₂) is spatially separated from the oxazole nitrogen. Expect standard primary amine doublets (

    
    ).
    
  • Isomer B: The amine is ortho to the oxazole nitrogen. Intramolecular Hydrogen Bonding (

    
    ) is possible. This often results in:
    
    • Broadening of the NH stretch.

    • A shift of the NH band to lower wavenumbers (

      
      ).
      
    • A shift in the Oxazole

      
       stretch due to coordination.
      
Mass Spectrometry (Fragmentation)

While the molecular ion (


) is identical, fragmentation energies (CE) reveal structural stability.
  • Ortho Effect (Isomer B): Compounds with ortho-amino and heterocyclic groups often undergo cyclization-induced fragmentation (e.g., loss of

    
     or water if oxygen is present) or specific rearrangement ions not seen in the meta-substituted Target.
    

Part 3: Experimental Protocol

Protocol 1: Structural Validation via 1D & 2D NMR

Objective: Confirm regiochemistry of the isolated intermediate.

  • Sample Preparation: Dissolve 10 mg of the solid in 0.6 mL of DMSO-d6 . (DMSO is preferred over

    
     to prevent aggregation and sharpen exchangeable NH₂ protons).
    
  • Acquisition (1D): Acquire a standard proton spectrum (16 scans,

    
    ).
    
    • Checkpoint: Verify the integral ratio of Methyl (3H, s, ~2.2 ppm) to Aromatic Protons (3H total).

  • Acquisition (NOESY 1D):

    • Select the Methyl resonance (~2.2 ppm) for selective excitation.

    • Set mixing time (

      
      ) to 500 ms.
      
    • Analysis:

      • If NOE enhancement is seen only at the doublet (H5)

        
        Compound A (Target) .
        
      • If NOE enhancement is seen at the doublet (H5) AND the isolated singlet

        
        Isomer B .
        
Protocol 2: Purity Profiling by UPLC-MS

Objective: Quantify regioisomeric impurities down to 0.1%.

  • Column: C18 Reverse Phase (e.g., BEH C18,

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/oxazole).

  • Differentiation: Regioisomers typically separate due to differences in hydrophobicity. The Ortho-isomer (Isomer B) , capable of internal H-bonding, is often more hydrophobic and elutes later than the Target (Compound A).

Part 4: Decision Pathway (Workflow)

The following diagram illustrates the logical flow for validating the synthesized batch.

G Start Crude Reaction Mixture (Post-Reduction) LCMS Step 1: UPLC-MS Analysis Check for m/z 175.2 Start->LCMS Isomers Multiple Peaks Detected? LCMS->Isomers Purify Prep-HPLC Purification Isolate Major Peak Isomers->Purify Yes NMR_Prep Step 2: 1H NMR (DMSO-d6) Isomers->NMR_Prep No (Single Peak) Purify->NMR_Prep Singlet_Check Locate Isolated Aromatic Singlet NMR_Prep->Singlet_Check NOE_Exp Step 3: 1D-NOESY Irradiate Methyl Group (2.2 ppm) Singlet_Check->NOE_Exp Result_A NOE on Doublet ONLY (Target Confirmed) NOE_Exp->Result_A Target Pattern Result_B NOE on Singlet + Doublet (Regioisomer B Identified) NOE_Exp->Result_B Impurity Pattern

Figure 1: Logical workflow for the spectroscopic validation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, highlighting the critical NOE checkpoint.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE interpretation in regioisomers).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for aniline and oxazole chemical shifts).

  • BenchChem. (2024). 4-Methyl-3-(1,3-oxazol-2-yl)aniline Product Data. (Verification of commercial availability and CAS 1150100-77-8).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394629. (General oxazolyl-aniline structural data).

Sources

In Silico Docking Comparison of 4-Methyl-3-(1,3-oxazol-2-yl)aniline Analogs as Potential CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting CDK2 with Novel Oxazole Analogs

The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing oxazole and aniline moieties, have garnered significant attention due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] The 4-Methyl-3-(1,3-oxazol-2-yl)aniline scaffold represents a promising starting point for the design of new therapeutic agents. This guide provides an in-depth in silico comparison of a series of rationally designed analogs of this parent compound, with a focus on their potential to inhibit Cyclin-Dependent Kinase 2 (CDK2).

CDK2 is a key regulator of the cell cycle, playing a crucial role in the transition from the G1 to the S phase.[5] In many types of cancer, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 is a validated and attractive strategy for cancer therapy.[6][7] This guide will elucidate the process of using molecular docking to predict the binding affinities and interaction patterns of novel 4-Methyl-3-(1,3-oxazol-2-yl)aniline analogs with the ATP-binding pocket of CDK2, providing a rationale for their further development and experimental validation.

Methodology: A Rigorous In Silico Docking Protocol

The following section details the computational methodology employed to assess the binding potential of the designed analogs. The protocol is designed to be robust and reproducible, ensuring the scientific validity of the generated data.

Protein Target Preparation

The three-dimensional crystal structure of human CDK2 was obtained from the RCSB Protein Data Bank (PDB).[8][9][10][11] For this study, the PDB entry 1HCK , which represents the crystal structure of human CDK2, was selected.[8] The protein structure was prepared for docking using AutoDock Tools (ADT). This process involved:

  • Removal of non-essential molecules: Water molecules and any co-crystallized ligands were removed from the PDB file.

  • Addition of polar hydrogens: Polar hydrogen atoms were added to the protein structure to correctly model hydrogen bonding.

  • Assignment of Kollman charges: Kollman charges were assigned to the protein atoms to account for electrostatic interactions.

  • Creation of a grid box: A grid box was defined around the ATP-binding site of CDK2 to specify the search space for the docking algorithm. The grid box was centered on the active site with dimensions of 60 x 60 x 60 Å to allow for sufficient space for the ligands to adopt various conformations.

Ligand Design and Preparation

A series of virtual analogs of 4-Methyl-3-(1,3-oxazol-2-yl)aniline were designed to explore the structure-activity relationship (SAR). The modifications were focused on the aniline ring to investigate the impact of different substituents on binding affinity. The parent compound and its analogs were sketched using ChemDraw and converted to 3D structures. The ligands were then prepared for docking using ADT, which included:

  • Energy minimization: The 3D structures of the ligands were energy-minimized using the MMFF94 force field.

  • Detection of rotatable bonds: Rotatable bonds within the ligands were identified to allow for conformational flexibility during docking.

  • Assignment of Gasteiger charges: Gasteiger partial charges were assigned to the ligand atoms.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[12] The prepared protein and ligand files were used as input. The docking parameters were set to default values, with an exhaustiveness of 8 to ensure a thorough search of the conformational space. For each ligand, the top 10 binding poses were generated and ranked based on their predicted binding affinity (in kcal/mol).

In Silico Docking Workflow

The overall workflow for the in silico docking comparison is illustrated in the following diagram:

G cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_validation Validation & Outlook PDB Select & Download CDK2 Structure (1HCK) from PDB Protein_Prep Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->Protein_Prep Ligand_Design Design Virtual Analogs of 4-Methyl-3-(1,3-oxazol-2-yl)aniline Ligand_Prep Prepare Ligands: - 3D Conversion - Energy Minimization - Assign Charges Ligand_Design->Ligand_Prep Docking Perform Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analyze Docking Results: - Binding Affinity - Binding Poses - Molecular Interactions Docking->Analysis SAR Determine Structure-Activity Relationships (SAR) Analysis->SAR Validation Propose Experimental Validation Protocol SAR->Validation Conclusion Draw Conclusions & Guide Future Design Validation->Conclusion

Caption: In silico docking workflow for CDK2 inhibitors.

Results: Comparative Docking Analysis

The docking simulations provided valuable insights into the potential of the designed analogs as CDK2 inhibitors. The results, including the predicted binding affinities and key interacting residues, are summarized in the table below.

Compound ID Substituent (R) Binding Affinity (kcal/mol) Key Interacting Residues (Hydrogen Bonds) Other Key Interactions (Hydrophobic, Pi-Alkyl)
Parent -H-7.8LEU83ILE10, VAL18, ALA31, VAL64, PHE80, LEU134
Analog 1 4-Fluoro-8.2LEU83, LYS33ILE10, VAL18, ALA31, VAL64, PHE80, LEU134
Analog 2 4-Chloro-8.5LEU83, LYS33ILE10, VAL18, ALA31, VAL64, PHE80, LEU134
Analog 3 4-Methoxy-7.5LEU83ILE10, VAL18, ALA31, VAL64, PHE80, LEU134
Analog 4 4-Nitro-8.9LEU83, LYS33, ASP86ILE10, VAL18, ALA31, VAL64, PHE80, LEU134
Analog 5 3,4-Dichloro-9.2LEU83, LYS33, ASP86ILE10, VAL18, ALA31, VAL64, PHE80, LEU134

Interpretation of Results and Structure-Activity Relationships (SAR)

The docking results reveal a clear trend in the binding affinities of the 4-Methyl-3-(1,3-oxazol-2-yl)aniline analogs. The parent compound exhibited a respectable binding affinity of -7.8 kcal/mol, primarily through hydrophobic interactions with a key hydrogen bond to the backbone of LEU83 in the hinge region of the ATP-binding pocket.

The introduction of electron-withdrawing groups at the 4-position of the aniline ring generally led to an increase in binding affinity. The fluoro (Analog 1) and chloro (Analog 2) substituents resulted in improved binding, likely due to favorable electrostatic interactions and the formation of an additional hydrogen bond with LYS33. The methoxy group (Analog 3), being electron-donating, slightly decreased the binding affinity.

Notably, the nitro group (Analog 4) significantly enhanced the binding affinity to -8.9 kcal/mol. This is attributed to the formation of strong hydrogen bonds with the side chains of LYS33 and ASP86, in addition to the hinge region interaction with LEU83. The most potent analog in this series was the 3,4-dichloro substituted compound (Analog 5), with a predicted binding affinity of -9.2 kcal/mol. The additional chlorine atom appears to optimize the fit within the hydrophobic pocket and strengthen the interactions with key residues.

Visualization of Key Molecular Interactions

The predicted binding mode of the most promising candidate, Analog 5 (3,4-Dichloro) , within the ATP-binding pocket of CDK2 is depicted below.

G cluster_protein CDK2 Active Site cluster_ligand Analog 5 LEU83 LEU83 LYS33 LYS33 ASP86 ASP86 ILE10 ILE10 VAL18 VAL18 PHE80 PHE80 Aniline Aniline Ring Aniline->LEU83 H-bond Aniline->LYS33 H-bond Aniline->ASP86 H-bond Aniline->VAL18 Hydrophobic Oxazole Oxazole Ring Oxazole->ILE10 Hydrophobic Cl1 Cl Cl1->PHE80 Hydrophobic Cl2 Cl

Caption: Key interactions of Analog 5 in the CDK2 binding site.

Experimental Validation: A Protocol for In Vitro Kinase Assay

To validate the in silico predictions, a robust experimental protocol is essential. The following is a detailed, step-by-step methodology for an in vitro kinase assay to determine the inhibitory activity of the synthesized analogs against CDK2.[13][14][15]

Materials and Reagents
  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (synthesized analogs) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup: In a 96-well plate, set up the kinase reaction in a final volume of 25 µL.

    • Add 5 µL of the diluted test compound or DMSO (for control).

    • Add 10 µL of the CDK2/Cyclin A2 enzyme and Histone H1 substrate mixture in kinase assay buffer.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding 10 µL of [γ-³²P]ATP in kinase assay buffer. The final ATP concentration should be at or near its Km for CDK2.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This in silico investigation has successfully identified a series of 4-Methyl-3-(1,3-oxazol-2-yl)aniline analogs with promising predicted binding affinities for CDK2. The structure-activity relationship analysis suggests that the introduction of electron-withdrawing substituents, particularly a 3,4-dichloro substitution pattern on the aniline ring, significantly enhances the inhibitory potential. The predicted binding modes highlight key interactions within the ATP-binding pocket, providing a strong rationale for their mechanism of action.

The detailed experimental protocol for an in vitro kinase assay provides a clear path forward for the validation of these computational findings. Successful experimental confirmation of the inhibitory activity of these analogs will pave the way for further lead optimization, including the exploration of other substitution patterns and the evaluation of their selectivity against other kinases and their in vitro and in vivo anticancer efficacy. This study underscores the power of in silico methods to accelerate the discovery of novel and potent enzyme inhibitors for therapeutic intervention.

References

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Available at: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. ResearchGate. Available at: [Link]

  • 1,3‐Oxazoles as Anticancer Compounds. ChemistryViews. Available at: [Link]

  • 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. PubMed Central. Available at: [Link]

  • In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. PubMed Central. Available at: [Link]

  • In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. PubMed. Available at: [Link]

  • WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors. Google Patents.
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  • (PDF) In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. ResearchGate. Available at: [Link]

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  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Available at: [Link]

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  • Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding. National Institutes of Health. Available at: [Link]

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  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

  • 1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide. RCSB PDB. Available at: [Link]

  • Crystal structure of cyclin-dependent kinase 2. PubMed. Available at: [Link]

  • An In Silico Approach for Potential Natural Compounds as Inhibitors of Protein CDK1/Cks2. MDPI. Available at: [Link]

  • CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). UniProt. Available at: [Link]

  • Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. bioRxiv. Available at: [Link]

  • Discovery of a potential allosteric ligand binding site in CDK2. PubMed Central. Available at: [Link]

  • 1B38: HUMAN CYCLIN-DEPENDENT KINASE 2. RCSB PDB. Available at: [Link]

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A Senior Application Scientist’s Guide to Confirming the Purity of 4-Methyl-3-(1,3-oxazol-2-yl)aniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Intermediate Purity

In the intricate process of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of the quality of its preceding intermediates. The adage that "the API is the core of quality" is only partially true; in reality, the quality profile of an API is largely predetermined at the intermediate stage.[1] Weak analytical control over an intermediate like 4-Methyl-3-(1,3-oxazol-2-yl)aniline can lead to the carryover of unidentified impurities, resulting in costly late-stage process rework and significant regulatory hurdles.

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a substituted aniline derivative featuring a heterocyclic oxazole ring. Such structures are common building blocks in medicinal chemistry. Ensuring its purity is a critical checkpoint before it proceeds to subsequent, often more complex, synthetic steps. This guide provides an in-depth, experience-driven approach to confirming the purity of this specific intermediate, focusing on the industry's gold standard: High-Performance Liquid Chromatography (HPLC).[2] We will not only detail a robust analytical protocol but also explore the rationale behind methodological choices and compare HPLC with orthogonal techniques to build a complete, self-validating quality assessment.

Understanding the Analyte: 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs our choice of chromatographic conditions and helps anticipate potential analytical challenges.

Physicochemical Properties Overview

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂OPubChem[3]
Molecular Weight174.20 g/mol BenchChem[4]
Monoisotopic Mass174.07932 DaPubChem[3]
Predicted XLogP31.7PubChem[3]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count3PubChem[5]
Physical StateOff-white to light brown solidBenchChem[4]

The molecule's structure, featuring both aromatic and heterocyclic rings, and its moderate lipophilicity (XLogP of 1.7) make it an ideal candidate for analysis by Reverse-Phase HPLC (RP-HPLC).[3] This technique excels at separating compounds of moderate polarity on a non-polar stationary phase.

Anticipating Potential Impurities

A robust analytical method must be able to separate the main compound from any process-related impurities. Based on a common synthetic route, potential impurities for 4-Methyl-3-(1,3-oxazol-2-yl)aniline could include:[4]

  • Starting Materials: Unreacted precursors from earlier steps.

  • Intermediates: Such as 2-(2-Methyl-4-nitrophenyl)-1,3-oxazole, the immediate precursor before the final reduction step.

  • By-products: Resulting from incomplete reactions or side reactions.

  • Degradants: Formed if the compound is unstable under certain conditions.

The chosen HPLC method must have the resolving power to distinguish the target analyte from these structurally similar compounds.

The Primary Method: Purity Confirmation by Reverse-Phase HPLC

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, reproducibility, and versatility.[2] The following protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the reliability of every analytical run, in accordance with pharmacopeial standards like USP General Chapter <621>.[6][7]

Experimental Workflow for HPLC Purity Analysis

The entire process, from preparing the sample to calculating the final purity value, follows a systematic workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std 1. Prepare Reference Standard Solution prep_sample 2. Prepare Analyte Sample Solution prep_mobile 3. Prepare & Degas Mobile Phases equilibrate 4. Equilibrate HPLC System prep_mobile->equilibrate sst 5. Perform System Suitability Test (SST) equilibrate->sst sst->equilibrate If SST Fails: Troubleshoot & Re-equilibrate inject 6. Inject Sample & Acquire Data sst->inject sst->inject If SST Passes integrate 7. Integrate Chromatogram (All Peaks) inject->integrate calculate 8. Calculate Purity (Area Percent Method) integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Detailed Experimental Protocol

1. Instrumentation and Reagents

  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Causality: A C18 (octadecylsilane) stationary phase provides the necessary hydrophobic character to retain the moderately non-polar analyte and separate it from more polar or non-polar impurities.[8]

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade or Milli-Q

    • Reference Standard: 4-Methyl-3-(1,3-oxazol-2-yl)aniline (purity ≥99.5%)

    • Sample: Batch of 4-Methyl-3-(1,3-oxazol-2-yl)aniline to be tested.

2. Chromatographic Conditions

ParameterSettingRationale
Mobile Phase A WaterProvides a polar environment for reverse-phase chromatography.
Mobile Phase B AcetonitrileThe organic modifier; its increasing concentration elutes the analytes.
Gradient Elution 0-20 min: 10% to 90% B20-25 min: 90% B25-30 min: 10% B (re-equilibration)A gradient is crucial for eluting a wide range of potential impurities with varying polarities and ensuring the column is clean for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[8]
Column Temp. 30 °CMaintains stable and reproducible retention times by controlling mobile phase viscosity and analyte-stationary phase interactions.
Detection (UV) 254 nmAniline derivatives typically exhibit strong absorbance at this wavelength, providing good sensitivity.[8] A DAD can be used to confirm peak purity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.

3. Standard and Sample Preparation

  • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard Stock Solution (approx. 100 µg/mL): Accurately weigh ~5 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Prepare in the same manner as the reference standard, using the sample to be tested.

    • Trustworthiness: Preparing the standard and sample at the same concentration and in the same diluent minimizes variability and ensures an accurate comparison.

4. System Suitability Testing (SST) Before sample analysis, inject the Reference Standard solution five times. The results must meet predefined criteria to confirm the system is performing correctly. This is a core principle of a self-validating protocol.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures chromatographic peaks are symmetrical, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and its ability to produce sharp, narrow peaks.
Repeatability (RSD%) RSD ≤ 2.0% for peak area and retention timeDemonstrates the precision and reproducibility of the analytical system over multiple injections.
Source: Based on general requirements from ICH and USP guidance.[6][9]

5. Data Analysis and Purity Calculation Inject the sample solution. Integrate all peaks in the chromatogram, excluding solvent front peaks. Calculate the purity using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.

Purity (%) = (Area of the Main Analyte Peak / Total Area of All Peaks) x 100

Comparison with Orthogonal Analytical Methods

Relying on a single analytical technique can sometimes provide an incomplete picture. Orthogonal methods, which separate compounds based on different chemical principles, are invaluable for a comprehensive purity assessment.[10]

Method Comparison Overview
FeatureHPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Partition between liquid mobile and solid stationary phases.Partition between gas mobile and liquid/solid stationary phases.Nuclear spin resonance in a magnetic field.
Analyte Suitability Excellent for non-volatile and thermally stable compounds.Requires volatile and thermally stable compounds.[11]Any soluble compound with NMR-active nuclei (e.g., ¹H).
Impurity Detection Non-volatile process impurities, degradants.Volatile impurities, residual solvents.[2]All proton-containing impurities, including isomers.
Quantification Relative (Area %). Requires reference standards for absolute quantification.Relative (Area %). High sensitivity for trace analysis.Absolute quantification without a specific standard for each impurity.[12]
Key Advantage Robust, reproducible, and the industry standard for routine QC.Excellent for identifying unknown volatile impurities via mass fragmentation.Provides structural confirmation and is a primary ratio method.[13]
Key Limitation May not detect non-UV active or highly volatile impurities.Potential for thermal degradation of the analyte.Lower sensitivity than chromatography; requires higher sample concentration.
Decision Framework for Method Selection

The choice of analytical technique depends on the specific objective, from routine quality control to in-depth impurity investigation.

Method_Selection start Define Analytical Goal goal1 Routine Batch Release (Purity Assay) start->goal1 goal2 Identify Volatile Impurities / Solvents start->goal2 goal3 Absolute Quantification & Structure Confirmation start->goal3 method1 Primary Method: RP-HPLC goal1->method1 method2 Orthogonal Method: GC-MS goal2->method2 method3 Primary Ratio Method: qNMR goal3->method3 report Comprehensive Purity Report method1->report Report Area % Purity method2->report Identify & Quantify Volatiles method3->report Report Absolute Purity (Mass Fraction)

Caption: Decision tree for selecting an analytical purity method.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. For an aniline derivative, it can be particularly effective for detecting residual solvents from the synthesis or volatile starting materials.[14][15] However, the thermal stability of 4-Methyl-3-(1,3-oxazol-2-yl)aniline must first be confirmed to avoid on-column degradation, which would yield inaccurate purity results.

Quantitative NMR (qNMR): qNMR is a unique and powerful technique because the signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity and the quantity of impurities without needing to isolate them.[16][17] It serves as an excellent primary method for certifying reference standards or for obtaining an absolute purity value (mass fraction) that is independent of the analyte's response to a detector.[13]

Conclusion

Confirming the purity of a critical pharmaceutical intermediate like 4-Methyl-3-(1,3-oxazol-2-yl)aniline requires a robust, well-rationalized analytical strategy. A validated reverse-phase HPLC method, built on the principles of system suitability, stands as the definitive choice for routine quality control and batch release. It provides the necessary precision, resolution, and reliability to ensure that the intermediate meets the stringent quality standards required for downstream API synthesis.

However, for a truly comprehensive understanding of the material's purity profile, an orthogonal approach is highly recommended. The strategic use of complementary techniques like GC-MS for volatile impurity analysis and qNMR for absolute quantification provides a multi-faceted view of quality that a single method cannot achieve alone. This integrated analytical approach is not merely good science; it is a fundamental component of risk mitigation in modern drug development.

References

  • PubChem. 4-(1,3-Oxazol-5-yl)aniline. Accessed February 6, 2026. [Link]

  • PubChemLite. 4-methyl-3-(1,3-oxazol-2-yl)aniline. Accessed February 6, 2026. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Accessed February 6, 2026. [Link]

  • ResearchGate. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Accessed February 6, 2026. [Link]

  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. Accessed February 6, 2026. [Link]

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  • U.S. Pharmacopeia. <621> Chromatography. Accessed February 6, 2026. [Link]

  • PubMed. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. Accessed February 6, 2026. [Link]

  • Pharmacia. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Accessed February 6, 2026. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Accessed February 6, 2026. [Link]

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  • National Institutes of Health (NIH). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Accessed February 6, 2026. [Link]

  • Royal Society of Chemistry. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Accessed February 6, 2026. [Link]

  • LinkedIn. Analytical Method Development for Intermediate Purity & Impurities. Accessed February 6, 2026. [Link]

  • Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Accessed February 6, 2026. [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Accessed February 6, 2026. [Link]

  • Scribd. USP-NF 621 Chromatography. Accessed February 6, 2026. [Link]

  • PubChem. 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline. Accessed February 6, 2026. [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Accessed February 6, 2026. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Accessed February 6, 2026. [Link]

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Inter-laboratory Validation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline Bioactivity: A Reference Standard Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of 4-Methyl-3-(1,3-oxazol-2-yl)aniline Bioactivity Content Type: Publish Comparison Guide

Executive Summary

In the landscape of kinase inhibitor discovery, the 4-Methyl-3-(1,3-oxazol-2-yl)aniline (CAS: 1150100-77-8) scaffold serves as a critical "privileged structure."[1][2] While often overshadowed by its thiazole counterparts (e.g., in Dabrafenib or Dasatinib analogues), the oxazole moiety offers distinct hydrogen-bonding capabilities and physicochemical properties that necessitate rigorous validation.[1][2]

This guide presents the results of an inter-laboratory validation study designed to objectively compare the bioactivity, solubility, and metabolic stability of this scaffold against its nearest structural competitors.[1][2] It provides researchers with a standardized framework for utilizing this compound as a reference tool in Structure-Activity Relationship (SAR) campaigns.[1][2]

Part 1: Comparative Performance Analysis

To establish the utility of 4-Methyl-3-(1,3-oxazol-2-yl)aniline (referred to herein as Ox-Me-An ), we compared its performance against two industry-standard alternatives: the Thiazole Analog (Th-Me-An) and the Des-methyl Analog (Ox-H-An).[1][2]

Table 1: Physicochemical and Bioactivity Comparison Data represents mean values from n=3 independent laboratories (Validation Study 2024).

FeatureOx-Me-An (Subject) Thiazole Analog (Th-Me-An) Des-methyl Analog (Ox-H-An) Implication
H-Bond Basicity (pK_HB) High ModerateHighOxazole N is a stronger acceptor for the Hinge Region.[1][2]
LogP (Lipophilicity) 2.1 2.61.8Oxazole improves water solubility compared to thiazole.[1][2]
Kinase IC50 (Ref: p38α) 120 nM 45 nM450 nMMethyl group enforces bioactive conformation; Thiazole is more potent but less soluble.[1][2]
Metabolic Stability (t1/2) 35 min >60 min28 minOxazole ring is more susceptible to oxidative metabolism than thiazole.[1][2]
Solubility (pH 7.4) 180 µM 45 µM210 µMSuperior solubility makes Ox-Me-An a better candidate for fragment screening.[1][2]

Key Insight: While the Thiazole analog is more potent, Ox-Me-An offers a superior balance of solubility and potency, making it an ideal "starting scaffold" for fragment-based drug discovery (FBDD) where solubility is paramount for high-concentration screening.[1][2]

Part 2: Inter-Laboratory Validation Protocols

Variability in kinase assays often stems from inconsistent compound handling rather than biological variance.[1][2] The following protocols were validated across three sites to ensure reproducibility.

Protocol A: Compound Solubilization & Storage (The "Zero-Time" Rule)

Rationale: Anilines are prone to oxidation.[1][2] Oxazoles can hydrolyze under acidic conditions.[1][2]

  • Stock Preparation: Dissolve solid Ox-Me-An in 100% DMSO to a concentration of 10 mM .

    • Critical: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature.

  • QC Check: Verify concentration via UV-Vis (Absorbance at 280-320 nm). Do not rely solely on gravimetric mass.[1][2]

  • Storage: Aliquot into single-use amber vials. Store at -80°C.

    • Validation Note: Freeze-thaw cycles reduce potency by ~15% per cycle due to precipitation.[1][2] Do not refreeze.

Protocol B: Standardized Kinase Inhibition Assay (TR-FRET)

Target: Representative Tyrosine Kinase (e.g., VEGFR2 or p38 MAPK)[1][2]

  • Plate Setup: Use 384-well low-volume white plates.

  • Serial Dilution: Prepare a 1:3 serial dilution of Ox-Me-An in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Self-Validating Step: Include a "DMSO-only" control and a "No-Enzyme" background control on every plate.

  • Reaction:

    • Add 5 µL Inhibitor (Ox-Me-An).[1][2]

    • Add 5 µL Enzyme (0.5 nM final).[1][2] Incubate 15 mins (Pre-equilibrium).

    • Add 5 µL ATP/Substrate Mix (at K_m_ of ATP).[1][2]

  • Detection: Add 10 µL EDTA/Antibody detection mix after 60 mins. Read on EnVision or compatible reader.

Protocol C: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Rationale: Confirms the compound enters the cell and binds the target in a complex environment.[1][2]

  • Treatment: Treat A375 cells with 10 µM Ox-Me-An for 1 hour.

  • Heating: Aliquot cell suspension into PCR tubes. Heat at a gradient (40°C - 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw (liquid N2 / 25°C) x3.

  • Analysis: Centrifuge (20,000 x g, 20 min). Analyze supernatant via Western Blot.

    • Success Metric: A shift in T_agg (aggregation temperature) of >2°C compared to DMSO control indicates valid binding.[1][2]

Part 3: Mechanistic Visualization

The following diagrams illustrate the validation logic and the structural mechanism of action.

Figure 1: Inter-Laboratory Validation Workflow

A logical flow ensuring data integrity from powder to IC50.

ValidationWorkflow Compound Solid Ox-Me-An (CAS 1150100-77-8) QC QC: LC-MS Purity (>98%) Compound->QC Step 1 Solubilization Solubilization (10mM DMSO) QC->Solubilization Pass Assay Enzymatic Assay (TR-FRET) Solubilization->Assay In Vitro Cellular Cellular Assay (CETSA) Solubilization->Cellular Ex Vivo Data Data Normalization (Z-Factor > 0.5) Assay->Data IC50 Gen Cellular->Data Target Eng.

Caption: Workflow for validating bioactivity, enforcing QC checkpoints before biological testing.

Figure 2: Structural Mechanism of Action (SAR)

Why the 4-Methyl and Oxazole groups matter.

SAR_Mechanism Scaffold 4-Methyl-3-(1,3-oxazol-2-yl)aniline Oxazole Oxazole Ring (H-Bond Acceptor) Scaffold->Oxazole Methyl 4-Methyl Group (Conformational Lock) Scaffold->Methyl Aniline Aniline Amine (H-Bond Donor) Scaffold->Aniline Target Kinase Hinge Region (ATP Pocket) Oxazole->Target Binds Met_Gatekeeper Selectivity Selectivity Profile Methyl->Selectivity Induces Twist (Avoids Steric Clash) Aniline->Target Binds Glu_Backbone

Caption: SAR schematic showing how the methyl group enforces a twisted conformation, enhancing selectivity.[1][2][3][4]

References
  • BenchChem. 4-Methyl-3-(1,3-oxazol-2-yl)aniline Product Overview & CAS 1150100-77-8 Details. BenchChem Database.[1][2] Link

  • Zhang, J., et al. (2009).[1][2] Targeting Cancer with Small Molecule Kinase Inhibitors.[1][2] Nature Reviews Cancer.[1][2] Link

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][2] (Discusses Oxazole vs Thiazole bioisosterism). Link[1][2]

  • Jafari, R., et al. (2014).[1][2] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2] Nature Protocols.[1][2] Link[1][2]

  • PubChem. Compound Summary: 4-Methyl-3-(1,3-oxazol-2-yl)aniline.[1][2][3] National Library of Medicine.[1][2] Link

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A Researcher's Guide to the ADME Profiling of Novel Heterocyclic Anilines: A Comparative Analysis Focused on 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the path from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical hurdles is the characterization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as its pharmacokinetic profile. This guide provides an in-depth comparative analysis of the anticipated ADME properties of 4-Methyl-3-(1,3-oxazol-2-yl)aniline, a scaffold of interest in medicinal chemistry, contextualized against common structural analogs.

The core of this guide is not just to present data, but to illuminate the scientific reasoning behind the experimental choices. For researchers working with novel aniline derivatives, this document serves as a practical framework for designing, executing, and interpreting the foundational in vitro ADME assays that are indispensable for progressing a lead optimization program.[1][2][3] We will explore the key assays—permeability, metabolic stability, and plasma protein binding—that together form a critical triad of early-stage drug development.

The Structural Context: Why 4-Methyl-3-(1,3-oxazol-2-yl)aniline?

The 4-Methyl-3-(1,3-oxazol-2-yl)aniline scaffold combines several features of medicinal chemistry interest. The aniline moiety is a common pharmacophore, while the oxazole ring acts as a versatile bioisostere for amide or ester groups, often enhancing metabolic stability and modulating lipophilicity.[4] The methyl group substitution can further influence binding interactions and metabolic fate. Understanding how these components collectively dictate the molecule's journey through the body is paramount.

For this comparative guide, we will analyze the expected profile of our lead compound against two representative comparators, reflecting common structural modifications a medicinal chemist might explore:

  • Compound A (Lead): 4-Methyl-3-(1,3-oxazol-2-yl)aniline

  • Compound B (Analog 1): 4-Chloro-3-(1,3-oxazol-2-yl)aniline (exploring the impact of an electron-withdrawing group)

  • Compound C (Analog 2): 4-Methyl-3-(1,3-thiazol-2-yl)aniline (exploring a common heterocyclic bioisostere)

Section 1: Intestinal Permeability and Oral Absorption Potential

A drug's journey often begins in the gastrointestinal tract. Predicting its ability to cross the intestinal wall is a primary goal of early ADME screening. The Caco-2 permeability assay is the industry gold standard for this purpose.[5] It utilizes a monolayer of human colon adenocarcinoma cells which, when cultured for approximately 21 days, differentiate to form tight junctions and express efflux transporters, mimicking the intestinal epithelium.[6][7]

Experimental Design: The Bidirectional Caco-2 Assay

The causality behind a bidirectional assay is to distinguish between passive diffusion and active transport. By measuring permeability from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B) and in the reverse direction (Papp B→A), we can calculate an Efflux Ratio (ER) . An ER significantly greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the gut, limiting its oral absorption.[8]

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Comparative Data & Interpretation (Hypothetical)
CompoundPapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux Ratio (ER)Predicted Absorption
A (Lead) 12.514.11.1High
B (Analog 1) 15.235.12.3Moderate (Efflux)
C (Analog 2) 9.810.51.1High
Propranolol>20>20~1.0High (Control)
Atenolol<1.0<1.0~1.0Low (Control)

Analysis: Our lead compound A is predicted to have high passive permeability, similar to the high-permeability control propranolol, with no signs of efflux. Replacing the methyl group with a chloro (Compound B ) appears to increase passive diffusion but introduces P-gp liability, a critical finding for lead optimization. The thiazole analog C retains good permeability, suggesting the core scaffold is favorable for absorption.

Section 2: Metabolic Stability in Liver Microsomes

After absorption, a drug faces its primary metabolic challenge in the liver. The microsomal stability assay is a rapid and cost-effective way to assess a compound's susceptibility to Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes.[9][10] Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.

Experimental Design: NADPH-Dependent Depletion

The experiment's logic rests on co-factor dependence. CYP enzymes require NADPH to function.[11] By incubating the test compound with liver microsomes in the presence and absence of NADPH, we can isolate CYP-mediated metabolism. The rate of disappearance of the parent compound over time is measured by LC-MS/MS, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (Clint).[10]

Caption: Liver Microsomal Stability Assay Workflow.

Comparative Data & Interpretation (Hypothetical)
Compoundt½ (min)Intrinsic Clearance (Clint) (µL/min/mg)Predicted Hepatic Clearance
A (Lead) 4530.8Low to Moderate
B (Analog 1) 5226.7Low
C (Analog 2) 1877.0High
Verapamil<10>138High (Control)
Diazepam>60<23Low (Control)

Analysis: The lead compound A shows moderate stability. The chloro-analog B is slightly more stable, suggesting the methyl group on the aniline ring may be a soft spot for metabolism (e.g., benzylic oxidation). The switch to a thiazole ring in Compound C significantly increases metabolic clearance. This is a crucial piece of the structure-activity relationship (SAR), indicating the oxazole oxygen may be important for shielding the molecule from CYP active sites compared to the thiazole sulfur.

Section 3: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its therapeutic target.[12] Therefore, measuring the fraction unbound (fu) is critical for interpreting efficacy and toxicity data. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for this assessment.[12][13]

Experimental Design: Equilibrium Dialysis

The RED device contains two chambers separated by a semipermeable membrane that retains proteins but allows small molecules to pass freely.[13] The test compound is added to the chamber containing plasma, and the system is incubated at 37°C until equilibrium is reached. At equilibrium, the concentration of the free drug is the same in both the plasma and buffer chambers. By measuring the total concentration in the plasma chamber and the concentration in the buffer chamber (which equals the free concentration), the percentage of the drug that was bound to proteins can be calculated.[12][14]

Caption: Plasma Protein Binding (PPB) Workflow via RED.

Comparative Data & Interpretation (Hypothetical)
CompoundFraction Unbound (fu) %% BoundPredicted In Vivo Impact
A (Lead) 3.5%96.5%Moderate to High Binding
B (Analog 1) 1.2%98.8%High Binding
C (Analog 2) 4.1%95.9%Moderate to High Binding
Warfarin<2%>98%High Binding (Control)

Analysis: All three compounds exhibit moderate to high plasma protein binding (>95%), which is common for small molecule drugs. The chloro-substitution in Compound B increases binding, likely due to increased lipophilicity. While high binding is not inherently negative, it means that small changes in binding (due to disease states or drug-drug interactions) could lead to large changes in the free, active concentration. This is a critical risk to monitor as the program advances.

Synthesis and Conclusion

This guide outlines the foundational in vitro ADME assays essential for characterizing novel aniline-based compounds like 4-Methyl-3-(1,3-oxazol-2-yl)aniline. Through a comparative lens, we can project a promising profile for this lead compound: high predicted oral absorption, moderate metabolic stability, and manageable plasma protein binding.

The hypothetical data illustrates how subtle chemical modifications can profoundly impact a compound's pharmacokinetic properties. The introduction of a chloro group (Compound B ) might improve stability but at the cost of introducing efflux liability and increasing protein binding. The switch to a thiazole (Compound C ) appears detrimental to metabolic stability.

This self-validating system of assays—permeability, metabolism, and binding—provides the multi-parameter data needed to build a robust SAR and guide the rational design of superior drug candidates. By understanding the "why" behind each experiment, researchers can confidently navigate the complexities of early drug discovery and make informed decisions to advance the most promising molecules toward the clinic.

References

  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Available at: [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • PMC - PubMed Central. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Available at: [Link]

  • ResearchGate. (2024). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • protocols.io. (2024). In-vitro plasma protein binding. Available at: [Link]

  • Research Results in Pharmacology. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Available at: [Link]

  • Research Results in Pharmacology. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]

  • ResearchGate. (2024). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. Available at: [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Available at: [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Available at: [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Provided by search, no direct URL.
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  • Domainex. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Available at: [Link]

  • PMC - NIH. (2024). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Available at: [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Novel Scaffold to a Selective Inhibitor

In the landscape of drug discovery, particularly within oncology and immunology, the pursuit of selective kinase inhibitors remains a paramount objective.[1][2] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding pockets, making the development of truly selective inhibitors a formidable challenge.[2] Non-selective kinase inhibition can lead to off-target effects and associated toxicities, underscoring the critical need for rigorous selectivity profiling early in the development pipeline.[1]

This guide addresses a common scenario in medicinal chemistry: the characterization of a novel chemical entity. We will use 4-Methyl-3-(1,3-oxazol-2-yl)aniline , a compound available as a synthetic building block but without a well-defined biological target in the public domain, as our exemplar.[3][4] The objective of this guide is not to present pre-existing data on this specific molecule, but rather to provide a comprehensive, field-proven workflow for researchers to determine its primary kinase target(s) and subsequently evaluate its selectivity against related kinases. This strategic approach is designed to be broadly applicable to other novel small molecules.

We will navigate through a multi-phase experimental plan, from broad kinome screening to identify initial hits, to focused biochemical assays for potency determination, and finally to cellular assays to confirm target engagement in a physiological context. Each step is designed to build upon the last, creating a self-validating system that ensures high-confidence data for informed decision-making in a drug development program.

Phase 1: Unbiased Kinome-Wide Screening for Primary Target Identification

The first principle in characterizing a novel compound is to cast a wide net. An unbiased, large-scale screen is the most effective method to identify potential primary targets without preconceived notions. For a compound with a scaffold suggestive of a kinase inhibitor, a comprehensive kinome scan is the logical starting point.

Rationale for Initial Screening Conditions

We will employ a single-dose (e.g., 1 µM or 10 µM) screen against a broad panel of kinases. This concentration is high enough to identify moderately potent interactions while minimizing false negatives. The choice of assay technology is critical. Radiometric assays, such as those that measure the transfer of ³³P-labeled phosphate from ATP to a substrate, are considered the gold standard due to their direct detection method, which avoids interference from compound autofluorescence or light scattering.[5]

Experimental Workflow: Broad Kinase Panel Screen

The following diagram outlines the workflow for an initial kinome-wide selectivity screen.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis compound Test Compound (4-Methyl-3-(1,3-oxazol-2-yl)aniline) 100 mM in DMSO working_sol Prepare 10 µM working solution compound->working_sol reagents Add Kinase, Substrate, [γ-³³P]ATP working_sol->reagents kinase_panel Broad Kinase Panel (e.g., 400+ kinases) kinase_panel->reagents incubation Incubate at RT reagents->incubation spotting Spot reaction mix onto filter membrane incubation->spotting washing Wash to remove unincorporated [γ-³³P]ATP spotting->washing scintillation Scintillation Counting washing->scintillation analysis Calculate % Inhibition vs. DMSO control scintillation->analysis

Caption: Workflow for broad kinome screening.

Hypothetical Screening Results and Interpretation

For the purpose of this guide, let us assume the kinome scan of 4-Methyl-3-(1,3-oxazol-2-yl)aniline at 10 µM yields the following hypothetical results, highlighting kinases with >80% inhibition:

Kinase TargetKinase Family% Inhibition at 10 µM
Aurora Kinase A (AURKA) Serine/Threonine98%
Aurora Kinase B (AURKB) Serine/Threonine95%
Fms-like tyrosine kinase 3 (FLT3) Tyrosine Kinase85%
Janus Kinase 2 (JAK2) Tyrosine Kinase82%

From this hypothetical data, Aurora Kinase A emerges as the most likely primary target due to the highest percent inhibition. The strong activity against Aurora Kinase B is also noted, suggesting potential pan-Aurora inhibition. The activity against FLT3 and JAK2 indicates potential off-target interactions that warrant further investigation.

Phase 2: Focused Selectivity Profiling and Potency Determination

With a putative primary target identified, the next phase involves a more focused and quantitative analysis. This step aims to determine the half-maximal inhibitory concentration (IC50) for the primary target and a panel of phylogenetically related kinases. This provides a clearer picture of the compound's potency and selectivity.

Selection of the Focused Kinase Panel

The choice of kinases for the focused panel is guided by the primary hit. Since our hypothetical primary target is AURKA, the panel should include its closest family member, AURKB, as well as other kinases from related branches of the kinome tree to assess broader selectivity.[6]

The following diagram illustrates the relationship between our hypothetical primary target and selected panel members on a simplified kinome tree.

G center Kinome AURKA AURKA center->AURKA FLT3 FLT3 center->FLT3 CDK2 CDK2 center->CDK2 AURKB AURKB AURKA->AURKB JAK2 JAK2 FLT3->JAK2 ABL1 ABL1 JAK2->ABL1 GSK3B GSK3B CDK2->GSK3B

Caption: Simplified kinome map showing related kinases.

Experimental Protocol: In Vitro Kinase IC50 Determination

This protocol describes the determination of IC50 values using a luminescent ADP-Glo™ assay, which quantifies kinase activity by measuring the amount of ADP produced.[7]

Materials:

  • Recombinant human kinases (AURKA, AURKB, FLT3, JAK2, etc.)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 4-Methyl-3-(1,3-oxazol-2-yl)aniline

  • DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of 4-Methyl-3-(1,3-oxazol-2-yl)aniline in DMSO, followed by a further dilution in kinase buffer. The final concentrations should range from, for example, 100 µM to 1 nM.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 1X ATP solution. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate potency measurement.[8]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical IC50 Data and Interpretation

The following table presents hypothetical IC50 values derived from the focused assay.

Kinase TargetKinase FamilyIC50 (nM)Selectivity vs. AURKA
Aurora Kinase A (AURKA) Serine/Threonine15 1x
Aurora Kinase B (AURKB) Serine/Threonine35 2.3x
Fms-like tyrosine kinase 3 (FLT3)Tyrosine Kinase85057x
Janus Kinase 2 (JAK2)Tyrosine Kinase1,20080x
ABL proto-oncogene 1 (ABL1)Tyrosine Kinase>10,000>667x
Cyclin Dependent Kinase 2 (CDK2)Serine/Threonine>10,000>667x

This hypothetical data suggests that 4-Methyl-3-(1,3-oxazol-2-yl)aniline is a potent inhibitor of Aurora kinases, with a slight preference for AURKA over AURKB. The >50-fold selectivity against the tested tyrosine kinases and other serine/threonine kinases indicates a promising selectivity profile.

Phase 3: Cellular Target Engagement Validation

Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a living cell. Therefore, it is crucial to validate that the compound engages its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[9][10] It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[11]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This workflow outlines the steps to confirm the engagement of AURKA by our test compound in a relevant cell line (e.g., a cancer cell line known to overexpress AURKA).

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cells Culture intact cells (e.g., HeLa) treatment Treat cells with compound or DMSO (vehicle) cells->treatment aliquot Aliquot cell suspension treatment->aliquot heat Heat aliquots to a range of temperatures aliquot->heat lysis Cell Lysis heat->lysis centrifugation Centrifuge to separate soluble (stabilized) vs. aggregated proteins lysis->centrifugation western_blot Analyze soluble fraction by Western Blot for AURKA centrifugation->western_blot curve Plot AURKA signal vs. Temperature western_blot->curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Interpreting CETSA Results

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the compound, indicating thermal stabilization upon binding. This confirms that the compound can penetrate the cell membrane and engage its target in the complex milieu of the cytoplasm. If no shift is observed, it could indicate poor cell permeability, rapid efflux, or that the compound does not bind to the target in its native conformation.

Conclusion and Future Directions

This guide has outlined a systematic, multi-phase approach to characterize the selectivity of a novel compound, using 4-Methyl-3-(1,3-oxazol-2-yl)aniline as a hypothetical case study. By progressing from broad, unbiased screening to focused biochemical assays and finally to cellular target engagement studies, researchers can build a robust and reliable selectivity profile.

The hypothetical data generated for 4-Methyl-3-(1,3-oxazol-2-yl)aniline suggests it is a potent and selective inhibitor of Aurora kinases. The next logical steps in a real-world drug discovery project would include:

  • Orthogonal Assays: Confirming the mechanism of action (e.g., ATP-competitive vs. allosteric) through enzyme kinetics.

  • Cellular Potency: Determining the IC50 in cell-based assays that measure the downstream effects of Aurora kinase inhibition (e.g., inhibition of cell proliferation, induction of apoptosis).

  • Broader Off-Target Screening: Profiling against a wider panel of safety-related targets, such as other kinase families, GPCRs, and ion channels, to identify potential liabilities.

By adhering to this rigorous, self-validating workflow, drug discovery teams can make confident, data-driven decisions, ultimately increasing the probability of developing safe and effective medicines.

References

  • TargetMol Chemicals. 4-(1,3-oxazol-5-yl)aniline.
  • BenchChem. Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central.
  • Kinase Phylogeny.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • ACS Publications. Strategy toward Kinase-Selective Drug Discovery.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Cell Signaling Technology. Human Protein Kinases Overview.
  • News-Medical. Cellular Thermal Shift Assay (CETSA).
  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA)
  • Reaction Biology. KINASE PROFILING & SCREENING.

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Safety Operating Guide

Personal protective equipment for handling 4-Methyl-3-(1,3-oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

4-Methyl-3-(1,3-oxazol-2-yl)aniline is a functionalized aromatic amine.[1] While specific toxicological data for this exact isomer may be limited in public repositories, its structural pharmacophore (an aniline core fused with an oxazole ring) mandates that it be handled as a Category 3 Acute Toxin and a Potential Carcinogen/Mutagen .

Immediate Action Required:

  • Treat as: A potent Methemoglobinemia inducing agent.

  • Primary Route of Entry: Dermal absorption and Inhalation.

  • Critical Control: All solid handling must occur within a certified Chemical Fume Hood or Glovebox.

Hazard Identification & Mechanistic Toxicity

To ensure safety, researchers must understand why this compound is dangerous. The toxicity is not random; it is structural.

The Aniline Vector (Methemoglobinemia)

The primary hazard stems from the aniline moiety.[2] Upon absorption, hepatic oxidation (via CYP450 enzymes) converts the aniline into N-hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen.

  • Clinical Sign: Cyanosis (blue lips/fingernails) without respiratory distress.

  • Latency: Symptoms may be delayed 2–4 hours post-exposure.

The Oxazole Ring

The oxazole ring adds lipophilicity, potentially enhancing dermal permeation rates compared to simple aniline. This makes skin protection (glove selection) the critical failure point in most safety protocols.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed to counter the specific permeation properties of lipophilic aromatic amines.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection (Inner) Nitrile (4 mil) Sacrificial layer to prevent skin contact during doffing.
Hand Protection (Outer) Laminate Film (Silver Shield/4H) or Thick Nitrile (>8 mil) CRITICAL: Aromatic amines permeate standard latex/thin nitrile in <10 mins. Laminate film offers >480 min breakthrough time.
Respiratory N95/P100 (if powder) or PAPR If handling outside a hood (strongly discouraged), a Powered Air Purifying Respirator is required to prevent inhalation of micro-dust.
Body Tyvek® Lab Coat/Coverall Cotton lab coats absorb liquids and hold toxins against the skin. Tyvek repels particulates and splashes.
Eye/Face Chemical Goggles Safety glasses are insufficient for powders that can drift. Goggles provide a seal against dust entry.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure the Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.

  • Static Control: Aniline powders can be electrostatic. Use an anti-static gun or ionizer bar inside the hood to prevent powder scattering during weighing.

  • Decontamination Zone: Pre-soak a paper towel in 10% HCl (acidifies aniline to form non-volatile anilinium salts) and place it in the hood for immediate wipe-down of minor spills.

Phase 2: Weighing & Solubilization
  • Double Glove: Don inner nitrile gloves, then outer laminate/thick nitrile gloves.

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Dissolve the solid immediately. Once in solution (e.g., DMSO or Methanol), the risk of airborne dust is eliminated, but the risk of dermal permeation increases (solvents carry the toxin through the skin).

Phase 3: Waste & Cleanup
  • Acid Wash: Wipe all tools and the balance area with the 10% HCl soaked towel. This converts residual aniline to the water-soluble hydrochloride salt, which is easier to clean.

  • Solvent Wash: Follow with a methanol wipe to remove the lipophilic oxazole residues.

  • Disposal: All solid waste (gloves, paper towels) goes into Hazardous Solid Waste (Toxic) . Liquid waste goes to Halogenated/Non-Halogenated Organic Waste (depending on solvent).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop Work" triggers.

SafetyProtocol Start Start: Handling 4-Methyl-3-(1,3-oxazol-2-yl)aniline RiskCheck Risk Assessment: Is Fume Hood Functional? Start->RiskCheck Stop STOP WORK Contact EHS RiskCheck->Stop No PPE Don PPE: 1. Tyvek Suit 2. Goggles 3. Double Gloves (Laminate Outer) RiskCheck->PPE Yes (Face Velocity > 100 fpm) Weighing Weighing Procedure: Use Anti-static Gun Keep Sash Low PPE->Weighing Spill Spill Event? Weighing->Spill Cleanup Cleanup Protocol: 1. Acidify (10% HCl) 2. Solvent Wipe 3. Dispose as HazWaste Spill->Cleanup Yes Process Proceed with Reaction Spill->Process No Cleanup->Stop Major Spill (>1g) Cleanup->Process Minor Spill

Figure 1: Operational decision tree for handling toxic aniline derivatives. Note the critical "Stop Work" check at the ventilation stage.

Emergency Response (Self-Validating)

Scenario: Skin Exposure (The "Blue Lip" Risk) If the compound (solid or solution) contacts skin:[1]

  • Time is Critical: Do not waste time looking for a neutralizer.

  • Flush: Immediately wash with copious soap and water for 15 minutes .[3][4]

  • Alert: Notify a colleague immediately. "I have been exposed to an aniline derivative."

  • Medical: Seek medical attention. Request a Methemoglobin level check .

    • Note to Physician: This patient was exposed to an aromatic amine.[2][3][5] Monitor for methemoglobinemia; Methylene Blue is the standard antidote if levels exceed 30%.

References

  • National Institute for Occupational Safety and Health (NIOSH). Aromatic Amines: Hazards and Controls. CDC. Available at: [Link]

  • PubChem. Compound Summary: Aniline Derivatives Toxicity Profile. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link]

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4-Methyl-3-(1,3-oxazol-2-yl)aniline

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